molecular formula C9H7NOS B1267583 Benzo[b]thiophene-2-carboxamide CAS No. 6314-42-7

Benzo[b]thiophene-2-carboxamide

Número de catálogo: B1267583
Número CAS: 6314-42-7
Peso molecular: 177.22 g/mol
Clave InChI: GYSCBCSGKXNZRH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Benzo[b]thiophene-2-carboxamide (CAS 6314-42-7) is a high-purity chemical compound with a molecular formula of C 9 H 7 NOS and a molecular weight of 177.221 g/mol . This compound serves as a versatile chemical scaffold in medicinal chemistry and drug discovery research, particularly in the development of novel therapeutics for pain management and cancer. Recent research has identified this compound derivatives as a novel class of mu-opioid receptor (MOR) agonists discovered through AI virtual screening . These compounds exhibit potent analgesic effects in preclinical models of thermal and inflammatory pain, with the lead analog demonstrating efficacy comparable to morphine but with a significantly reduced risk of constipation and slower development of antinociceptive tolerance . This profile indicates a promising research tool for investigating new pain management pathways with potentially fewer side effects. In a separate therapeutic area, structurally related derivatives have been developed as potent and selective inhibitors of SUMO-specific proteases (SENPs) . SENPs are involved in protein deSUMOylation and are considered potential therapeutic targets for cancers and other diseases . These benzothiophene-2-carboxamide-based inhibitors show remarkable selectivity among different SENP family members (SENP1, SENP2, SENP5), providing valuable chemical probes for studying SUMOylation dynamics in cellular processes . Handling and Usage: This product is intended for research and laboratory use only. It is not approved for diagnostic or therapeutic use in humans. Researchers should consult the Safety Data Sheet (SDS) and adhere to safe laboratory practices when handling this material.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1-benzothiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NOS/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h1-5H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYSCBCSGKXNZRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90285046
Record name 1-Benzothiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90285046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6314-42-7
Record name Benzo[b]thiophene-2-carboxamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40286
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Benzothiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90285046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Benzo[b]thiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Benzo[b]thiophene-2-carboxamide, a versatile heterocyclic compound with significant interest in medicinal chemistry. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to support research and development efforts.

Core Physicochemical Properties

This compound is a solid, crystalline compound. A summary of its key physicochemical properties is presented below.

PropertyValueSource
Molecular Formula C₉H₇NOS--INVALID-LINK--
Molecular Weight 177.23 g/mol --INVALID-LINK--
Melting Point 176-178 °C--INVALID-LINK--
Boiling Point Data not available. The related compound, Benzo[b]thiophene-2-carbaldehyde, has a boiling point of 90 °C at 0.1 mmHg.[1]N/A
logP (calculated) 2.1--INVALID-LINK--
pKa Data not availableN/A
Solubility No quantitative data available. The related compound, Benzo[b]thiophene-2-carbaldehyde, is reported to be soluble in methanol.[1]N/A

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound proceeds via the activation of Benzo[b]thiophene-2-carboxylic acid followed by amidation. The following is a generalized protocol based on standard laboratory procedures for amide bond formation.

Materials:

  • Benzo[b]thiophene-2-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Ammonia solution (e.g., 0.5 M in 1,4-dioxane or aqueous ammonium hydroxide)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

Procedure:

  • Activation of the Carboxylic Acid:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Benzo[b]thiophene-2-carboxylic acid in anhydrous DCM.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add a slight excess (e.g., 1.1-1.5 equivalents) of thionyl chloride or oxalyl chloride to the solution. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.

    • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until the reaction is complete (monitored by TLC or disappearance of the starting material).

    • Remove the solvent and excess reagent in vacuo to yield the crude Benzo[b]thiophene-2-carbonyl chloride.

  • Amidation:

    • Dissolve the crude Benzo[b]thiophene-2-carbonyl chloride in anhydrous DCM or THF and cool to 0 °C.

    • Slowly add an excess (e.g., 2-3 equivalents) of the ammonia solution.

    • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 1-2 hours.

    • Quench the reaction by adding water.

    • Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purification:

    • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Biological Activity and Signaling Pathways

This compound and its derivatives have been shown to exhibit a range of biological activities, including acting as opioid receptor agonists, modulators of Amyloid Beta (Aβ) aggregation, and STING (Stimulator of Interferon Genes) agonists.[2] These activities are mediated through various cellular signaling pathways.

Opioid Receptor Signaling

Certain this compound derivatives act as potent analgesics by activating opioid receptors. This activation can trigger downstream signaling through both G-protein-dependent (cAMP) and G-protein-independent (β-arrestin) pathways.

cluster_receptor Opioid Receptor Activation cluster_g_protein G-protein Pathway (cAMP) cluster_arrestin β-arrestin Pathway This compound This compound Opioid Receptor Opioid Receptor This compound->Opioid Receptor binds & activates G-protein G-protein Opioid Receptor->G-protein activates GRK GRK Opioid Receptor->GRK recruits β-arrestin β-arrestin Opioid Receptor->β-arrestin recruits Adenylate Cyclase Adenylate Cyclase G-protein->Adenylate Cyclase inhibits cAMP cAMP Adenylate Cyclase->cAMP ↓ conversion ATP ATP PKA PKA cAMP->PKA ↓ activation Cellular Response (Analgesia) Cellular Response (Analgesia) PKA->Cellular Response (Analgesia) GRK->Opioid Receptor phosphorylates MAPK Cascade MAPK Cascade β-arrestin->MAPK Cascade activates Downstream Signaling Downstream Signaling MAPK Cascade->Downstream Signaling

Caption: Opioid receptor signaling pathways activated by this compound.

STING Signaling Pathway

Derivatives of this compound have been identified as agonists of the STING pathway, which plays a crucial role in the innate immune response. Activation of STING leads to the production of type I interferons and other pro-inflammatory cytokines through the IRF3 and NF-κB transcription factors.[3]

This compound Derivative This compound Derivative STING STING This compound Derivative->STING activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates IKK IKK TBK1->IKK activates p-IRF3 (dimer) p-IRF3 (dimer) IRF3->p-IRF3 (dimer) Nucleus Nucleus p-IRF3 (dimer)->Nucleus translocates to IκB IκB IKK->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases NF-κB->Nucleus translocates to Type I IFN Genes Type I IFN Genes Nucleus->Type I IFN Genes activates transcription Pro-inflammatory Cytokine Genes Pro-inflammatory Cytokine Genes Nucleus->Pro-inflammatory Cytokine Genes activates transcription

Caption: STING signaling pathway initiated by this compound derivatives.

Modulation of Amyloid Beta (Aβ) Aggregation

Certain N-phenylthis compound derivatives have demonstrated the ability to modulate the aggregation of Aβ42, a key pathological hallmark of Alzheimer's disease. This suggests a potential therapeutic application in neurodegenerative disorders. The precise signaling pathways involved in this modulation are still under investigation.

Aβ42 Monomers Aβ42 Monomers Aβ42 Oligomers Aβ42 Oligomers Aβ42 Monomers->Aβ42 Oligomers aggregation Aβ42 Fibrils Aβ42 Fibrils Aβ42 Oligomers->Aβ42 Fibrils aggregation Neurotoxicity Neurotoxicity Aβ42 Oligomers->Neurotoxicity This compound Derivative This compound Derivative This compound Derivative->Aβ42 Oligomers inhibits aggregation

Caption: Modulation of Amyloid Beta aggregation by this compound derivatives.

References

An In-depth Technical Guide to Benzo[b]thiophene-2-carboxamide: Structure, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzo[b]thiophene-2-carboxamide, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical identity, methods of synthesis, and its role as a modulator of amyloid-beta (Aβ42) aggregation, a key pathological hallmark of Alzheimer's disease.

Chemical Identity and Structure

The compound of interest is formally identified by its IUPAC name, 1-benzothiophene-2-carboxamide .[1] It is a bicyclic aromatic compound consisting of a benzene ring fused to a thiophene ring, with a carboxamide group substituted at the 2-position of the thiophene ring.

Molecular Structure:

Figure 1: Chemical structure of 1-benzothiophene-2-carboxamide.

Table 1: Chemical Identifiers and Properties

PropertyValueSource
IUPAC Name 1-benzothiophene-2-carboxamide[1]
Molecular Formula C₉H₇NOS[1]
Molecular Weight 177.22 g/mol [1]
CAS Number 6314-42-7[1]
PubChem CID 237073[1]

Synthesis of this compound Derivatives

Derivatives of this compound, particularly N-phenyl substituted analogues, have been synthesized to explore their therapeutic potential. A general synthetic methodology is outlined below.

General Experimental Protocol for Synthesis

The synthesis of N-phenylthis compound derivatives typically involves the coupling of benzo[b]thiophene-2-carboxylic acid with a substituted aniline.[2]

Materials:

  • Benzo[b]thiophene-2-carboxylic acid

  • Substituted aniline (e.g., 4-methoxyaniline)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Tetrahydrofuran (THF)

Procedure:

  • Dissolve benzo[b]thiophene-2-carboxylic acid in anhydrous THF.

  • Add EDC and HOBt to the solution and stir at room temperature.

  • Introduce the desired substituted aniline to the reaction mixture.

  • Allow the reaction to proceed overnight at room temperature.

  • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified, typically by column chromatography.

Modulation of Amyloid-Beta (Aβ42) Aggregation

A significant area of research for this compound derivatives is their ability to modulate the aggregation of the Aβ42 peptide, a process central to the pathology of Alzheimer's disease. These compounds have been shown to act as both inhibitors and promoters of Aβ42 fibrillogenesis, depending on the nature of their substitution.[2][3]

Thioflavin-T (ThT) Fluorescence Aggregation Kinetics Assay

This assay is a standard method to monitor the formation of amyloid fibrils in real-time. Thioflavin-T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.

Experimental Protocol:

  • Preparation of Aβ42: Monomeric Aβ42 peptide is prepared by dissolving the lyophilized peptide in a suitable solvent (e.g., hexafluoroisopropanol), followed by removal of the solvent and reconstitution in a buffer such as phosphate-buffered saline (PBS).

  • Assay Setup: The Aβ42 solution (typically 10 µM) is incubated in the presence and absence of various concentrations of the this compound derivatives (e.g., 1, 5, 25 µM).[2]

  • Fluorescence Measurement: The aggregation kinetics are monitored by measuring the fluorescence of Thioflavin-T. Measurements are typically taken at an excitation wavelength of 440 nm and an emission wavelength of 490 nm over a period of 24 hours at 37°C.[2]

Data Presentation:

The results from the ThT assay can be summarized to show the effect of different derivatives on Aβ42 aggregation.

Table 2: Effect of this compound Derivatives on Aβ42 Aggregation

CompoundConcentration (µM)Effect on Aβ42 AggregationMaximum Inhibition (%)Fold Increase in FibrillogenesisSource
5a (R = 3-OH, 4-OMe)1, 5, 25InhibitionNot specifiedN/A[2]
5b 1, 5, 25InhibitionNot specifiedN/A[2]
5d (R = 4-OMe)1, 5, 25AccelerationN/ANot specified[2]
7b (N-phenyl)1, 5, 10, 25AccelerationN/A2.9 to 4.3[4][5]

Note: Specific quantitative values for inhibition by compounds 5a and 5b, and the fold increase for 5d are not detailed in the provided search results, but the qualitative effect is noted.

Neuroprotection against Aβ42-Induced Cytotoxicity

The ability of these compounds to protect neuronal cells from the toxic effects of Aβ42 aggregates is a crucial indicator of their therapeutic potential.

Experimental Protocol:

  • Cell Culture: Mouse hippocampal neuronal cells (HT22) are cultured in appropriate media.[2]

  • Treatment: Cells are treated with Aβ42 aggregates in the presence or absence of the test compounds.

  • Cell Viability Assay: After a specified incubation period, cell viability is assessed using a standard method such as the MTT assay.

Data Presentation:

Table 3: Neuroprotective Effects of this compound Derivatives

CompoundTreatment GroupCell Viability (%)Source
5a Aβ42 + CompoundSignificant neuroprotection[2][3]
5b Aβ42 + CompoundSignificant neuroprotection[2][3]
7b Aβ42 alone~20[4][5]
7b Aβ42 + Compound~74[4][5]

Experimental and Logical Workflow

The investigation of this compound derivatives as modulators of Aβ42 aggregation follows a logical progression from chemical synthesis to biological evaluation.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_biophysical Biophysical Characterization cluster_cellular Cellular Evaluation cluster_analysis Data Analysis and Interpretation start Benzo[b]thiophene-2-carboxylic acid + Substituted Aniline synthesis EDC/HOBt Coupling start->synthesis product N-substituted this compound Derivatives synthesis->product aggregation_assay Thioflavin-T Aggregation Assay with Aβ42 product->aggregation_assay cytotoxicity_assay Neuroprotection Assay in HT22 Cells product->cytotoxicity_assay tem Transmission Electron Microscopy aggregation_assay->tem Confirm fibril morphology data_analysis Determine Aggregation Modulation and Neuroprotective Efficacy aggregation_assay->data_analysis cytotoxicity_assay->data_analysis

Figure 2: Experimental workflow for the investigation of this compound derivatives.

Conclusion

This compound and its derivatives represent a versatile scaffold for the development of novel therapeutic agents targeting amyloid-related neurodegenerative diseases. The ability of these compounds to modulate Aβ42 aggregation, coupled with their neuroprotective effects, underscores their potential as valuable tools for both studying the mechanisms of amyloidogenesis and for the development of future disease-modifying therapies. Further investigation into the structure-activity relationships of this compound class is warranted to optimize their biological activity and pharmacokinetic properties.

References

Spectroscopic Profile of Benzo[b]thiophene-2-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Benzo[b]thiophene-2-carboxamide is a bicyclic heteroaromatic compound of significant interest to researchers in medicinal chemistry and drug development. Its structural scaffold is a recurring motif in various pharmacologically active molecules. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and the quality control of its synthesis. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound and its derivatives. Detailed experimental protocols for acquiring this data are also presented to aid researchers in their laboratory work.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR) Data of N-(4-hydroxy-3-methoxyphenyl)this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.25s1HAr-H
7.73–7.66m2HAr-H
7.58–7.52m2HAr-H
7.44d, J=8.5 Hz1HAr-H
7.31d, J=8.0 Hz1HAr-H
6.91–6.87m2HAr-H
5.51s1HOH
3.94s3HOCH₃

¹³C NMR (Carbon-13 NMR) Data of N-(4-hydroxy-3-methoxyphenyl)this compound [1]

Chemical Shift (δ) ppmAssignment
160.21C=O
156.62Ar-C
154.84Ar-C
149.60Ar-C
147.68Ar-C
147.65Ar-C
143.69Ar-C
143.60Ar-C
140.96Ar-C
140.83Ar-C
130.78Ar-C
127.69Ar-C
127.43Ar-C
124.26Ar-C
123.29Ar-C
115.57Ar-C
113.69Ar-C
112.34Ar-C
110.53Ar-C
106.49Ar-C
56.01OCH₃
Infrared (IR) Spectroscopy Data

The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.[2]

Wavenumber (cm⁻¹)Functional Group Assignment
~3400-3100N-H stretching (amide)
~3100-3000C-H stretching (aromatic)
~1660C=O stretching (amide I band)
~1600N-H bending (amide II band)
~1450, ~1380C-H bending
~750C-S stretching
Mass Spectrometry (MS) Data

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.[2]

m/zAssignment
177[M]⁺ (Molecular ion)
161[M-NH₂]⁺
134[M-CONH]⁺
89[C₇H₅]⁺

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation :

    • Accurately weigh 5-10 mg of the solid this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

    • Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

    • The final solution height in the NMR tube should be approximately 4-5 cm.

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition :

    • Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

    • Place the sample into the NMR magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp spectral lines.

    • For ¹H NMR, a standard single-pulse experiment is typically sufficient. Acquire the spectrum with an appropriate number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
  • Sample Preparation :

    • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Instrument Setup and Data Acquisition :

    • Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

    • Lower the ATR press to ensure firm and even contact between the sample and the crystal.

    • Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).

    • An appropriate number of scans should be co-added to obtain a spectrum with a good signal-to-noise ratio.

    • After the measurement, clean the ATR crystal and press tip thoroughly.

Mass Spectrometry (MS) (Electron Ionization - EI)
  • Sample Preparation :

    • Prepare a dilute solution of the this compound sample in a volatile organic solvent (e.g., methanol, dichloromethane). The concentration should be in the range of 1-10 µg/mL.

  • Instrument Setup and Data Acquisition :

    • The sample can be introduced into the mass spectrometer via a direct insertion probe (for solids) or through a gas chromatograph (GC-MS).

    • For direct insertion, a small amount of the solid is placed in a capillary tube at the end of the probe, which is then inserted into the ion source and heated to vaporize the sample.

    • For GC-MS, the prepared solution is injected into the GC, where the compound is separated from the solvent and any impurities before entering the mass spectrometer's ion source.

    • In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

    • The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

    • The detector records the abundance of each ion, generating the mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Characterization Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation IR->Purity_Assessment MS->Structure_Elucidation Final_Characterization Final Compound Characterization Structure_Elucidation->Final_Characterization Purity_Assessment->Final_Characterization

References

An In-depth Technical Guide to Benzo[b]thiophene-2-carboxamide: Physicochemical Properties and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physicochemical properties of Benzo[b]thiophene-2-carboxamide, specifically its melting point and solubility characteristics. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential applications of this compound. The guide also details relevant experimental protocols and explores the compound's involvement in significant biological pathways.

Physicochemical Data

The physical properties of a compound are critical for its handling, formulation, and development as a therapeutic agent. Below is a summary of the known quantitative and qualitative data for this compound.

Melting Point

The melting point of a solid crystalline substance is a key indicator of its purity. For this compound, the melting point is well-defined.

ParameterValue
Melting Point176 - 178 °C
Solubility Profile
Solvent ClassSolvent ExamplesExpected SolubilityRationale
Nonpolar SolventsHexane, TolueneLow to InsolubleThe polar carboxamide group decreases solubility in nonpolar solvents.
Polar Aprotic SolventsAcetone, Ethyl AcetateSparingly SolubleModerate polarity may allow for some dissolution.
Polar Protic SolventsWater, EthanolSparingly Soluble to InsolubleThe presence of the amide group allows for hydrogen bonding, but the large aromatic benzothiophene core limits aqueous solubility. A related compound, Benzo[b]thiophene-2-carboxaldehyde, is noted to be soluble in Methanol.
Strong Acids/Bases5% HCl, 5% NaOHInsolubleThe amide group is generally neutral and does not typically react with dilute acids or bases to form soluble salts.

Experimental Protocols

Detailed methodologies for determining the melting point and solubility are crucial for consistent and reproducible results. The following are standard protocols that can be applied to this compound.

Melting Point Determination

This protocol describes the determination of the melting point range of a solid crystalline compound using a capillary melting point apparatus.

  • Sample Preparation:

    • Ensure the this compound sample is a fine, dry powder. If necessary, gently crush any large crystals using a mortar and pestle.

    • Tap the open end of a capillary tube into the powdered sample to collect a small amount of the compound.

    • Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. The packed sample height should be approximately 2-3 mm.

  • Apparatus Setup and Measurement:

    • Place the packed capillary tube into the heating block of the melting point apparatus.

    • If the approximate melting point is known (around 176°C), set the apparatus to heat rapidly to about 156°C.

    • Decrease the heating rate to approximately 1-2°C per minute as the temperature approaches the expected melting point.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Continue heating slowly and record the temperature at which the last crystal melts (the end of the melting range).

  • Purity Assessment:

    • A sharp melting range (typically ≤ 2°C) is indicative of a pure compound.

    • A broad or depressed melting range suggests the presence of impurities.

Qualitative Solubility Testing

This workflow allows for the classification of a compound's solubility in various solvents.

  • General Procedure:

    • In a small test tube, add approximately 20-30 mg of this compound.

    • Add 1 mL of the chosen solvent in 0.25 mL increments.

    • After each addition, vigorously shake or vortex the test tube for at least 30 seconds.

    • Observe and record whether the compound has completely dissolved.

  • Solubility Classification Scheme:

    • Water: Test for solubility in deionized water. If soluble, test the resulting solution with litmus or pH paper to determine if it is acidic, basic, or neutral.

    • 5% NaOH: If insoluble in water, test for solubility in a 5% aqueous sodium hydroxide solution. Solubility indicates an acidic functional group.

    • 5% NaHCO₃: If soluble in 5% NaOH, test in 5% sodium bicarbonate. Solubility indicates a strongly acidic group like a carboxylic acid.

    • 5% HCl: If insoluble in water, test for solubility in a 5% aqueous hydrochloric acid solution. Solubility indicates a basic functional group, such as an amine.

    • Concentrated H₂SO₄: For compounds insoluble in the above, test for solubility in cold, concentrated sulfuric acid. Solubility (often with a color change) suggests the presence of a neutral compound containing oxygen, nitrogen, or sulfur, or unsaturation.

    • Organic Solvents: Test solubility in a range of organic solvents with varying polarities, such as ethanol, acetone, and hexane.

Biological Activity and Associated Pathways

Derivatives of this compound have been identified as modulators of important biological pathways, highlighting their potential in drug discovery.

STING Pathway Activation

Recent research has shown that derivatives of this compound can act as agonists for the Stimulator of Interferon Genes (STING) pathway. The STING pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons and other inflammatory cytokines to combat infections and cancer.

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS activates STING STING (Dimer) cGAMP->STING activates STING_TBK1 STING-TBK1 Complex STING->STING_TBK1 BT2C This compound Derivative (Agonist) BT2C->STING activates IRF3 IRF3 STING_TBK1->IRF3 phosphorylates IRF3_p p-IRF3 (Dimer) IFN_Genes Interferon Genes IRF3_p->IFN_Genes activates transcription IFN_Response Type I Interferon Response IFN_Genes->IFN_Response TBK1 TBK1 TBK1->STING_TBK1 IRF3->IRF3_p dimerizes

Caption: STING pathway activation by a this compound derivative.

Modulation of Amyloid Beta (Aβ42) Aggregation

This compound derivatives have also been investigated for their ability to modulate the aggregation of the amyloid-beta peptide (Aβ42). The misfolding and aggregation of Aβ42 into toxic oligomers and amyloid plaques is a central event in the pathogenesis of Alzheimer's disease.

Amyloid_Pathway Monomers Aβ42 Monomers Oligomers Toxic Oligomers Monomers->Oligomers Aggregation Protofibrils Protofibrils Oligomers->Protofibrils Fibrils Amyloid Fibrils (Plaques) Protofibrils->Fibrils BT2C_mod Benzo[b]thiophene-2- carboxamide Derivative BT2C_mod->Oligomers Inhibits/Modulates BT2C_mod->Fibrils Disaggregates

Caption: Modulation of Aβ42 aggregation by a this compound derivative.

The Rise of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Benzo[b]thiophene Compounds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzo[b]thiophene core, a bicyclic aromatic heterocycle, stands as a cornerstone in the edifice of medicinal chemistry. Its journey from a constituent of coal tar to a privileged scaffold in a multitude of blockbuster drugs is a testament to the enduring power of heterocyclic chemistry in the quest for therapeutic innovation. This technical guide delves into the discovery, historical evolution, and key medicinal applications of benzo[b]thiophene compounds, providing a comprehensive resource complete with quantitative data, detailed experimental protocols, and visualizations of critical biological pathways.

From Obscurity to Prominence: A Historical Perspective

The story of benzo[b]thiophene, also known historically as thianaphthene, begins with its initial isolation from lignite tar. For many years, its medicinal potential remained largely unexplored. It was the burgeoning field of synthetic organic chemistry in the 20th century that unlocked the therapeutic possibilities hidden within this sulfur-containing heterocycle. Early investigations into benzo[b]thiophene derivatives were often driven by the search for bioisosteres of existing drugs, where the benzo[b]thiophene moiety would replace other aromatic systems to modulate physicochemical and pharmacological properties.

Key Benzo[b]thiophene Drugs and Their Mechanisms of Action

The therapeutic success of benzo[b]thiophene-based drugs stems from their ability to interact with specific biological targets with high affinity and selectivity.

Zileuton is a key therapeutic agent for the management of asthma. It functions by inhibiting the enzyme 5-lipoxygenase, thereby blocking the biosynthesis of leukotrienes, which are potent inflammatory mediators in the airways.[7]

Sertaconazole is a topical antifungal agent that owes its efficacy to a dual mechanism of action. It inhibits the synthesis of ergosterol, an essential component of the fungal cell membrane, and also directly disrupts the membrane's integrity.[3]

Quantitative Bioactivity Data

The following tables summarize key quantitative data for prominent benzo[b]thiophene derivatives, providing a comparative overview of their potency.

CompoundTargetAssay TypeIC50 / Ki / MICReference
Raloxifene Estrogen Receptor αBinding AssayKi: 0.65 nM[8]
Zileuton 5-LipoxygenaseCell-based AssayIC50: 0.5 - 1 µM[7]
Sertaconazole Candida albicansBroth MicrodilutionMIC: 4 - 9 µM[8]
PF-3644022 MK2Kinase AssayKi: 3 nM[9]
Compound 8b STAT3Proliferation AssayIC50 (MDA-MB-468): 0.29 µM[10]
Compound II.b S. aureus (MRSA)Broth MicrodilutionMIC: 4 µg/mL[11]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.

zileuton_pathway Arachidonic_Acid Arachidonic Acid Five_LOX 5-Lipoxygenase Arachidonic_Acid->Five_LOX Leukotrienes Leukotrienes (LTB4, LTC4, LTD4, LTE4) Five_LOX->Leukotrienes Zileuton Zileuton Zileuton->Five_LOX Inhibits Inflammation Inflammation & Bronchoconstriction Leukotrienes->Inflammation

Caption: Zileuton's inhibition of the 5-lipoxygenase pathway.

raloxifene_pathway Raloxifene Raloxifene ER_alpha Estrogen Receptor α Raloxifene->ER_alpha Binds to Bone Bone Tissue ER_alpha->Bone Breast_Uterus Breast & Uterine Tissue ER_alpha->Breast_Uterus Agonist_Effect Agonist Effect (Increased Bone Density) Bone->Agonist_Effect Antagonist_Effect Antagonist Effect (Reduced Cancer Risk) Breast_Uterus->Antagonist_Effect

Caption: Tissue-selective action of Raloxifene.

sertaconazole_pathway Sertaconazole Sertaconazole Lanosterol_Demethylase Lanosterol 14α-demethylase Sertaconazole->Lanosterol_Demethylase Inhibits Fungal_Cell_Membrane Fungal Cell Membrane Sertaconazole->Fungal_Cell_Membrane Directly Interacts Ergosterol_Synthesis Ergosterol Synthesis Lanosterol_Demethylase->Ergosterol_Synthesis Ergosterol_Synthesis->Fungal_Cell_Membrane Component of Membrane_Disruption Direct Membrane Disruption Fungal_Cell_Membrane->Membrane_Disruption

Caption: Dual mechanism of action of Sertaconazole.

experimental_workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation Start Starting Materials Gewald Gewald or Hinsberg Synthesis Start->Gewald Core Benzo[b]thiophene Core Gewald->Core Modification Functional Group Modification Core->Modification Derivative Target Derivative Modification->Derivative In_Vitro In Vitro Assays (e.g., Enzyme Inhibition, MIC) Derivative->In_Vitro Data Quantitative Data (IC50, MIC) In_Vitro->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR

Caption: General experimental workflow for benzo[b]thiophene drug discovery.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development and evaluation of benzo[b]thiophene compounds.

Synthesis of the Benzo[b]thiophene Core: The Gewald Reaction

The Gewald reaction is a versatile and widely used method for the synthesis of substituted 2-aminothiophenes, which can serve as precursors to a variety of benzo[b]thiophene derivatives.[12][13][14]

Materials:

  • Ketone or aldehyde (1 equivalent)

  • α-cyanoester or malononitrile (1 equivalent)

  • Elemental sulfur (1.1 equivalents)

  • Morpholine or triethylamine (catalytic amount)

  • Ethanol or methanol (solvent)

Procedure:

  • To a stirred solution of the ketone/aldehyde and the active methylene compound in ethanol, add a catalytic amount of morpholine.

  • Add elemental sulfur to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates from the solution and can be collected by filtration.

  • If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.

Biological Assay: 5-Lipoxygenase Inhibition Assay

This assay is used to determine the inhibitory activity of compounds like zileuton on the 5-lipoxygenase enzyme.[15]

Materials:

  • Test compound (e.g., zileuton)

  • 5-Lipoxygenase enzyme solution

  • Linoleic acid (substrate)

  • Phosphate buffer (pH 8.0)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the 5-lipoxygenase solution in phosphate buffer.

  • Add the test compound at various concentrations to the reaction mixture and incubate for a specified time (e.g., 10 minutes) at 25°C.

  • Initiate the reaction by adding the linoleic acid substrate.

  • Monitor the formation of the conjugated diene product by measuring the increase in absorbance at 234 nm for a set period (e.g., 6 minutes).

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Biological Assay: Estrogen Receptor Binding Assay

This competitive binding assay is used to determine the affinity of compounds like raloxifene for the estrogen receptor.[16]

Materials:

  • Test compound (e.g., raloxifene)

  • Radiolabeled estradiol ([³H]E₂)

  • Estrogen receptor preparation (e.g., from rat uterine cytosol)

  • Assay buffer

  • Scintillation counter

Procedure:

  • Incubate the estrogen receptor preparation with a fixed concentration of [³H]E₂ in the presence of increasing concentrations of the unlabeled test compound.

  • Allow the binding to reach equilibrium.

  • Separate the receptor-bound [³H]E₂ from the unbound ligand using a method such as hydroxylapatite precipitation or dextran-coated charcoal.

  • Quantify the amount of receptor-bound radioactivity using a scintillation counter.

  • Plot the percentage of [³H]E₂ binding against the concentration of the test compound to determine the IC50 value, which can then be used to calculate the binding affinity (Ki).

Biological Assay: Ergosterol Synthesis Inhibition Assay

This assay is used to evaluate the antifungal activity of compounds like sertaconazole by measuring their effect on ergosterol biosynthesis.

Materials:

  • Test compound (e.g., sertaconazole)

  • Fungal culture (e.g., Candida albicans)

  • Growth medium

  • Saponification reagents (e.g., alcoholic potassium hydroxide)

  • Heptane for extraction

  • Spectrophotometer

Procedure:

  • Grow the fungal culture in the presence of various concentrations of the test compound.

  • Harvest the fungal cells and saponify them to release the sterols.

  • Extract the non-saponifiable lipids, including ergosterol, with heptane.

  • Quantify the ergosterol content by measuring the absorbance of the heptane extract at specific wavelengths characteristic of ergosterol (e.g., a peak at 281.5 nm).

  • Calculate the percentage of ergosterol synthesis inhibition for each concentration of the test compound to determine the MIC or IC50 value.

Conclusion

The journey of benzo[b]thiophene from a simple heterocyclic compound to a privileged scaffold in medicinal chemistry is a compelling narrative of scientific discovery and innovation. Its structural versatility and broad spectrum of biological activities have led to the development of life-changing medicines.[1][2] As our understanding of disease pathways deepens and synthetic methodologies become more sophisticated, the benzo[b]thiophene core is poised to remain a fertile ground for the discovery of new and improved therapeutic agents for years to come. This guide serves as a comprehensive resource for researchers dedicated to harnessing the full potential of this remarkable heterocyclic system.

References

An In-depth Technical Guide to the Crystal Structure Analysis of Benzo[b]thiophene-2-carboxamide and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the crystal structure analysis of benzo[b]thiophene-2-carboxamide derivatives, a class of compounds of significant interest in medicinal chemistry and drug development. Due to the limited availability of public crystallographic data for the parent this compound, this document utilizes a representative derivative, a spiropyrrolidine scaffold tethered to a benzo[b]thiophene analogue, for which a complete single-crystal X-ray diffraction study has been published. This guide summarizes the key crystallographic data, details the experimental protocols for synthesis and crystal structure determination, and presents visualizations of the molecular structure and analytical workflow. The information herein serves as a valuable resource for researchers engaged in the structural analysis and rational design of novel therapeutics based on the this compound core.

Introduction

The benzo[b]thiophene moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The carboxamide functional group at the 2-position is a key feature that allows for diverse chemical modifications to modulate pharmacological properties. Understanding the three-dimensional structure of these molecules at an atomic level is crucial for elucidating structure-activity relationships (SAR) and for the rational design of new drug candidates.

Single-crystal X-ray diffraction is the definitive method for determining the precise arrangement of atoms in a crystalline solid, providing invaluable information on bond lengths, bond angles, and intermolecular interactions. This guide focuses on the practical aspects of crystal structure analysis as applied to a complex derivative of this compound.

Molecular Structure and Crystallographic Data

The primary subject of our detailed analysis is a spiropyrrolidine derivative of benzo[b]thiophene, which has been synthesized and characterized using single-crystal X-ray diffraction. The structure of this derivative is presented below.

Caption: Molecular structure of a representative Benzo[b]thiophene derivative.

Crystallographic Data Summary

The crystallographic data for the spiropyrrolidine scaffold tethered benzo[b]thiophene analogue is summarized in the table below. This data provides the fundamental parameters of the crystal lattice and the data collection process.[1]

Parameter Value
Empirical FormulaC₂₈H₂₁FN₂O₂S₂·CH₃OH
Formula Weight548.65
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Unit Cell Dimensions
a (Å)Value not provided in abstract
b (Å)Value not provided in abstract
c (Å)Value not provided in abstract
α (°)90
β (°)90
γ (°)90
Volume (ų)Value not provided in abstract
Z4
Data Collection
RadiationTypically Mo Kα or Cu Kα
Temperature (K)Standardly 100 K or 293 K
Refinement
R-factor (%)Value not provided in abstract
wR-factor (%)Value not provided in abstract
Goodness-of-fit (S)Value not provided in abstract

Note: Specific unit cell dimensions and refinement statistics were not available in the abstract and would require access to the full crystallographic information file (CIF).

Selected Bond Lengths and Angles

Detailed bond lengths and angles are critical for understanding the molecular geometry. While a comprehensive list is extensive, the following table highlights key parameters for the benzo[b]thiophene core and the carboxamide linker, which are of primary interest.

Bond Length (Å) (Typical)Angle Angle (°) (Typical)
S1 - C8A1.73 - 1.75C8A - S1 - C3A92.0 - 93.0
S1 - C3A1.74 - 1.76C2 - C3 - S1110.0 - 112.0
C2 - C31.37 - 1.39C3 - C2 - C9128.0 - 130.0
C2 - C91.48 - 1.50O1 - C9 - N1122.0 - 124.0
C9 = O11.22 - 1.24C2 - C9 - N1115.0 - 117.0
C9 - N11.33 - 1.35

Note: The values presented are typical ranges for such chemical moieties and the precise values for the specific derivative would be found in the full publication.

Experimental Protocols

The following sections describe the generalized procedures for the synthesis, crystallization, and X-ray diffraction analysis of this compound derivatives, based on methodologies reported in the literature.

Synthesis

The synthesis of the spiropyrrolidine derivative involves a one-pot protocol starting from (E)-3-(benzo[b]thiophen-2-yl)-1-(4-fluorophenyl)-prop-2-en-1-one.[1] This method is noted for producing the cyclized adduct in high purity and yield. The general approach for synthesizing N-substituted benzo[b]thiophene-2-carboxamides often involves the coupling of benzo[b]thiophene-2-carboxylic acid with a desired amine.

General Synthesis Workflow start Starting Materials (e.g., Benzo[b]thiophene derivative, Amine/Azide) reaction One-pot Reaction (Cycloaddition) start->reaction workup Work-up & Purification reaction->workup product Final Product (Spiropyrrolidine derivative) workup->product

Caption: A simplified workflow for the synthesis of the derivative.

Crystallization

Obtaining single crystals of sufficient quality is a critical and often challenging step. For the analyzed spiropyrrolidine derivative, colorless block-like crystals were grown.[1] Common techniques for crystallization of organic molecules include:

  • Slow Evaporation: A solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at room temperature.

  • Vapor Diffusion: A solution of the compound is placed in a vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the solution induces crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

Single-Crystal X-ray Diffraction

The determination of the crystal structure was performed using a single-crystal X-ray diffractometer. The key steps in this process are outlined below.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen (typically around 100 K) to minimize thermal motion and radiation damage. It is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution: The collected diffraction data is used to determine the unit cell parameters and the space group. The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and their displacement parameters are refined against the experimental data using least-squares methods. Hydrogen atoms are typically placed in calculated positions. The final refined structure is evaluated based on figures of merit such as the R-factor.

Crystal Structure Analysis Workflow crystal Single Crystal Growth mount Crystal Mounting crystal->mount xray X-ray Diffraction Data Collection mount->xray process Data Processing (Integration & Scaling) xray->process solve Structure Solution (Direct/Patterson Methods) process->solve refine Structure Refinement (Least-Squares) solve->refine validate Validation & Analysis (CIF generation) refine->validate

Caption: The workflow for single-crystal X-ray diffraction analysis.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular interactions. In the case of the spiropyrrolidine derivative, the molecular packing was analyzed using Hirfeld surface analysis.[1] This analysis revealed that the packing is characterized by a two-dimensional hydrogen bond network. The most significant intermolecular contacts were found to be H···H, O···H, S···H, and F···H interactions.[1] For simpler carboxamides, N-H···O hydrogen bonds between the amide groups are expected to be a dominant feature, often leading to the formation of chains or dimers.

Conclusion

The crystal structure analysis of this compound derivatives provides fundamental insights into their molecular conformation and solid-state packing. This technical guide has outlined the key crystallographic parameters, experimental procedures, and analytical workflow using a representative spiropyrrolidine derivative. The detailed structural information obtained from such studies is indispensable for the scientific community, particularly for those in the fields of medicinal chemistry and materials science, as it underpins the rational design of new molecules with tailored properties. Further studies to obtain and publish the crystal structure of the parent this compound would be a valuable addition to the field.

References

Benzo[b]thiophene-2-carboxamide: An In-Depth Technical Review of the Current Safety and Toxicity Landscape

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a comprehensive overview of the currently available safety and toxicity data for Benzo[b]thiophene-2-carboxamide and its derivatives. It is intended for researchers, scientists, and drug development professionals. Notably, there is a significant lack of direct toxicological studies on the parent compound, this compound. The information presented herein is largely inferred from studies on its derivatives and structurally related compounds. All data should be interpreted with caution, and further direct toxicological evaluation of the core compound is strongly recommended.

Executive Summary

This compound is a heterocyclic compound that serves as a core scaffold in the development of various therapeutic agents. Its derivatives have shown promise in diverse areas, including neurodegenerative diseases, pain management, and infectious diseases. Despite its growing importance in medicinal chemistry, a comprehensive safety and toxicity profile for the parent compound is not publicly available. This guide synthesizes the existing, albeit limited, safety-related data from studies on its derivatives and analogous structures to provide a preliminary understanding of its potential toxicological profile. The available data suggests that certain derivatives of this compound exhibit low in vitro cytotoxicity. However, information regarding acute and chronic toxicity, mutagenicity, carcinogenicity, and reproductive toxicity of the core molecule is conspicuously absent.

Inferred Safety Profile from Derivatives and Related Compounds

Due to the absence of direct safety data, this section summarizes the toxicological information available for derivatives of this compound and structurally similar compounds.

Cytotoxicity of this compound Derivatives

Several studies have investigated the in vitro cytotoxicity of various N-substituted this compound derivatives. The available data consistently suggests low cytotoxicity in the cell lines tested.

Compound/DerivativeCell LineConcentrationResultReference
N-phenylthis compoundHT22 hippocampal neuronal cellsNot specifiedNot toxic[1]
N-phenylthis compound derivativesHT22 hippocampal neuronal cells25 µMNot toxic[2]
(E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazideNot specifiedNot specifiedNon-cytotoxic
Hazard Profile of Structurally Related Compounds

Safety Data Sheets (SDS) for compounds with a similar Benzo[b]thiophene core provide insights into the potential hazards associated with this chemical class.

CompoundCAS NumberKey Hazard StatementsReference
Benzo[b]thiophene-2-carboxylic acid6314-28-9Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation[3][4]
Benzo[b]thiophene-2-carboxaldehyde3541-37-5Causes serious eye irritation[5][6]
Benzo[b]thiophene-2-carboxylic hydrazide175135-07-6Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation[7]
Benzo[b]thiophene95-15-8May cause skin, eye, and respiratory system irritation. Carcinogenic, mutagenic, and teratogenic effects are not available.[8]

Experimental Protocols

This section details the methodologies used in the cited studies to assess the cytotoxicity of this compound derivatives.

Cell Viability Assay for N-phenylthis compound Derivatives
  • Cell Line: HT22 mouse hippocampal neuronal cells.

  • Methodology: The specific assay is not detailed in the abstract, but typically, cell viability is assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay. In such assays, cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 24 or 48 hours). The viability is then determined by measuring the metabolic activity of the cells, which is proportional to the number of viable cells. The absorbance is read using a microplate reader, and the results are expressed as a percentage of the viability of control (untreated) cells.

  • Reference: [1][2]

Signaling Pathways

While the signaling pathways of the parent this compound are not elucidated, studies on its derivatives have identified interactions with specific biological pathways.

Mu-Opioid Receptor Signaling Pathway

A derivative of this compound has been identified as a potent analgesic that activates the mu-opioid receptor. The activation of this G-protein coupled receptor (GPCR) initiates downstream signaling cascades involving cyclic adenosine monophosphate (cAMP) and β-arrestin-2.[9][10]

mu_opioid_pathway ligand This compound Derivative receptor Mu-Opioid Receptor (GPCR) ligand->receptor Activates g_protein Gαi/o receptor->g_protein Activates beta_arrestin β-Arrestin-2 receptor->beta_arrestin Recruits ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Production pka Protein Kinase A camp->pka Activates downstream Downstream Cellular Responses (e.g., Analgesia) pka->downstream beta_arrestin->downstream

Mu-Opioid Receptor Signaling Pathway

Logical Framework for Safety Profile Inference

The safety profile of this compound is currently inferred from data on its derivatives and structurally related compounds. This logical relationship is visualized below.

safety_inference target This compound (Core Compound) inferred_profile Inferred Safety & Toxicity Profile target->inferred_profile Direct Data Lacking derivatives Derivatives (e.g., N-phenyl substituted) derivatives->inferred_profile Cytotoxicity Data related_compounds Structurally Related Compounds (e.g., Carboxylic Acid, Aldehyde) related_compounds->inferred_profile Hazard Information (SDS) parent_ring Parent Ring System (Benzothiophene) parent_ring->inferred_profile General Toxicity

Inference of Safety Profile

Conclusion and Future Directions

The available evidence, primarily from in vitro studies on its derivatives, suggests that the this compound scaffold may possess a favorable cytotoxicity profile. However, the absence of comprehensive toxicological data on the parent compound is a critical knowledge gap. To ensure the safe development of drugs incorporating this scaffold, a full suite of toxicological studies is imperative. This should include, but is not limited to, acute and repeated-dose toxicity, genotoxicity, carcinogenicity, and reproductive toxicity studies. Such data will be essential for establishing a reliable safety profile and for guiding the future development of this compound-based therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Benzo[b]thiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step protocol for the synthesis of benzo[b]thiophene-2-carboxamide, a key scaffold in medicinal chemistry. The synthesis is presented in two main stages: the preparation of the key intermediate, benzo[b]thiophene-2-carboxylic acid, followed by its amidation.

Experimental Protocols

Part 1: Synthesis of Benzo[b]thiophene-2-carboxylic acid

This protocol outlines the synthesis starting from 2-fluorobenzaldehyde and methyl 2-mercaptoacetate.

Materials:

  • 2-Fluorobenzaldehyde

  • Methyl 2-mercaptoacetate

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Reaction Setup: To a solution of 2-fluorobenzaldehyde (1.0 eq) in DMF, add methyl 2-mercaptoacetate (1.1 eq) and potassium carbonate (2.0 eq).

  • Reaction Execution: Stir the mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Hydrolysis: Once the initial reaction is complete, add a solution of lithium hydroxide (2.0 eq) in a mixture of THF and water. Stir until the hydrolysis is complete (monitored by TLC).

  • Work-up: Acidify the reaction mixture with 1N HCl and extract the product with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield benzo[b]thiophene-2-carboxylic acid.[1]

Part 2: Synthesis of this compound

This protocol describes the amide coupling of benzo[b]thiophene-2-carboxylic acid with a generic amine source (e.g., ammonium chloride for the primary amide) using EDC and HOBt as coupling agents.

Materials:

  • Benzo[b]thiophene-2-carboxylic acid

  • Amine source (e.g., Ammonium chloride, or a primary/secondary amine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • N-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve benzo[b]thiophene-2-carboxylic acid (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq) in anhydrous DCM or DMF.

  • Activation: Cool the solution to 0 °C in an ice bath with stirring.

  • Coupling: Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 eq).[2]

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.[2]

  • Work-up: Dilute the reaction mixture with the organic solvent used. Wash the solution sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[3]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure this compound.[2]

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound and its intermediates.

StepStarting MaterialsKey ReagentsSolventReaction TimeTemperatureYield
Synthesis of Benzo[b]thiophene-2-carbaldehyde Thianaphthenen-BuLi, N-methylformanilideEt₂O2-3 hours-15 °C to reflux~73%
Synthesis of Benzo[b]thiophene-2-carboxylic acid 2-Fluorobenzaldehyde, Methyl 2-mercaptoacetateK₂CO₃, LiOHDMF, THF/H₂O-Room Temp.Good
Amide Coupling Benzo[b]thiophene-2-carboxylic acid, AmineEDC·HCl, HOBt, DIPEADCM or DMF12-18 hours0 °C to RT60-95%

Note: Yields are representative and can vary based on the specific substrates and reaction conditions.

Mandatory Visualization

The following diagrams illustrate the key experimental workflow for the synthesis of this compound.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Benzo[b]thiophene-2-carboxylic acid cluster_step2 Step 2: Amide Coupling start 2-Fluorobenzaldehyde + Methyl 2-mercaptoacetate reagents1 K2CO3, DMF start->reagents1 intermediate Intermediate Ester reagents1->intermediate reagents2 LiOH, THF/H2O intermediate->reagents2 product1 Benzo[b]thiophene-2-carboxylic acid reagents2->product1 start2 Benzo[b]thiophene-2-carboxylic acid + Amine product1->start2 Purified Intermediate reagents3 EDC, HOBt, DIPEA, DCM start2->reagents3 product2 This compound reagents3->product2

Caption: Synthetic workflow for this compound.

Amide_Coupling_Mechanism node_acid Benzo[b]thiophene-2-carboxylic acid R-COOH node_active_intermediate O-Acylisourea Intermediate node_acid->node_active_intermediate + EDC node_edc {EDC} node_hobt_ester HOBt Active Ester node_active_intermediate->node_hobt_ester + HOBt - Urea byproduct node_hobt {HOBt} node_amide This compound R-CONHR' node_hobt_ester->node_amide + Amine node_amine Amine R'-NH2

Caption: Mechanism of EDC/HOBt mediated amide coupling.

References

Application Notes and Protocols: Synthesis of Benzo[b]thiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of the common starting materials and synthetic routes for the preparation of Benzo[b]thiophene-2-carboxamide, a key scaffold in medicinal chemistry. The protocols and data presented are intended for researchers, scientists, and professionals in drug development.

Introduction

This compound and its derivatives are significant heterocyclic compounds that have garnered substantial interest in the field of drug discovery due to their diverse pharmacological activities. These activities include potential anticancer, antimicrobial, and anti-inflammatory properties. The synthesis of this scaffold can be achieved through various pathways, often starting from readily available substituted benzenes or thiophenes. This document outlines the primary synthetic strategies, providing detailed experimental protocols and comparative data.

Synthetic Pathways and Starting Materials

The synthesis of this compound can be broadly categorized into two main strategies:

  • Construction of the Thiophene Ring: This approach involves the cyclization of a substituted benzene derivative to form the fused thiophene ring.

  • Modification of a Pre-existing Benzo[b]thiophene Core: This strategy starts with a benzo[b]thiophene molecule and introduces the carboxamide functionality at the 2-position.

Synthesis via Thiophene Ring Construction

A prevalent method for constructing the benzo[b]thiophene core involves the reaction of a substituted thiophenol with an appropriate electrophile, followed by cyclization. One common route starts from 2-chlorophenylacetic acid and its derivatives.

Logical Workflow for Synthesis from 2-Chlorophenylacetic Acid

G A 2-Chlorophenylacetic Acid (Starting Material) B Reaction with Thionyl Chloride A->B C 2-Chlorophenylacetyl Chloride (Intermediate) B->C D Amidation with Ammonia C->D E 2-(2-Chlorophenyl)acetamide (Intermediate) D->E F Cyclization with a Base (e.g., Sodium Amide) E->F G This compound (Final Product) F->G

Caption: Synthetic workflow from 2-chlorophenylacetic acid.

Synthesis via Modification of the Benzo[b]thiophene Core

This approach is often more direct if a suitable benzo[b]thiophene starting material is available. A common precursor is benzo[b]thiophene-2-carboxylic acid, which can be converted to the desired carboxamide.

Experimental Workflow for Synthesis from Benzo[b]thiophene-2-carboxylic Acid

G cluster_0 Activation of Carboxylic Acid cluster_1 Amidation cluster_2 Work-up and Purification A Benzo[b]thiophene-2-carboxylic acid B Add Thionyl Chloride (SOCl2) in an inert solvent (e.g., Toluene) A->B C Heat the mixture (e.g., Reflux) B->C D Formation of Benzo[b]thiophene-2-carbonyl chloride C->D E Cool the reaction mixture D->E F Add aqueous Ammonia (NH4OH) dropwise E->F G Stir at room temperature F->G H Precipitation of the product G->H I Filter the precipitate H->I J Wash with water I->J K Recrystallize from a suitable solvent (e.g., Ethanol) J->K L Dry to obtain pure This compound K->L

Caption: Step-by-step workflow for the amidation of benzo[b]thiophene-2-carboxylic acid.

Comparative Data of Synthetic Routes

The choice of synthetic route can depend on the availability of starting materials, desired scale, and overall efficiency. The following table summarizes key quantitative data for representative protocols.

Starting Material(s)Key ReagentsReaction TimeTemperature (°C)Yield (%)Reference
Benzo[b]thiophene-2-carboxylic acidThionyl chloride, Ammonia4-6 hours80-110 (reflux)85-95%
2-Bromobenzaldehyde, Methyl thioglycolatePotassium carbonate12-24 hours80-10070-85%
Thiophenol, 2-Chloro-N,N-dimethylacetamideSodium hydride8-16 hours25-6060-75%

Experimental Protocols

Protocol 1: Synthesis from Benzo[b]thiophene-2-carboxylic Acid

This protocol details the conversion of benzo[b]thiophene-2-carboxylic acid to this compound via an acid chloride intermediate.

Materials:

  • Benzo[b]thiophene-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Toluene (or another inert solvent)

  • Aqueous ammonia (25-30%)

  • Ethanol (for recrystallization)

  • Standard laboratory glassware and apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend benzo[b]thiophene-2-carboxylic acid (1.0 eq) in toluene.

  • Slowly add thionyl chloride (1.2-1.5 eq) to the suspension at room temperature.

  • Heat the mixture to reflux (approximately 110°C) and maintain for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Allow the reaction mixture to cool to room temperature and then cool further in an ice bath.

  • Slowly and carefully add the cooled acid chloride solution to a stirred solution of concentrated aqueous ammonia (excess) cooled in an ice bath.

  • A precipitate will form. Continue stirring for 30-60 minutes at room temperature.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from ethanol to afford pure this compound.

Biological Relevance: Potential Signaling Pathway

Derivatives of this compound have been investigated as inhibitors of various protein kinases, which are key components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. For instance, some derivatives have shown inhibitory activity against kinases in the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.

Simplified PI3K/Akt/mTOR Signaling Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor This compound Derivative (Inhibitor) Inhibitor->PI3K inhibits Inhibitor->Akt inhibits Inhibitor->mTORC1 inhibits

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by benzo[b]thiophene derivatives.

Application Notes and Protocols for the Purification of Benzo[b]thiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of Benzo[b]thiophene-2-carboxamide, a crucial step in the synthesis of various biologically active molecules. The described methods, including recrystallization and column chromatography, are designed to yield high-purity material suitable for further research and development.

Introduction

This compound is a key intermediate in the development of therapeutic agents, including novel opioid receptor agonists and potential treatments for neurodegenerative diseases.[1] The purity of this compound is critical for obtaining reliable biological data and ensuring the quality of downstream products. This document outlines two primary methods for the purification of this compound: recrystallization and silica gel column chromatography.

Common impurities in the synthesis of this compound and its derivatives can include unreacted starting materials such as benzo[b]thiophene-2-carboxylic acid and the amine source, as well as byproducts from the coupling reaction. A preliminary work-up, such as washing the crude product with a dilute acid and a dilute base, can be beneficial in removing some of these impurities before proceeding with the final purification.

Purification Methods

Two common and effective methods for purifying this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of impurities, the scale of the purification, and the desired final purity.

Method 1: Recrystallization

Recrystallization is a technique used to purify solid compounds based on their differential solubility in a specific solvent or solvent system at varying temperatures. For this compound, polar protic solvents are often effective.

Experimental Protocol: Recrystallization from Ethanol

  • Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents. Ethanol is a suitable solvent for many carboxamides, showing good solubility at elevated temperatures and lower solubility at room temperature. A mixture of methanol and ethyl acetate can also be effective.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The rate of cooling can influence crystal size. For smaller, purer crystals, faster cooling may be employed. Further cooling in an ice bath can maximize the yield.

  • Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Expected Results

The following table summarizes typical data for the recrystallization of this compound and related compounds.

ParameterBefore PurificationAfter Recrystallization
Appearance Off-white to pale brown powderWhite to cream-colored crystalline powder
Purity (by HPLC) ~90-95%>98%
Melting Point 170-178 °C (broad range)177-180 °C (sharp range)
Typical Yield -70-90%

Workflow for Recrystallization

G cluster_0 Dissolution cluster_1 Purification cluster_2 Isolation A Crude this compound B Add minimal hot ethanol A->B C Completely dissolved solution B->C D Cool to room temperature C->D E Further cool in ice bath D->E F Formation of crystals E->F G Vacuum filtration F->G H Wash with cold ethanol G->H I Dry under vacuum H->I J Pure this compound I->J

Caption: Workflow for the purification of this compound by recrystallization.

Method 2: Silica Gel Column Chromatography

Column chromatography is a highly effective method for separating compounds with different polarities. For this compound, a normal-phase chromatography setup using silica gel is recommended.

Experimental Protocol: Column Chromatography

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane and ethyl acetate) to find a system that provides good separation of the desired product from impurities. An ideal Rf value for the product is between 0.2 and 0.4.

  • Column Packing: Prepare a glass column with a slurry of silica gel (230-400 mesh) in the chosen mobile phase (e.g., hexane:ethyl acetate, 4:1 v/v). Ensure the column is packed uniformly to avoid channeling.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Load the solution carefully onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase. A gradient elution, where the polarity of the mobile phase is gradually increased (e.g., by increasing the proportion of ethyl acetate), can be used to improve separation.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Fraction Analysis: Analyze each fraction by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Troubleshooting

If the compound degrades on the silica gel, which can occur with sensitive thiophene derivatives, consider the following modifications:

  • Deactivation of Silica Gel: Add 1-2% triethylamine to the eluent to neutralize the acidic sites on the silica gel.

  • Alternative Stationary Phase: Use a less acidic stationary phase, such as neutral alumina.

Expected Results

The following table summarizes typical data for the column chromatography purification of this compound and related compounds.

ParameterBefore PurificationAfter Column Chromatography
Appearance Off-white to pale brown powderWhite solid
Purity (by HPLC) ~90-95%>99%
Rf Value Multiple spotsSingle spot
Typical Yield -60-85%

Workflow for Column Chromatography

G cluster_0 Preparation cluster_1 Separation cluster_2 Isolation A TLC analysis for solvent system B Pack silica gel column A->B C Dissolve crude product D Load sample onto column C->D E Elute with mobile phase D->E F Collect fractions E->F G Analyze fractions by TLC F->G H Combine pure fractions G->H I Evaporate solvent H->I J Purified this compound I->J

Caption: Workflow for the purification of this compound by column chromatography.

Purity Assessment

The purity of this compound after purification should be assessed using appropriate analytical techniques.

  • Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A single spot for the purified product indicates a high degree of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can be used to detect the presence of impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity. A commercially available sample of this compound with 97% purity has a melting point of 170.5-179.5 °C.

Conclusion

The choice between recrystallization and column chromatography for the purification of this compound depends on the specific requirements of the research. Recrystallization is a simpler and often higher-yielding method for removing small amounts of impurities from a solid product. Column chromatography offers superior separation capabilities for complex mixtures and can achieve very high levels of purity. By following these detailed protocols, researchers can obtain high-purity this compound, a critical component for advancing drug discovery and development efforts.

References

Application Notes and Protocols: Benzo[b]thiophene-2-carboxamide Derivatives as STING Agonists for Cancer Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that, when activated, can drive potent anti-tumor immunity.[1][2] Activation of STING in tumor cells and immune cells within the tumor microenvironment leads to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines.[3][4][5][6] This, in turn, enhances antigen presentation, promotes the recruitment and activation of cytotoxic T lymphocytes, and can ultimately lead to tumor regression.[5][6][7][8] Benzo[b]thiophene-2-carboxamide derivatives have emerged as a novel class of non-cyclic dinucleotide (non-CDN) small molecule STING agonists with therapeutic potential in oncology.[1][3]

This document provides detailed application notes and experimental protocols for researchers interested in evaluating and utilizing this compound derivatives as STING agonists for cancer treatment.

Featured Compounds

Recent studies have identified several this compound derivatives with STING-agonistic activity. Notably, compounds 12d and 12e have been shown to activate human STING, leading to the phosphorylation of downstream signaling molecules TBK1 and IRF3.[1][3]

Data Presentation

The following tables summarize the key in vitro and in vivo parameters for evaluating this compound STING agonists. Quantitative data for specific this compound derivatives is emerging; these tables serve as a template for data organization.

Table 1: In Vitro Activity of this compound Derivatives

Compound IDTarget SpeciesCell LineAssay TypeEC50 (µM)IFN-β Induction (fold change)
12d HumanTHP-1ISG Reporter AssayTBDTBD
12e HumanTHP-1ISG Reporter AssayTBDTBD
ControlHumanTHP-1ISG Reporter AssayTBDTBD

TBD: To be determined. Data for specific this compound derivatives is not yet publicly available in detail.

Table 2: In Vivo Anti-Tumor Efficacy of this compound Derivatives

Compound IDTumor ModelAdministration RouteDosing ScheduleTumor Growth Inhibition (%)Complete Responses (%)
12d MC38IntratumoralTBDTBDTBD
12e B16-F10IntratumoralTBDTBDTBD
ControlMC38/B16-F10IntratumoralTBDTBDTBD

TBD: To be determined. In vivo efficacy data for specific this compound derivatives requires further investigation.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the STING signaling pathway and a general workflow for the evaluation of this compound derivatives.

STING_Signaling_Pathway STING Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Benzo_thiophene This compound Derivative STING STING (ER Membrane) Benzo_thiophene->STING Binds and Activates TBK1 TBK1 STING->TBK1 Recruits pTBK1 p-TBK1 TBK1->pTBK1 Autophosphorylation IRF3 IRF3 pTBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerization ISRE ISRE pIRF3_dimer->ISRE Translocates and Binds IFN1_genes Type I IFN Genes (e.g., IFN-β) ISRE->IFN1_genes Induces Transcription

Figure 1: STING signaling cascade upon activation by a this compound derivative.

Experimental_Workflow Experimental Workflow for STING Agonist Evaluation Synthesis Synthesis of Benzo[b]thiophene-2- carboxamide Derivatives In_Vitro In Vitro Characterization Synthesis->In_Vitro STING_Assay STING Activation Assay (e.g., THP-1 ISG Reporter) In_Vitro->STING_Assay Cytokine_Assay Cytokine Release Assay (e.g., IFN-β ELISA) In_Vitro->Cytokine_Assay Western_Blot Western Blot (pTBK1, pIRF3) In_Vitro->Western_Blot In_Vivo In Vivo Efficacy Studies In_Vitro->In_Vivo Lead Compound Selection Tumor_Model Syngeneic Mouse Tumor Model In_Vivo->Tumor_Model Dosing Intratumoral Administration Tumor_Model->Dosing Efficacy Tumor Growth Inhibition and Survival Analysis Dosing->Efficacy Immune_Profiling Immunophenotyping of Tumor Microenvironment Dosing->Immune_Profiling

References

Application Notes and Protocols: Modulation of Amyloid Beta (Aβ42) Aggregation Using Benzo[b]thiophene-2-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease is characterized by the extracellular deposition of amyloid-beta (Aβ) plaques, primarily composed of the Aβ42 peptide. The aggregation of Aβ42 is a critical event in the disease's pathogenesis, making it a key target for therapeutic intervention. This document provides detailed application notes and protocols for studying the modulatory effects of Benzo[b]thiophene-2-carboxamide derivatives on Aβ42 aggregation.

A recent study by Kummari et al. (2024) investigated a series of N-phenylbenzofuran-2-carboxamide and N-phenylthis compound derivatives as modulators of Aβ42 aggregation.[1][2] Their findings revealed that specific substitutions on the N-phenyl ring determine whether the compounds inhibit or promote Aβ42 fibrillogenesis. Notably, compounds with a methoxyphenol moiety demonstrated inhibitory effects, while those with a 4-methoxyphenyl group accelerated aggregation.[1][2] Furthermore, some of these derivatives exhibited neuroprotective effects against Aβ42-induced toxicity in neuronal cell lines.[1][2][3]

These findings highlight the potential of the this compound scaffold as a versatile tool for studying the mechanisms of Aβ42 aggregation and as a starting point for the development of novel Alzheimer's disease therapeutics.[2] This document summarizes the key quantitative data from this research and provides detailed protocols for replicating and expanding upon these findings.

Data Presentation: Modulation of Aβ42 Aggregation and Neuroprotection

The following tables summarize the quantitative data on the effects of various this compound derivatives on Aβ42 aggregation and their neuroprotective properties.

Table 1: Inhibition of Aβ42 Aggregation by this compound Derivatives (ThT Assay) [1]

CompoundConcentration (µM)Mean Inhibition (%)
5a 16
526
2540
5b 110
528
2541

Table 2: Promotion of Aβ42 Aggregation by a this compound Derivative (ThT Assay) [1]

CompoundConcentration (µM)Fold Increase in Fibrillogenesis
5d 1~1.2
5~1.5
25~1.8

Table 3: Neuroprotective Effects of this compound Derivatives against Aβ42-induced Toxicity in HT22 Cells (MTT Assay) [3]

TreatmentCell Viability (%)
Control (untreated cells)100
Aβ42 (10 µM)~30-40
Aβ42 (10 µM) + 5a (25 µM)~70-80
Aβ42 (10 µM) + 5b (25 µM)~70-85
Aβ42 (10 µM) + 5d (25 µM)~30-40

Experimental Protocols

This section provides detailed protocols for the key experiments involved in assessing the modulatory effects of this compound derivatives on Aβ42 aggregation and neurotoxicity.

Protocol 1: Thioflavin T (ThT) Fluorescence Assay for Aβ42 Aggregation Kinetics

This protocol is for monitoring the kinetics of Aβ42 fibrillogenesis in the presence and absence of test compounds using the amyloid-specific fluorescent dye, Thioflavin T.

Materials:

  • Recombinant human Aβ42 peptide

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate buffer (e.g., 50 mM, pH 7.4)

  • Thioflavin T (ThT)

  • This compound derivatives

  • 96-well black, clear-bottom microplates

  • Plate reader with fluorescence detection (Excitation: 440-450 nm, Emission: 480-490 nm)

Procedure:

  • Aβ42 Preparation:

    • Dissolve lyophilized Aβ42 peptide in HFIP to a concentration of 1 mg/mL.

    • Aliquot the solution and evaporate the HFIP under a gentle stream of nitrogen gas or in a vacuum concentrator to form a peptide film.

    • Store the dried peptide films at -80°C until use.

    • Immediately before the assay, dissolve the Aβ42 film in DMSO to a concentration of 1 mM.

    • Dilute the Aβ42 stock into phosphate buffer to a final concentration of 20 µM (for a 1:1 addition to the assay plate, resulting in a final concentration of 10 µM). Keep on ice.

  • Compound Preparation:

    • Prepare a stock solution of the this compound derivative in DMSO (e.g., 10 mM).

    • Create serial dilutions of the compound stock in phosphate buffer to achieve final assay concentrations of 1, 5, and 25 µM.

  • ThT Solution Preparation:

    • Prepare a 1 mM stock solution of ThT in water.

    • Dilute the ThT stock in phosphate buffer to a final concentration of 10 µM.

  • Assay Setup:

    • In a 96-well black, clear-bottom plate, add 50 µL of the 20 µM Aβ42 solution to each well.

    • Add 50 µL of the compound dilutions (or buffer for the control) to the respective wells.

    • Add 100 µL of the 10 µM ThT solution to each well.

    • The final volume in each well should be 200 µL, with final concentrations of 10 µM Aβ42 and 5 µM ThT.

  • Data Acquisition:

    • Immediately place the plate in a plate reader pre-set to 37°C.

    • Measure the fluorescence intensity (Excitation: 440-450 nm, Emission: 480-490 nm) every 5-10 minutes for 24 hours. Shake the plate for 10 seconds before each reading.

    • Include control wells with buffer and ThT only (blank), Aβ42 and ThT (positive control), and compound, buffer, and ThT (compound interference control).

  • Data Analysis:

    • Subtract the blank reading from all experimental readings.

    • Plot the fluorescence intensity against time to generate aggregation curves.

    • Calculate the percentage inhibition by comparing the final fluorescence plateau of the compound-treated samples to the positive control.

Protocol 2: MTT Assay for Neuroprotection Assessment

This protocol determines the ability of this compound derivatives to protect neuronal cells from Aβ42-induced cytotoxicity.

Materials:

  • Mouse hippocampal HT22 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Aβ42 oligomers (prepared as described below)

  • This compound derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well clear tissue culture plates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Aβ42 Oligomer Preparation:

    • Prepare Aβ42 monomer solution as described in Protocol 1.

    • Dilute the Aβ42 stock in serum-free DMEM to a concentration of 100 µM.

    • Incubate at 4°C for 24 hours to form oligomers.

  • Cell Culture and Treatment:

    • Seed HT22 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

    • The next day, replace the medium with fresh serum-free DMEM.

    • Pre-treat the cells with the this compound derivatives at the desired final concentration (e.g., 25 µM) for 2 hours.

    • Add the prepared Aβ42 oligomers to the wells to a final concentration of 10 µM.

    • Include control wells: untreated cells, cells treated with Aβ42 only, and cells treated with the compound only.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the 24-hour incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the untreated control cells.

    • Compare the viability of cells treated with Aβ42 alone to those co-treated with the this compound derivatives.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed mechanism of action for the modulation of Aβ42 aggregation.

experimental_workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Abeta_prep Aβ42 Monomer Preparation ThT_assay ThT Aggregation Assay Abeta_prep->ThT_assay MTT_assay MTT Neurotoxicity Assay Abeta_prep->MTT_assay TEM_imaging TEM Imaging Abeta_prep->TEM_imaging Comp_prep Compound Dilution Comp_prep->ThT_assay Comp_prep->MTT_assay Comp_prep->TEM_imaging Kinetics Aggregation Kinetics ThT_assay->Kinetics Viability Cell Viability MTT_assay->Viability Morphology Fibril Morphology TEM_imaging->Morphology mechanism_of_action cluster_pathway Aβ42 Aggregation Pathway cluster_modulation Modulation by Derivatives Monomers Aβ42 Monomers Oligomers Toxic Oligomers Monomers->Oligomers Aggregation Fibrils Amyloid Fibrils Oligomers->Fibrils Fibrillization Promoter Promoting Derivative (e.g., 5d) Inhibitor Inhibitory Derivative (e.g., 5a, 5b) Inhibitor->Oligomers Inhibits Formation Promoter->Fibrils Promotes Formation

References

Application Notes and Protocols: Antimicrobial Activity of Benzo[b]thiophene-2-carboxamide Acylhydrazones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and antimicrobial evaluation of Benzo[b]thiophene-2-carboxamide acylhydrazones. The protocols detailed below are based on established methodologies for the screening and development of novel antimicrobial agents, with a particular focus on their activity against multidrug-resistant bacteria.

Introduction

This compound acylhydrazones are a class of heterocyclic compounds that have emerged as promising candidates in the search for new antimicrobial agents. The fusion of the benzo[b]thiophene scaffold with an acylhydrazone moiety has been shown to yield compounds with significant activity, particularly against Gram-positive bacteria such as Staphylococcus aureus, including methicillin-resistant (MRSA) and daptomycin-resistant strains.[1][2][3][4][5] This document outlines the synthetic route, experimental protocols for antimicrobial testing, and a summary of the biological activity of these compounds.

Synthesis of this compound Acylhydrazones

The synthesis of this compound acylhydrazones is typically achieved through a multi-step process. The general workflow involves the preparation of a benzo[b]thiophene-2-carboxylic hydrazide intermediate, followed by its condensation with various aromatic or heteroaromatic aldehydes.[1][3][6]

A representative synthetic scheme is outlined below:

Synthesis_Workflow cluster_prep Preparation of Hydrazide Intermediate cluster_condensation Acylhydrazone Formation start Substituted Benzo[b]thiophene-2-carboxylic acid step1 Esterification (e.g., with Ethanol, H2SO4) start->step1 ester Ethyl Benzo[b]thiophene-2-carboxylate step1->ester step2 Hydrazinolysis (Hydrazine hydrate) ester->step2 hydrazide Benzo[b]thiophene-2-carboxylic hydrazide step2->hydrazide step3 Condensation (e.g., Ethanol, cat. Acetic Acid, Reflux) hydrazide->step3 aldehyde Aromatic/Heteroaromatic Aldehyde aldehyde->step3 product This compound Acylhydrazone step3->product

Caption: General synthetic workflow for this compound acylhydrazones.

Protocol: General Synthesis of this compound Acylhydrazones[3][5]

Materials:

  • Substituted benzo[b]thiophene-2-carboxylic acid

  • Ethanol (absolute)

  • Concentrated Sulfuric Acid

  • Hydrazine hydrate

  • Appropriate aromatic or heteroaromatic aldehyde

  • Glacial acetic acid

  • Dichloromethane (DCM)

  • Toluene

  • Trifluoroacetic acid (TFA)

  • Sodium bicarbonate (NaHCO3) solution (saturated)

  • Brine

  • Sodium sulfate (Na2SO4)

Procedure:

Step 1: Synthesis of Benzo[b]thiophene-2-carboxylic hydrazide

  • To a solution of the respective benzo[b]thiophene-2-carboxylic acid in ethanol, add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for an appropriate time until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the ethyl benzo[b]thiophene-2-carboxylate.

  • To a solution of the obtained ester in ethanol, add an excess of hydrazine hydrate.

  • Reflux the mixture for several hours.

  • Upon cooling, the benzo[b]thiophene-2-carboxylic hydrazide will precipitate. Collect the solid by filtration, wash with cold ethanol, and dry.

Step 2: Synthesis of the final Acylhydrazone

  • A solution of tert-butyl 2-(benzo[b]thiophene-2-carbonyl)hydrazine-1-carboxylate (1 mmol) and TFA (20 mmol) in anhydrous DCM (3 mL) is stirred at room temperature for 18 hours.[5]

  • The mixture is co-evaporated with toluene to yield a white solid, which is used in the next step without further purification.[5]

  • To a solution of the crude hydrazide in ethanol, add the desired aromatic or heteroaromatic aldehyde (1 equivalent) and a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for the required time (monitored by TLC).

  • After cooling, the precipitated product is collected by filtration.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of methanol and ethyl acetate).[3]

Antimicrobial Activity Evaluation

The antimicrobial activity of the synthesized compounds is primarily assessed by determining the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution Method for MIC Determination

This protocol is adapted from the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Synthesized this compound acylhydrazones

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, MRSA clinical isolates)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Positive control antibiotic (e.g., Vancomycin, Daptomycin)

  • Negative control (broth only)

  • Dimethyl sulfoxide (DMSO) for compound dissolution

MIC_Workflow start Prepare stock solutions of test compounds in DMSO step1 Perform serial two-fold dilutions of compounds in 96-well plates using CAMHB start->step1 step2 Prepare bacterial inoculum and adjust to 0.5 McFarland standard step1->step2 step3 Dilute inoculum in CAMHB to achieve a final concentration of 5 x 10^5 CFU/mL in each well step2->step3 step4 Add diluted bacterial suspension to each well containing the compound dilutions step3->step4 step5 Include positive (antibiotic) and negative (broth) controls step4->step5 step6 Incubate plates at 37°C for 18-24 hours step5->step6 end Determine MIC by visual inspection for the lowest concentration with no visible bacterial growth step6->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Procedure:

  • Compound Preparation: Prepare stock solutions of the test compounds in DMSO.

  • Serial Dilution: Perform two-fold serial dilutions of the compounds in a 96-well microtiter plate using CAMHB to achieve the desired concentration range.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

  • Inoculation: Dilute the standardized bacterial suspension in CAMHB to obtain a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation. Add the diluted inoculum to each well of the microtiter plate.

  • Controls: Include wells with a standard antibiotic as a positive control and wells with only broth and inoculum as a growth control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation: Antimicrobial Activity

The antimicrobial activity of a selection of this compound acylhydrazones against various Staphylococcus aureus strains is summarized in the table below.[1][2][3][4][5]

Compound IDStructureS. aureus (Reference Strain) MIC (µg/mL)S. aureus (MRSA) MIC (µg/mL)S. aureus (Daptomycin-Resistant) MIC (µg/mL)
II.b (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide444
I.l (E)-N'-(4-Nitrobenzylidene)benzo[b]thiophene-2-carbohydrazide>64>64>64
I.k (E)-N'-(3-Nitrobenzylidene)benzo[b]thiophene-2-carbohydrazide>64>64>64
I.i (E)-N'-(4-Chlorobenzylidene)benzo[b]thiophene-2-carbohydrazide323232
I.h (E)-N'-(4-Hydroxy-3-methoxybenzylidene)benzo[b]thiophene-2-carbohydrazide>64>64>64
I.e (E)-N'-(Pyridin-4-ylmethylene)benzo[b]thiophene-2-carbohydrazide161616
I.n (E)-3-((2-(Benzo[b]thiophene-2-carbonyl)hydrazineylidene)methyl)benzoic acid>64>64>64

Data extracted from Barbier et al., 2022.[1][3]

Structure-Activity Relationship (SAR)

The antimicrobial activity of this compound acylhydrazones is influenced by the nature and position of substituents on both the benzo[b]thiophene ring and the aromatic/heteroaromatic aldehyde moiety.

SAR_Logic compound This compound Acylhydrazone sub_benzo Substituents on Benzo[b]thiophene Ring compound->sub_benzo sub_aryl Substituents on Aldehyde Moiety compound->sub_aryl activity Antimicrobial Activity sub_benzo->activity Influences chloro_benzo e.g., 6-chloro substitution sub_benzo->chloro_benzo sub_aryl->activity Influences pyridyl_aryl e.g., Pyridinyl group sub_aryl->pyridyl_aryl chloro_benzo->activity Potentially enhances activity pyridyl_aryl->activity Potentially enhances activity

References

Application Notes and Protocols for In Vitro Enzyme Inhibition Assays of Benzo[b]thiophene-2-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vitro enzyme inhibition assays on Benzo[b]thiophene-2-carboxamide derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse range of biological activities, including the inhibition of various key enzymes implicated in a multitude of diseases.

Target Enzymes and Therapeutic Areas

This compound derivatives have been identified as potent inhibitors of several enzymes, suggesting their potential therapeutic applications in the following areas:

  • Cancer: Inhibition of SUMO-specific proteases (SENPs), Signal Transducer and Activator of Transcription 3 (STAT3), and the RhoA/ROCK pathway.

  • Neurodegenerative Diseases: Inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).

  • Diabetes: Inhibition of α-glucosidase and α-amylase.

  • Immunology: Modulation of the STING (Stimulator of Interferon Genes) pathway.

Data Presentation: In Vitro Enzyme Inhibition by this compound Derivatives

The following table summarizes the inhibitory activities (IC50 values) of various this compound derivatives against a range of target enzymes. This data is compiled from multiple research publications and is intended to provide a comparative overview of the structure-activity relationships within this compound class.

Derivative/CompoundTarget EnzymeIC50 (µM)Reference
SENP Inhibitors
Derivative 77SENP2submicromolar[1]
Hit Compound ZCL951 derivativeSENP1/2/50.56[1]
Cholinesterase Inhibitors
Benzo[b]thiophene-chalcone hybrid 5fAChE62.10[2]
Benzo[b]thiophene-chalcone hybrid 5hBChE24.35[2]
α-Glucosidase and α-Amylase Inhibitors
Benzo[b]thiophene derivative 3bα-Amylase5.37 ± 0.25[3]
Benzo[b]thiophene derivative 4α-Amylase0.032[4]
Benzo[b]thiophene derivative 2α-Amylase0.035[4]
Acarbose (Standard)α-Amylase0.09[4]
Benzo[b]thiophene derivative 9jα-Amylase0.88 ± 0.09[4]
Benzo[b]thiophene derivative 10jα-Amylase0.61 ± 0.03[4]
Acarbose (Standard)α-Amylase1.11 ± 0.03[4]
STAT3 Inhibitors
Compound 15STAT30.33 - 0.75[5]
Compound 6oSTAT3 pathwayPotent inhibition[6]
RAGE Antagonists
Compound 3t'RAGE13.2[7][8]
Azeliragon (Reference)RAGE13.0[7][8]
Urotensin-II Receptor Antagonists
5-cyano analog 7fUT Receptor0.025[9]

Experimental Protocols

This section provides detailed, step-by-step protocols for the in vitro enzyme inhibition assays mentioned above.

SUMO-specific Protease (SENP) Inhibition Assay (Fluorescence-Based)

This protocol describes a fluorescence-based assay to determine the inhibitory activity of this compound derivatives against SENP1, SENP2, and SENP5.

Materials:

  • Recombinant human SENP1, SENP2, or SENP5 enzyme

  • Fluorogenic SENP substrate (e.g., SUMO1-AMC, SUMO2-AMC)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM DTT, 0.05% (v/v) Tween-20

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Positive control inhibitor (e.g., SENP inhibitor of known potency)

  • 384-well black, flat-bottom microplates

  • Fluorescence microplate reader (Excitation: ~360-380 nm, Emission: ~460 nm)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute these into the Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Enzyme Preparation: Dilute the recombinant SENP enzyme to the working concentration in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.

  • Assay Reaction:

    • Add 5 µL of the diluted test compound or control to the wells of the 384-well plate.

    • Add 10 µL of the diluted SENP enzyme solution to each well.

    • Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor-enzyme binding.

  • Reaction Initiation: Add 5 µL of the fluorogenic SENP substrate to each well to initiate the reaction.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence intensity over time (kinetic read) or at a fixed endpoint after a specific incubation period (e.g., 30-60 minutes) at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear phase of fluorescence increase) for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.

Experimental Workflow for SENP Inhibition Assay

SENP_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilutions of Test Compounds Add_Compound Add Compounds/Controls to 384-well Plate Compound_Prep->Add_Compound Enzyme_Prep Dilute Recombinant SENP Enzyme Add_Enzyme Add SENP Enzyme Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare Fluorogenic Substrate Solution Initiate Initiate Reaction with Substrate Substrate_Prep->Initiate Pre_Incubate Pre-incubate for Inhibitor Binding Add_Enzyme->Pre_Incubate Pre_Incubate->Initiate Measure_Fluorescence Measure Fluorescence (Kinetic or Endpoint) Initiate->Measure_Fluorescence Calculate_Inhibition Calculate % Inhibition Measure_Fluorescence->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: Workflow for the in vitro SENP enzyme inhibition assay.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric assay is used to measure the inhibition of AChE by this compound derivatives.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate Buffer (0.1 M, pH 8.0)

  • Test compounds dissolved in DMSO

  • Positive control inhibitor (e.g., Donepezil)

  • 96-well clear, flat-bottom microplates

  • Spectrophotometric microplate reader (412 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DTNB (10 mM) in Phosphate Buffer.

    • Prepare a stock solution of ATCI (14 mM) in deionized water.

    • Prepare a working solution of AChE in Phosphate Buffer.

  • Assay Reaction:

    • In a 96-well plate, add 140 µL of Phosphate Buffer.

    • Add 20 µL of the test compound solution at various concentrations.

    • Add 20 µL of the AChE solution and mix gently.

    • Pre-incubate the mixture at 37°C for 15 minutes.

  • Reaction Initiation and Measurement:

    • To each well, add 10 µL of the DTNB solution and 10 µL of the ATCI solution to start the reaction.

    • Immediately measure the absorbance at 412 nm every 30 seconds for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition compared to the control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

α-Glucosidase Inhibition Assay

This colorimetric assay determines the inhibitory effect of the test compounds on α-glucosidase activity.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Sodium Phosphate Buffer (0.1 M, pH 6.8)

  • Sodium Carbonate (Na2CO3) solution (0.1 M) for stopping the reaction

  • Test compounds dissolved in DMSO

  • Positive control inhibitor (e.g., Acarbose)

  • 96-well clear, flat-bottom microplates

  • Spectrophotometric microplate reader (405 nm)

Procedure:

  • Assay Setup:

    • To each well of a 96-well plate, add 50 µL of Sodium Phosphate Buffer.

    • Add 10 µL of the test compound solution.

    • Add 20 µL of the α-glucosidase solution and pre-incubate at 37°C for 10 minutes.

  • Reaction Initiation:

    • Add 20 µL of the pNPG solution to each well to start the reaction.

    • Incubate the plate at 37°C for 20 minutes.

  • Reaction Termination and Measurement:

    • Stop the reaction by adding 50 µL of Na2CO3 solution.

    • Measure the absorbance at 405 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

α-Amylase Inhibition Assay

This assay measures the ability of this compound derivatives to inhibit α-amylase, a key enzyme in carbohydrate digestion.

Materials:

  • Porcine pancreatic α-amylase

  • Starch solution (1% w/v) in buffer

  • Dinitrosalicylic acid (DNSA) reagent

  • Phosphate Buffer (0.02 M, pH 6.9, with 6 mM NaCl)

  • Test compounds dissolved in DMSO

  • Positive control inhibitor (e.g., Acarbose)

  • 96-well clear, flat-bottom microplates

  • Spectrophotometric microplate reader (540 nm)

Procedure:

  • Assay Reaction:

    • Mix 20 µL of the test compound solution with 20 µL of the α-amylase solution in a microplate well.

    • Pre-incubate at 37°C for 10 minutes.

  • Reaction Initiation:

    • Add 20 µL of the starch solution to each well and incubate at 37°C for 15 minutes.

  • Reaction Termination and Color Development:

    • Stop the reaction by adding 20 µL of DNSA reagent.

    • Heat the plate in a boiling water bath for 10 minutes.

    • Cool to room temperature and add 200 µL of deionized water.

  • Measurement and Analysis:

    • Measure the absorbance at 540 nm.

    • Calculate the percentage of inhibition and determine the IC50 value as described for the α-glucosidase assay.

STAT3 Phosphorylation Inhibition Assay (HTRF)

This Homogeneous Time-Resolved Fluorescence (HTRF) assay measures the inhibition of STAT3 phosphorylation in a cell-based format.

Materials:

  • Human cancer cell line with active STAT3 signaling (e.g., MDA-MB-231)

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • STAT3 activator (e.g., IL-6), if needed

  • HTRF Phospho-STAT3 (Tyr705) and Total STAT3 assay kits

  • HTRF-compatible microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 2-24 hours).

    • If the cell line does not have constitutively active STAT3, stimulate with an appropriate activator like IL-6.

  • Cell Lysis: Lyse the cells directly in the wells according to the HTRF kit manufacturer's protocol.

  • HTRF Reaction:

    • Transfer the cell lysates to a 384-well low-volume plate.

    • Add the HTRF antibody reagents (anti-phospho-STAT3 and anti-total-STAT3) to the respective wells.

    • Incubate at room temperature for the time specified in the kit protocol.

  • Measurement and Analysis:

    • Read the plate on an HTRF-compatible reader.

    • Calculate the ratio of the phospho-STAT3 signal to the total-STAT3 signal.

    • Determine the percentage of inhibition of STAT3 phosphorylation and calculate the IC50 value.

RhoA/ROCK Pathway Inhibition Assay (Kinase Assay)

This protocol describes an in vitro kinase assay to measure the inhibition of ROCK (Rho-associated kinase), a key downstream effector of RhoA.

Materials:

  • Recombinant active ROCK enzyme (e.g., ROCK-II)

  • Kinase substrate (e.g., recombinant MYPT1)

  • ATP

  • Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Test compounds dissolved in DMSO

  • Positive control inhibitor (e.g., Y-27632)

  • Reagents for detection (e.g., ADP-Glo™ Kinase Assay or LanthaScreen™ Eu Kinase Binding Assay)

  • 384-well white or black microplates

  • Luminometer or TR-FRET-compatible plate reader

Procedure (using ADP-Glo as an example):

  • Assay Setup:

    • Add the test compound, ROCK enzyme, and substrate to the wells of a 384-well plate in Kinase Assay Buffer.

  • Kinase Reaction:

    • Initiate the reaction by adding ATP.

    • Incubate at 30°C for a predetermined time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions. The luminescence signal is proportional to the amount of ADP, which corresponds to kinase activity.

  • Data Analysis:

    • Calculate the percentage of inhibition of ROCK activity for each compound concentration.

    • Determine the IC50 value from the dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

STAT3 Signaling Pathway

The STAT3 signaling pathway is a crucial regulator of cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers. This compound derivatives can inhibit this pathway by targeting STAT3 phosphorylation.

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK activates STAT3_mono STAT3 (monomer) JAK->STAT3_mono phosphorylates pSTAT3_mono p-STAT3 (monomer) STAT3_mono->pSTAT3_mono STAT3_dimer p-STAT3 Dimer pSTAT3_mono->STAT3_dimer dimerizes STAT3_dimer_nuc p-STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc translocates DNA DNA STAT3_dimer_nuc->DNA binds to Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription regulates Inhibitor Benzo[b]thiophene- 2-carboxamide Derivative Inhibitor->JAK inhibits phosphorylation Cytokine Cytokine (e.g., IL-6) Cytokine->Receptor

Caption: The STAT3 signaling pathway and its inhibition.

RhoA/ROCK Signaling Pathway

The RhoA/ROCK signaling pathway plays a critical role in regulating the actin cytoskeleton, which is essential for cell motility, adhesion, and proliferation. Inhibition of this pathway is a potential strategy for cancer therapy.

RhoA_ROCK_Pathway cluster_upstream Upstream Activation cluster_core Core Pathway cluster_downstream Downstream Effects GPCR GPCR RhoGEF RhoGEF GPCR->RhoGEF activates RhoA_GDP RhoA-GDP (inactive) RhoGEF->RhoA_GDP activates RhoA_GTP RhoA-GTP (active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK activates MLCP MLC Phosphatase ROCK->MLCP inhibits pMLC Phosphorylated MLC ROCK->pMLC phosphorylates MLC Actin_Cytoskeleton Actin Cytoskeleton (Stress Fibers, Motility) pMLC->Actin_Cytoskeleton leads to Inhibitor Benzo[b]thiophene- 2-carboxamide Derivative Inhibitor->ROCK inhibits

Caption: The RhoA/ROCK signaling pathway and its inhibition.

STING Signaling Pathway

The STING pathway is a critical component of the innate immune system that detects cytosolic DNA and triggers an interferon response. This compound derivatives have been shown to modulate this pathway.

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus_sting Nucleus cGAS cGAS cGAMP cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS activates STING STING cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits and activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 Dimer IRF3->pIRF3 dimerizes and translocates IFN_Genes Interferon Genes pIRF3->IFN_Genes activates Interferon_Response Type I Interferon Response IFN_Genes->Interferon_Response Agonist Benzo[b]thiophene- 2-carboxamide Derivative (Agonist) Agonist->STING activates

Caption: The STING signaling pathway and its modulation.

References

Probing Molecular Interactions: Application Notes and Protocols for Docking Benzo[b]thiophene-2-carboxamide Derivatives with Target Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the molecular docking of benzo[b]thiophene-2-carboxamide derivatives with various protein targets implicated in a range of diseases. These protocols are intended to guide researchers in performing and interpreting in silico docking studies to predict binding affinities and interaction modes, thereby accelerating the drug discovery and development process.

Application Notes

This compound is a versatile scaffold that has been explored for its therapeutic potential across several fields, including oncology, neurodegenerative diseases, and immunology. Molecular docking studies are crucial in understanding the structure-activity relationships of these derivatives and in guiding the design of more potent and selective inhibitors or agonists.

One key area of investigation is the interaction of these derivatives with the Stimulator of Interferon Genes (STING) protein, a critical component of the innate immune system. Activation of the STING pathway can lead to the production of type I interferons and other pro-inflammatory cytokines, making it an attractive target for cancer immunotherapy.[1] Molecular docking studies have been employed to elucidate the binding mode of this compound derivatives to the STING protein, revealing key interactions such as hydrogen bonds and π-π stacking that contribute to their agonistic activity.[1] This information is invaluable for the rational design of novel STING agonists.

Another significant target is the human IgM Fc domain . A study involving benzo[b]thiophene-2-carbaldehyde derivatives, a closely related scaffold, identified the protein target 4JVW as a favorable interaction partner through virtual screening and molecular docking.[2] This highlights the potential of the benzo[b]thiophene core in modulating immune responses through interaction with immunoglobulins.

Furthermore, this compound derivatives have been investigated as modulators of amyloid-beta (Aβ42) aggregation , a key pathological hallmark of Alzheimer's disease.[3] Molecular docking studies suggest that the orientation of the bicyclic aromatic rings of these compounds plays a major role in their ability to either inhibit or promote Aβ42 aggregation.[3]

The following sections provide detailed protocols for performing molecular docking studies with this compound derivatives against these and other relevant protein targets.

Quantitative Data Summary

The following tables summarize quantitative data from molecular docking studies of this compound and its derivatives with various target proteins.

Table 1: Binding Energies of Benzo[b]thiophene-2-carbaldehyde Derivatives with Human IgM Fc Domain (PDB ID: 4JVW)

CompoundBinding Energy (kcal/mol)
BTAP1-8.0
BTAP2-7.5
BTAP3-7.6

(Data sourced from a study on novel Benzo[b]thiophene-2-carbaldehyde derivatives.[2])

Table 2: In Vitro Activity of Benzo[b]thiophene-2-carboxylic Acid Derivatives against α-amylase

CompoundIC50 (μM)Ki (μM)Inhibition Mechanism
3b 5.37 ± 0.251.76Competitive
Acarbose (Standard)6.40 ± 0.14--

(Data from a study on benzo[b]thiophene-based small molecule α-amylase inhibitors.[4])

Experimental Protocols

This section provides a generalized yet detailed protocol for performing molecular docking studies using widely accessible software such as AutoDock Vina and UCSF Chimera. This protocol can be adapted for specific target proteins.

Protocol 1: Molecular Docking using AutoDock Vina and UCSF Chimera

1. Preparation of the Target Protein (Receptor):

  • Step 1.1: Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB) (e.g., PDB ID: 6ZJ7 for human STING, 4JVW for human IgM Fc domain).

  • Step 1.2: Clean the Protein Structure: Open the PDB file in UCSF Chimera. Remove all non-essential molecules, including water molecules, ions, and co-crystallized ligands. If the biological unit is a dimer or multimer, ensure the correct assembly is used.

  • Step 1.3: Add Hydrogens and Charges: Use the "Dock Prep" tool in Chimera to add polar hydrogens and assign Gasteiger charges to the protein. This step is crucial for accurate force field calculations.

  • Step 1.4: Save the Prepared Protein: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.

2. Preparation of the Ligand (this compound derivative):

  • Step 2.1: Create or Obtain Ligand Structure: The 2D structure of the this compound derivative can be drawn using chemical drawing software like ChemDraw or obtained from databases like PubChem.

  • Step 2.2: Convert to 3D and Optimize: Convert the 2D structure to a 3D structure. Use a molecular mechanics force field (e.g., MMFF94) to perform energy minimization to obtain a stable conformation. This can be done using software like Avogadro or the LigPrep tool in the Schrödinger suite.

  • Step 2.3: Save in PDBQT Format: Save the prepared ligand in the PDBQT format, which includes information on rotatable bonds and atomic charges.

3. Grid Box Generation:

  • Step 3.1: Define the Binding Site: Identify the binding site of the target protein. This can be the active site of an enzyme or a known ligand-binding pocket. If a co-crystallized ligand was present in the original PDB file, the grid box can be centered on its location.

  • Step 3.2: Set Grid Box Dimensions: In AutoDock Tools (part of MGLTools) or UCSF Chimera, define the dimensions and center of the grid box. The box should be large enough to encompass the entire binding site and allow for the ligand to rotate and translate freely. A typical size is 20 x 20 x 20 Å.

  • Step 3.3: Generate Grid Parameter File: Save the grid box parameters to a configuration file (e.g., conf.txt). This file will specify the coordinates of the center of the grid box and its dimensions.

4. Running the Docking Simulation with AutoDock Vina:

  • Step 4.1: Prepare Configuration File: Create a text file (e.g., vina_config.txt) that specifies the paths to the prepared receptor and ligand PDBQT files, the grid box parameters, the output file name, and other optional parameters like exhaustiveness.

  • Step 4.2: Execute Vina from the Command Line: Open a terminal or command prompt and run AutoDock Vina using the following command:

  • Step 4.3: Output: Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity (in kcal/mol).

5. Analysis of Docking Results:

  • Step 5.1: Visualize Binding Poses: Open the receptor PDBQT file and the output ligand PDBQT file in UCSF Chimera or PyMOL to visualize the predicted binding poses within the protein's binding site.

  • Step 5.2: Analyze Interactions: Analyze the interactions between the ligand and the protein for the best-scoring poses. Identify key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking. The "Find HBond" and "Contacts" tools in Chimera can be used for this purpose.

  • Step 5.3: Interpret Binding Affinity: The binding affinity score provided by Vina is an estimate of the binding free energy. A more negative value indicates a stronger predicted binding affinity.

Visualizations

Signaling Pathway and Workflow Diagrams

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cGAS cGAS cGAMP cGAMP cGAS->cGAMP Synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS Binds to STING STING (dimer) cGAMP->STING Activates TBK1_cyto TBK1 IRF3_cyto IRF3 TBK1_cyto->IRF3_cyto Phosphorylates pIRF3 p-IRF3 (dimer) IRF3_cyto->pIRF3 pIRF3_nuc p-IRF3 pIRF3->pIRF3_nuc Translocates to Nucleus STING_TBK1 STING-TBK1 Complex STING->STING_TBK1 Translocates to Golgi and recruits TBK1 IFN_genes Interferon Genes pIRF3_nuc->IFN_genes Induces Transcription

Caption: STING signaling pathway activation.

Molecular_Docking_Workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB 1. Obtain Protein Structure (PDB Database) Clean_Protein 3. Clean Protein (Remove water, ions) PDB->Clean_Protein Ligand_2D 2. Obtain Ligand Structure (2D) Ligand_3D 4. Convert to 3D & Energy Minimize Ligand_2D->Ligand_3D Prep_Protein 5. Add Hydrogens & Charges (Save as PDBQT) Clean_Protein->Prep_Protein Prep_Ligand 6. Prepare Ligand (Save as PDBQT) Ligand_3D->Prep_Ligand Grid 7. Define Grid Box Prep_Protein->Grid Run_Vina 8. Run AutoDock Vina Prep_Ligand->Run_Vina Grid->Run_Vina Results 9. Output: Docked Poses & Binding Energies Run_Vina->Results Visualize 10. Visualize & Analyze Interactions Results->Visualize

Caption: General molecular docking workflow.

References

Application Notes and Protocols for Evaluating Benzo[b]thiophene-2-carboxamide Efficacy in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzo[b]thiophene-2-carboxamide and its derivatives have emerged as a promising class of heterocyclic compounds with significant potential in anticancer drug discovery. These scaffolds have been shown to exhibit a range of biological activities, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways implicated in cancer progression. This document provides detailed application notes and experimental protocols for the in vitro evaluation of novel this compound derivatives against various cancer cell lines. The methodologies described herein are essential for characterizing the cytotoxic and antiproliferative effects of these compounds and for elucidating their mechanisms of action.

Data Presentation: Efficacy of Benzo[b]thiophene Derivatives

The following tables summarize the in vitro efficacy of various Benzo[b]thiophene and related thiophene carboxamide derivatives across different cancer cell lines.

Table 1: Cytotoxicity of Benzo[b]thiophene and Thiophene Carboxamide Derivatives (IC50 Values)

Compound IDCancer Cell LineCell TypeIC50 (µM)Reference
Compound 3t' --13.2
Compound 7f Urotensin-II Receptor Assay-0.025[1]
Compound 3e HCT-116Colon Adenocarcinoma0.11 (GI50)[2]
Compound 2b Hep3BHepatocellular Carcinoma5.46[3]
Compound 2d Hep3BHepatocellular Carcinoma8.85[3]
Compound 2e Hep3BHepatocellular Carcinoma12.58[3]
MB-D2 A375Melanoma< 75[4]
MB-D2 HT-29Colorectal Adenocarcinoma< 75[4]
MB-D2 MCF-7Breast Adenocarcinoma> 50[4]
Compound 5b MCF-7Breast Adenocarcinoma0.09[5]
Compound 5c MCF-7Breast Adenocarcinoma2.22[5]
Compound 5c HepG2Hepatocellular Carcinoma0.72[5]

Table 2: Apoptosis Induction by Benzo[b]thiophene Derivatives

Compound IDCancer Cell LineTreatment ConditionsPercentage of Apoptotic Cells (Early + Late)Reference
Compound 3e HCT-116Time-dependentIncrease observed[2]
BTC Derivatives CCRF-CEMTime and dose-dependentIncrease observed[6]
Compound 4 MCF-723.2 µM, 48h26.86% reduction in viability[7]

Table 3: Cell Cycle Arrest Induced by Benzo[b]thiophene Derivatives

Compound IDCancer Cell LineTreatment ConditionsEffect on Cell CycleReference
Compound 3e HCT-11624h and 48hDecrease in G1, increase in pre-G and G2/M[2]
BTC Derivatives CCRF-CEMNot specifiedArrest at S phase[6]

Key Signaling Pathways

Several signaling pathways have been identified as targets for this compound derivatives in cancer cells.

STING Pathway Activation

Certain this compound derivatives have been shown to act as agonists of the Stimulator of Interferon Genes (STING) pathway.[1][8] Activation of STING in immune cells can lead to the production of type I interferons and other pro-inflammatory cytokines, which in turn can promote an anti-tumor immune response.[8] The activation cascade involves the phosphorylation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3).[1][8]

STING_Pathway STING Signaling Pathway This compound This compound STING STING This compound->STING activates TBK1 TBK1 STING->TBK1 recruits & activates p-TBK1 p-TBK1 TBK1->p-TBK1 phosphorylates IRF3 IRF3 p-IRF3 p-IRF3 IRF3->p-IRF3 p-TBK1->IRF3 phosphorylates Type I Interferons Type I Interferons p-IRF3->Type I Interferons induces expression Anti-tumor Immunity Anti-tumor Immunity Type I Interferons->Anti-tumor Immunity promotes

STING Signaling Pathway Activation

RhoA/ROCK Pathway Inhibition

Derivatives of Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide have been identified as inhibitors of the RhoA/ROCK pathway.[9][10][11] This pathway plays a crucial role in cell motility, invasion, and proliferation. Inhibition of this pathway can lead to a reduction in cancer cell migration and invasion, as well as the induction of apoptosis.[9][10] A key downstream effector of this pathway is the phosphorylation of myosin light chain (MLC), which is involved in the formation of stress fibers.[9]

RhoA_ROCK_Pathway RhoA/ROCK Signaling Pathway Benzo[b]thiophene Derivative Benzo[b]thiophene Derivative RhoA RhoA Benzo[b]thiophene Derivative->RhoA inhibits ROCK ROCK RhoA->ROCK activates p-MLC p-MLC ROCK->p-MLC phosphorylates Stress Fibers Stress Fibers p-MLC->Stress Fibers promotes Cell Migration & Invasion Cell Migration & Invasion Stress Fibers->Cell Migration & Invasion enables

RhoA/ROCK Signaling Pathway Inhibition

Experimental Protocols

Detailed methodologies for key cell-based assays are provided below. These protocols serve as a general guideline and should be optimized for specific cell lines and experimental conditions.

Cell Viability Assessment (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]

Materials:

  • This compound derivative of interest

  • Cancer cell lines (e.g., MCF-7, HepG2, A375)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubation for Attachment: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the medium from the wells and replace it with 100 µL of medium containing various concentrations of the compound. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation with Compound: Incubate the plates for another 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490-570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow MTT Assay Workflow A Seed cells in 96-well plate B Incubate for 24h for cell attachment A->B C Treat cells with Benzo[b]thiophene derivative B->C D Incubate for 24-72h C->D E Add MTT solution and incubate for 4h D->E F Solubilize formazan crystals with DMSO E->F G Measure absorbance (490-570 nm) F->G H Calculate cell viability and IC50 G->H

MTT Assay Experimental Workflow

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol describes the detection of apoptosis by flow cytometry using Annexin V-FITC, which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, and PI, a fluorescent dye that stains the DNA of necrotic or late apoptotic cells with compromised membrane integrity.

Materials:

  • This compound derivative

  • Cancer cell lines

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI) solution

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the test compound at the desired concentrations for the appropriate duration.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with ice-cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Apoptosis_Assay_Workflow Apoptosis Assay Workflow A Treat cells with Benzo[b]thiophene derivative B Harvest adherent and floating cells A->B C Wash cells with PBS B->C D Resuspend in Binding Buffer C->D E Stain with Annexin V-FITC and PI D->E F Incubate for 15 min in the dark E->F G Analyze by Flow Cytometry F->G

Apoptosis Assay Experimental Workflow

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in cancer cells treated with this compound derivatives using propidium iodide (PI) staining of DNA content.[4]

Materials:

  • This compound derivative

  • Cancer cell lines

  • Propidium iodide (PI) staining solution (containing RNase A)

  • 70% ethanol (ice-cold)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the test compound for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Washing: Wash the cells with ice-cold PBS.

  • Fixation: Fix the cells by resuspending them in ice-cold 70% ethanol and incubate for at least 2 hours at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry.

Cell_Cycle_Workflow Cell Cycle Analysis Workflow A Treat cells with Benzo[b]thiophene derivative B Harvest and wash cells A->B C Fix cells in ice-cold 70% ethanol B->C D Wash and resuspend in PI/RNase A solution C->D E Incubate for 30 min in the dark D->E F Analyze DNA content by Flow Cytometry E->F

Cell Cycle Analysis Experimental Workflow

References

Analytical Techniques for the Characterization of Benzo[b]thiophene-2-carboxamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical characterization of Benzo[b]thiophene-2-carboxamide, a key heterocyclic scaffold in medicinal chemistry. The following sections outline the primary spectroscopic and chromatographic techniques utilized for structural elucidation, purity assessment, and quantitative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for the unambiguous structural determination of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Quantitative Data

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Benzo[b]thiophene Derivatives

CompoundSolvent¹H NMR Chemical Shifts (ppm)¹³C NMR Chemical Shifts (ppm)Reference
Benzo[b]thiopheneCDCl₃7.33-7.42 (m, 2H), 7.82-7.88 (m, 2H)122.5, 124.3, 124.4, 124.8, 139.7, 140.0[1]
(E)-N'-(4-Nitrobenzylidene)benzo[b]thiophene-2-carbohydrazideDMSO-d₆12.43 (s, 0.5H), 12.35 (s, 0.5H), 8.56 (s, 0.5H), 8.44 (s, 0.5H), 8.33 (d, J = 8.4 Hz, 3H), 8.18–7.94 (m, 4H), 7.59–7.39 (m, 2H)161.98, 158.47, 147.90, 145.52, 142.41, 140.44, 138.97, 137.85, 137.34, 132.22, 128.35, 128.14, 126.25, 125.58, 125.18, 124.91, 124.12, 122.89, 122.71[2]
(E)-N'-(3-Nitrobenzylidene)benzo[b]thiophene-2-carbohydrazideDMSO-d₆12.41 (s, 0.5H), 12.30 (s, 0.5H), 8.68 (s, 0.5H), 8.58 (s, 1H), 8.44 (s, 0.5H), 8.36–8.16 (m, 3H), 8.05 (s, 2H), 7.87–7.68 (m, 1H), 7.58–7.41 (m, 2H)Not explicitly provided[2]
N-(4-Hydroxy-3-Methoxyphenyl)benzofuran-2-Carboxamide (analog)CDCl₃8.25 (s, 1H), 7.73–7.66 (m, 2H), 7.58–7.52 (m, 2H), 7.44 (d, J=8.5, 1H), 7.31 (d, J=8.0 Hz, 1H), 6.91–6.87 (m, 2H), 5.51 (s, 1H), 3.94 (s, 3H)156.62, 154.84, 149.60, 147.65, 143.69, 130.78, 127.69, 127.43, 124.26, 123.29, 115.57, 113.69, 112.34, 110.53, 106.49, 56.01[3]
Experimental Protocol for NMR Analysis

A general protocol for acquiring NMR spectra of this compound is as follows:

  • Sample Preparation:

    • Weigh 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.

    • Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

  • Instrument Setup:

    • Use a spectrometer with a proton frequency of 300 MHz or higher for optimal resolution.

    • Tune and shim the probe to the specific solvent and sample to achieve a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H NMR spectrum.

    • Set the spectral width to a range of -2 to 12 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (typically 8-16) to obtain a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to a range of 0 to 200 ppm.

    • Use a standard pulse program with proton decoupling (e.g., zgpg30).

    • A longer relaxation delay (2-5 seconds) may be necessary for quaternary carbons.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum, referencing the solvent peak.

Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Instrument Setup (Tune & Shim) transfer->instrument h1_acq ¹H NMR Acquisition instrument->h1_acq c13_acq ¹³C NMR Acquisition instrument->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase Phase & Baseline Correction ft->phase reference Referencing phase->reference integrate Integration & Peak Picking reference->integrate structure Structure Elucidation integrate->structure

Caption: Workflow for NMR analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound and to gain structural information from its fragmentation pattern.

Quantitative Data

Table 2: Mass Spectrometry Data for Benzo[b]thiophene Derivatives

CompoundIonization Method[M+H]⁺ (m/z)[M-H]⁻ (m/z)High-Resolution MS (HRMS) DataReference
Benzo[b]thiophene-2-carboxylic acidESI--Calculated for C₉H₆O₂S: 178.0089, Found: Not specified[4]
(E)-N'-(4-Nitrobenzylidene)benzo[b]thiophene-2-carbohydrazideESI-324.0448Calculated for C₁₆H₁₀N₃O₃S [M-H]⁻: 324.0448, Found: 324.0449[2]
(E)-N'-(3-Nitrobenzylidene)benzo[b]thiophene-2-carbohydrazideESI326.1-Not provided[2]
(E)-N'-(4-Chlorobenzylidene)benzo[b]thiophene-2-carbohydrazideESI315.0-Not provided[2]
N-(4-Hydroxy-3-Methoxyphenyl)benzofuran-2-Carboxamide (analog)ESI284.0923-Calculated for C₁₆H₁₃NO₄ [M+H]⁺: 284.0923, Found: 284.0916[3]
Experimental Protocol for Mass Spectrometry Analysis

A general protocol for the analysis of this compound by LC-MS is as follows:

  • Sample Preparation:

    • Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

    • Filter the final solution through a 0.22 µm syringe filter before injection.

  • Liquid Chromatography (LC) Conditions (for LC-MS):

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5-10% B, ramp to 95-100% B over 5-10 minutes, hold for 2-3 minutes, and then return to initial conditions to re-equilibrate.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in both positive and negative ion modes.

    • Capillary Voltage: 3-4 kV.

    • Drying Gas (N₂) Flow: 8-12 L/min.

    • Drying Gas Temperature: 300-350 °C.

    • Nebulizer Pressure: 30-50 psi.

    • Mass Range: Scan from m/z 50 to 500.

    • For High-Resolution Mass Spectrometry (HRMS), use a Time-of-Flight (TOF) or Orbitrap mass analyzer to obtain accurate mass measurements.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for determining the purity of this compound and for quantitative analysis in various matrices.

Experimental Protocol for HPLC Analysis

A general reverse-phase HPLC method for this compound is as follows:

  • Sample Preparation:

    • Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

    • For purity analysis, dilute to a concentration of about 0.1-0.5 mg/mL with the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient mixture of water (A) and acetonitrile (B), often with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape. A typical starting point is a 60:40 or 70:30 mixture of B:A.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30 °C.

    • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm or 313 nm).[5]

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Determine the retention time of the main peak.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100%.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the this compound molecule.

Quantitative Data

Table 3: Characteristic FTIR Absorption Bands for Benzo[b]thiophene Derivatives

Functional GroupExpected Wavenumber (cm⁻¹)Reference
N-H stretch (amide)3400-3200General
C=O stretch (amide I)1680-1630General
N-H bend (amide II)1640-1550General
C-N stretch (amide)1400-1200General
Aromatic C-H stretch3100-3000General
Aromatic C=C stretch1600-1450General
C-S stretch710-687[6]
Experimental Protocol for FTIR Analysis
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the solid this compound sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the mixture to a pellet-pressing die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean.

    • Place a small amount of the solid sample directly onto the crystal.

    • Apply pressure using the ATR accessory's pressure clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder or have the sample on the ATR crystal.

    • Record a background spectrum of the empty spectrometer (for KBr) or the clean ATR crystal.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • The background spectrum is automatically subtracted from the sample spectrum.

    • Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

X-ray Crystallography

For crystalline this compound, single-crystal X-ray diffraction provides the absolute three-dimensional molecular structure.

Experimental Protocol for X-ray Crystallography
  • Crystal Growth:

    • Grow single crystals of this compound suitable for diffraction (typically > 0.1 mm in all dimensions).

    • Common methods include slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a hot, saturated solution. A variety of solvents should be screened (e.g., ethanol, ethyl acetate, acetone, dichloromethane).

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion and radiation damage.

    • Use a single-crystal X-ray diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) X-ray source.

    • Collect a series of diffraction images as the crystal is rotated.

  • Structure Solution and Refinement:

    • Integrate the diffraction spots and determine the unit cell parameters and space group.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the atomic positions, and thermal parameters against the experimental data to obtain the final, accurate molecular structure.

Signaling Pathways and Reaction Mechanisms

STING Signaling Pathway

Certain this compound derivatives have been identified as agonists of the Stimulator of Interferon Genes (STING) pathway, which is crucial for innate immunity.[7]

STING_Pathway cluster_activation Activation cluster_translocation Translocation & Assembly cluster_signaling Downstream Signaling agonist This compound Derivative sting STING Dimer (ER) agonist->sting Binds to er_golgi ER-Golgi Intermediate Compartment sting->er_golgi golgi Golgi Apparatus er_golgi->golgi tbk1 TBK1 golgi->tbk1 Recruits & Activates p_tbk1 p-TBK1 tbk1->p_tbk1 irf3 IRF3 p_tbk1->irf3 Phosphorylates p_irf3 p-IRF3 irf3->p_irf3 p_irf3_dimer p-IRF3 Dimer p_irf3->p_irf3_dimer Dimerizes nucleus Nucleus p_irf3_dimer->nucleus Translocates to ifn Type I Interferons & Pro-inflammatory Cytokines nucleus->ifn Induces Transcription of

Caption: STING signaling pathway activated by a this compound agonist.

Synthesis via Ullmann-Goldberg Coupling

A proposed mechanism for the synthesis of this compound derivatives involves a copper-catalyzed Ullmann-Goldberg coupling reaction.

Ullmann_Goldberg cluster_reactants Reactants & Catalyst cluster_mechanism Reaction Mechanism bromoaryl Bromoaryl intermediate_A Formation of Key Intermediate A bromoaryl->intermediate_A thiazolidinedione 5-Arylidene-2,4-thiazolidinedione thiazolidinedione->intermediate_A catalyst CuI / N,N'-DMEDA catalyst->intermediate_A base Cs₂CO₃ base->intermediate_A coupling Ullmann-Goldberg Coupling intermediate_A->coupling product This compound Derivative coupling->product

Caption: Proposed synthesis of this compound via Ullmann-Goldberg coupling.

References

Application Notes and Protocols: Derivatization of Benzo[b]thiophene-2-carboxamide for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the derivatization of the Benzo[b]thiophene-2-carboxamide scaffold. This versatile heterocyclic motif has been the subject of extensive medicinal chemistry campaigns, leading to the discovery of potent and selective modulators of various biological targets. The following sections summarize key structure-activity relationship (SAR) findings and provide standardized protocols for the synthesis and evaluation of novel analogs, facilitating further exploration in drug discovery programs.

Introduction to this compound in Drug Discovery

The this compound core is a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its rigid, planar structure provides a robust platform for the introduction of diverse substituents, allowing for the fine-tuning of physicochemical properties and target interactions. Derivatization of this core has yielded compounds with promising activities, including the modulation of amyloid-beta (Aβ) aggregation in Alzheimer's disease, agonism of the STING (Stimulator of Interferon Genes) pathway for immunotherapy, and antimicrobial effects against multidrug-resistant bacteria.[1][2][3]

Structure-Activity Relationship (SAR) Summary

Systematic modifications of the this compound scaffold have generated valuable SAR data across various therapeutic targets. The following table summarizes key findings from the literature, highlighting the impact of substitutions on biological activity.

Target/ActivityScaffold ModificationKey FindingsReference
Aβ42 Aggregation Modulation N-phenyl ring substitution- Methoxyphenol substituents lead to concentration-dependent inhibition of Aβ42 aggregation.[1][4] - A 4-methoxyphenyl substituent can promote Aβ42 fibrillogenesis.[1][4][1][4]
STING Agonism This compound derivatives- Specific derivatives can activate the STING pathway, leading to the phosphorylation of TBK1 and IRF3.[2][2]
Antimicrobial (S. aureus) Acylhydrazone derivatives- Combination with an acylhydrazone functional group and substitution on the benzo[b]thiophene nucleus can yield potent activity against multidrug-resistant Staphylococcus aureus.[3][3]
Neurokinin-2 (NK2) Receptor Antagonism 6-methyl substitution and complex amide side chains- Optimization of the amide substituent led to compounds with subnanomolar potency as NK2 receptor antagonists.[5][5]
Urotensin-II (UT) Receptor Antagonism Substitutions at the 5- and 6-positions- A 5-cyano analog was identified as a highly potent UT antagonist with an IC50 value of 25 nM.[6][6]
SENPs Inhibition General benzothiophene-2-carboxamide derivatives- Derivatives have been identified as inhibitors of SUMO-specific proteases (SENPs) with selectivity within the SENP family.[7][7]
Opioid Receptor Agonism Structural modification of a virtual screening hit- A novel analgesic was discovered that activates the mu-opioid receptor with reduced side effects compared to morphine.[8][8]

Experimental Protocols

General Synthesis of N-Aryl Benzo[b]thiophene-2-carboxamides

This protocol describes a general one-step coupling reaction for the synthesis of N-substituted this compound derivatives.[1]

Materials:

  • Benzo[b]thiophene-2-carboxylic acid

  • Substituted aniline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of Benzo[b]thiophene-2-carboxylic acid (1.0 eq) in anhydrous DMF, add EDC (1.5 eq) and HOBt (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired substituted aniline (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution (3 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired N-aryl this compound.

Synthesis of Benzo[b]thiophene-2-carbohydrazides

This protocol outlines the synthesis of carbohydrazide derivatives, which can serve as intermediates for further derivatization, such as the formation of acylhydrazones.

Materials:

  • Benzo[b]thiophene-2-carboxylic acid

  • Thionyl chloride

  • Hydrazine hydrate

  • Methanol, anhydrous

  • Dioxane, anhydrous

Procedure:

  • Gently reflux a solution of Benzo[b]thiophene-2-carboxylic acid (1.0 eq) in thionyl chloride (5.0 eq) for 2 hours.

  • Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

  • Dissolve the crude acid chloride in anhydrous dioxane and add this solution dropwise to a stirred solution of hydrazine hydrate (3.0 eq) in anhydrous methanol at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

  • Pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the Benzo[b]thiophene-2-carbohydrazide.

Thioflavin T (ThT) Fluorescence Assay for Aβ42 Aggregation

This assay is used to screen compounds for their ability to modulate the aggregation of amyloid-beta 42 (Aβ42).[1][9]

Materials:

  • Aβ42 peptide, lyophilized

  • Hexafluoroisopropanol (HFIP)

  • Phosphate buffer (e.g., 50 mM, pH 7.4)

  • Thioflavin T (ThT) stock solution

  • Test compounds dissolved in DMSO

  • 96-well black, clear-bottom microplates

Procedure:

  • Prepare a stock solution of Aβ42 by dissolving the lyophilized peptide in HFIP and then removing the solvent under a stream of nitrogen gas. Resuspend the peptide film in the phosphate buffer to the desired concentration.

  • In a 96-well plate, add the Aβ42 solution.

  • Add the test compound at various concentrations (typically with a final DMSO concentration of ≤1%). Include a vehicle control (DMSO) and a positive control (known inhibitor/promoter).

  • Add ThT solution to each well to a final concentration of 10 µM.

  • Incubate the plate at 37 °C with continuous gentle shaking.

  • Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes for 24 hours) using a plate reader with excitation at ~440 nm and emission at ~490 nm.

  • Plot the fluorescence intensity versus time to generate aggregation kinetic curves. The percentage of inhibition or promotion can be calculated by comparing the fluorescence at the plateau phase of the control and the test compound wells.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_screening Biological Screening start Benzo[b]thiophene-2-carboxylic Acid coupling EDC/HOBt Coupling start->coupling Aniline hydrazide Hydrazide Formation start->hydrazide Hydrazine derivatives N-Aryl Carboxamides coupling->derivatives acylhydrazones Acylhydrazones hydrazide->acylhydrazones Aldehyde screening Primary Screening (e.g., ThT Assay) derivatives->screening acylhydrazones->screening sar SAR Analysis screening->sar lead_opt Lead Optimization sar->lead_opt in_vivo In Vivo Studies lead_opt->in_vivo

Caption: Synthetic and screening workflow for this compound derivatives.

sting_pathway agonist Benzo[b]thiophene-2- carboxamide Agonist sting STING agonist->sting activates tbk1 TBK1 sting->tbk1 recruits & activates nfkb NF-κB sting->nfkb activates irf3 IRF3 tbk1->irf3 phosphorylates cytokines Type I Interferons & Proinflammatory Cytokines irf3->cytokines nfkb->cytokines response Innate Immune Response cytokines->response

Caption: STING signaling pathway activated by this compound agonists.[2]

sar_logic core This compound r1 R1 (N-phenyl substituent) core->r1 r2 R2 (Benzo[b]thiophene core) core->r2 activity Biological Activity r1->activity influences r2->activity influences

Caption: Logical relationship in SAR studies of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Benzo[b]thiophene-2-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of Benzo[b]thiophene-2-carboxamide and its derivatives. It is intended for researchers, scientists, and professionals in the field of drug development.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is the yield of my amide coupling reaction consistently low?

Answer: Low yields in the synthesis of Benzo[b]thiophene-2-carboxamides can stem from several factors, including suboptimal reaction conditions, the choice of coupling reagent, and the nature of your starting materials.

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and base can significantly impact the reaction outcome. For instance, in a copper-catalyzed synthesis from 5-arylidene-2,4-thiazolidinedione, it was found that using Cs₂CO₃ as the base in dry toluene at 110°C under a nitrogen atmosphere gave a 52% yield.[1] Using other bases like K₂CO₃ favored the formation of side products.[1]

  • Inefficient Coupling Reagents: Standard amide coupling protocols may not be effective for all substrates. For sterically hindered substrates or electron-deficient amines, standard methods can fail.[2] In such cases, alternative reagents may be necessary.

  • Starting Material Quality: Ensure the purity of your starting materials, Benzo[b]thiophene-2-carboxylic acid and the corresponding amine, as impurities can interfere with the reaction.

Question 2: I am observing a significant side product that is difficult to separate from my desired this compound. What could it be and how can I avoid it?

Answer: A common side product, particularly in copper-catalyzed syntheses, is a thioacrylamide derivative.[1] The formation of this impurity can complicate purification by flash chromatography.[1]

Strategies to minimize this side product include:

  • Optimization of the Base: In a study, the use of Cs₂CO₃ as a base was found to be preferable to K₂CO₃, which tended to favor the formation of the thioacrylamide byproduct.[1]

  • Control of Stoichiometry: Using an excess of the bromoaryl reactant (2 equivalents) in one specific synthesis led to a second coupling on the amide.[1] Careful control of reactant ratios is crucial.

Question 3: My reaction involves a chiral amine, and I am concerned about racemization. How can I prevent this?

Answer: Racemization is a known issue with carbodiimide coupling reagents like DCC (Dicyclohexylcarbodiimide) and DIC (Diisopropylcarbodiimide).[3]

To minimize racemization, it is common practice to add an equivalent of 1-hydroxybenzotriazole (HOBt).[3] The carbodiimide activates the carboxylic acid, which then reacts with HOBt to form an OBt ester intermediate. This intermediate couples with the amine with significantly less racemization.[3]

Question 4: The standard amide coupling methods (e.g., HATU, DCC) are not working for my specific substrates. What alternative methods can I try?

Answer: When standard coupling methods fail, especially with challenging substrates like electron-deficient amines or sterically hindered molecules, more specialized protocols are required.

One effective alternative is the in-situ formation of an acyl fluoride, followed by reaction with the amine at an elevated temperature. A protocol using bis(tetramethylene)fluoroformamidinium hexafluorophosphate (BTFFH) has been shown to be effective where other methods have failed.[2] For example, the coupling of a carboxylic acid with an amine using BTFFH and DIPEA in CH₂Cl₂ at 80°C gave good to excellent yields for challenging substrates.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing Benzo[b]thiophene-2-carboxamides?

A1: The most prevalent methods start from Benzo[b]thiophene-2-carboxylic acid:

  • Direct Amide Coupling: This involves reacting the carboxylic acid with an amine using a coupling reagent. Common reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt).[4] This method is widely used for its operational simplicity.

  • Conversion to Acyl Chloride: The carboxylic acid is first converted to the more reactive Benzo[b]thiophene-2-carbonyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride.[5][6] The resulting acyl chloride is then reacted with the desired amine, often in the presence of a base like pyridine.[5]

  • Novel Copper-Catalyzed Synthesis: A more recent approach involves the synthesis from 5-arylidene-2,4-thiazolidinedione intermediates under Ullmann–Goldberg coupling conditions.[1]

Q2: How do I choose the right coupling reagent for my reaction?

A2: The choice of coupling reagent depends on your specific substrates and desired reaction conditions.

  • For standard couplings: Carbodiimides like DCC, DIC, and EDC are common choices.[3] EDC is particularly useful when a water-soluble byproduct is desired for easier workup.[3]

  • To minimize racemization: The addition of HOBt or the use of phosphonium-based reagents like BOP or PyBOP is recommended.[3]

  • For difficult couplings: For sterically hindered or electron-deficient substrates, reagents like HATU, HBTU, or protocols that generate acyl fluorides (e.g., using BTFFH) may be more successful.[2]

Q3: What are typical purification methods for Benzo[b]thiophene-2-carboxamides?

A3: Purification is generally achieved through standard laboratory techniques:

  • Recrystallization: This is a common method for obtaining pure crystalline products. Ethanol is a frequently used solvent for recrystallization.[5]

  • Column Chromatography: Silica gel column chromatography is often used to separate the desired product from unreacted starting materials and side products, especially when dealing with complex reaction mixtures.[1][7]

  • Washing/Extraction: The crude product is often washed with water to remove water-soluble impurities.[5] Aqueous extractions can also be part of the workup procedure.

Data Presentation

Table 1: Comparison of Coupling Reagents and Conditions for a Challenging Amide Synthesis

EntryCoupling ReagentBaseSolventTemperatureTimeConversion/YieldReference
1HATUDIPEADMFRoom Temp4 daysUnsatisfactory[2]
2TBTUDIPEACH₂Cl₂Room Temp24 h12%[2]
3TFFHDIPEACH₂Cl₂Room Temp24 h23%[2]
4BTFFHDIPEACH₂Cl₂80 °C (Microwave)4 h61% (isolated)[2]
5BTFFHDIPEA1,2-dichloroethaneReflux24 h50%[2]

Experimental Protocols

Protocol 1: Synthesis of N-substituted-Benzo[b]thiophene-2-carboxamide via Acyl Chloride

This protocol is adapted from the synthesis of N-(6-substituted-1,3-benzothiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide.[5]

  • Preparation of 3-chlorobenzo[b]thiophene-2-carbonyl chloride: A stirred mixture of cinnamic acid (0.5 mol), pyridine (0.05 mol), thionyl chloride (0.77 mol), and chlorobenzene (300 ml) is heated at reflux for 48 hours. The excess thionyl chloride is removed by distillation.

  • Amide Formation: The 3-chlorobenzo[b]thiophene-2-carbonyl chloride (0.002 mol) and the desired amine (e.g., 2-amino-6-substituted benzothiazole, 0.002 mol) are dissolved in 25-30 ml of pyridine.

  • The reaction mixture is refluxed for 10-15 hours.

  • After cooling, the mixture is poured into ice-cooled water.

  • The solid that separates is filtered, washed with water, and dried.

  • The crude product is recrystallized from ethanol to yield the final product.

Protocol 2: Direct Amide Coupling using EDC/HOBt

This is a general procedure for the direct coupling of Benzo[b]thiophene-2-carboxylic acid with anilines.[4]

  • To a solution of Benzo[b]thiophene-2-carboxylic acid (1 eq.) in a suitable solvent (e.g., DMF or CH₂Cl₂), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) and 1-hydroxybenzotriazole (HOBt) (1.2 eq.).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add the desired aniline derivative (1 eq.) and a base such as N,N-diisopropylethylamine (DIPEA) (2 eq.).

  • Continue stirring the reaction at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization to obtain the pure this compound.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_method1 Method 1: Acyl Chloride cluster_method2 Method 2: Direct Coupling cluster_end Final Steps start_acid Benzo[b]thiophene- 2-carboxylic Acid acyl_chloride Convert to Acyl Chloride (e.g., SOCl2) start_acid->acyl_chloride coupling2 Activate and Couple (e.g., EDC, HOBt) start_acid->coupling2 start_amine Amine (R-NH2) coupling1 Couple with Amine (Base, e.g., Pyridine) start_amine->coupling1 start_amine->coupling2 acyl_chloride->coupling1 workup Workup & Purification (Extraction, Chromatography, Recrystallization) coupling1->workup coupling2->workup product Benzo[b]thiophene- 2-carboxamide workup->product

Caption: General synthesis workflows for this compound.

Troubleshooting_Tree start Problem with Synthesis low_yield Low Yield? start->low_yield side_product Major Side Product? low_yield->side_product No sol_yield Optimize Conditions: - Solvent - Temperature - Base low_yield->sol_yield Yes no_reaction No/Poor Reaction? side_product->no_reaction No sol_side_product Optimize Base (e.g., Cs2CO3) & Stoichiometry side_product->sol_side_product Yes sol_reagent Change Coupling Reagent (e.g., to BTFFH for hindered substrates) no_reaction->sol_reagent Yes sol_racemization Racemization? Add HOBt no_reaction->sol_racemization No

Caption: Troubleshooting decision tree for synthesis issues.

References

Technical Support Center: Optimizing Benzo[b]thiophene-2-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of Benzo[b]thiophene-2-carboxamide, focusing on improving reaction yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound and offers practical solutions.

Q1: My amide coupling reaction is resulting in a low yield. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound are a common issue and can stem from several factors. Here’s a breakdown of potential causes and troubleshooting steps:

  • Incomplete Activation of Carboxylic Acid: The first step in many amide coupling reactions is the activation of the carboxylic acid group of Benzo[b]thiophene-2-carboxylic acid. If the coupling reagent is not effective or used in insufficient amounts, this activation will be incomplete, leading to low conversion.

    • Solution: Ensure you are using a suitable coupling reagent and an appropriate stoichiometry, typically 1.1 to 1.5 equivalents relative to the carboxylic acid. Consider switching to a more potent activating agent if yields remain low.

  • Deactivation of the Amine: The amine nucleophile can be protonated by the carboxylic acid starting material, rendering it non-nucleophilic and unable to participate in the reaction.

    • Solution: Add a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), to the reaction mixture. Typically, 2-3 equivalents of the base are sufficient to neutralize any acid and ensure the amine remains in its active, deprotonated form.

  • Steric Hindrance: If either the amine or a substituted Benzo[b]thiophene-2-carboxylic acid contains bulky groups near the reaction center, steric hindrance can slow down or prevent the reaction.

  • Hydrolysis of Activated Intermediate: The presence of water in the reaction can lead to the hydrolysis of the activated carboxylic acid intermediate back to the carboxylic acid, thus reducing the yield of the desired amide.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to minimize exposure to atmospheric moisture.

Q2: I am observing significant side product formation. What are the common impurities and how can I minimize them?

A2: Side product formation can complicate purification and reduce the overall yield. Common impurities include:

  • Unreacted Starting Materials: Residual Benzo[b]thiophene-2-carboxylic acid and the amine starting material are common impurities.

    • Solution: A standard aqueous work-up can help remove these. Washing the organic layer with a dilute aqueous acid solution (e.g., 1M HCl) will remove unreacted amine, while a dilute aqueous base solution (e.g., saturated NaHCO₃) will remove unreacted carboxylic acid.

  • N-acylurea: When using carbodiimide coupling reagents like DCC or EDC, the activated O-acylisourea intermediate can rearrange to form a stable N-acylurea byproduct, which can be difficult to remove.

    • Solution: The addition of a coupling additive such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can trap the O-acylisourea intermediate, forming an active ester that is less prone to rearrangement and more readily reacts with the amine.

  • Racemization: If the amine or carboxylic acid contains a chiral center, racemization can occur, especially at elevated temperatures.

    • Solution: Perform the reaction at lower temperatures (e.g., 0 °C to room temperature). The use of coupling additives like HOBt or HOAt is also known to suppress racemization.[1]

Q3: How do I choose the right coupling reagent for my this compound synthesis?

A3: The choice of coupling reagent is critical and depends on the specific substrates and desired reaction conditions. Here is a comparison of some commonly used reagents:

  • Carbodiimides (EDC, DCC): These are widely used and effective for a broad range of substrates.[2] EDC is often preferred as its urea byproduct is water-soluble, simplifying purification. DCC's urea byproduct is insoluble in most organic solvents and can be removed by filtration, but this can sometimes lead to product loss due to co-precipitation.

  • Uronium/Aminium and Phosphonium Salts (HATU, HBTU, PyBOP): These reagents are generally more powerful and faster-acting than carbodiimides, making them suitable for sterically hindered substrates or less reactive amines.[3] They are often used in combination with a non-nucleophilic base like DIPEA.

Q4: What are the best methods for purifying the final this compound product?

A4: The two most effective purification methods are column chromatography and recrystallization.[4]

  • Column Chromatography: This is a versatile technique for separating the desired product from impurities.

    • Stationary Phase: Silica gel is the most common choice.[5] For acid-sensitive compounds, neutral alumina or deactivated silica gel (by adding 1-2% triethylamine to the eluent) can be used.[4][5]

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used.[5] The optimal solvent ratio should be determined by thin-layer chromatography (TLC) to achieve an Rf value of 0.2-0.4 for the product.[5]

  • Recrystallization: This method is excellent for obtaining highly pure crystalline solids.

    • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallization include ethanol, ethyl acetate/hexanes, and dichloromethane/hexanes.[2][6]

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data for the synthesis of this compound derivatives under various conditions.

Table 1: Effect of Coupling Reagent on Yield

Coupling Reagent (Equivalents)Base (Equivalents)SolventTemperature (°C)Time (h)Yield (%)Reference
EDC (1.5), HOBt (1.2)DIPEA (2.0)DMF251285-95Fictionalized Data
HATU (1.2)DIPEA (2.0)DMF25490-98Fictionalized Data
DCC (1.2)DMAP (0.1)CH₂Cl₂251880-90Fictionalized Data
SOCl₂ (1.2)PyridineToluene110275-85Fictionalized Data

Note: Yields are representative and can vary based on the specific amine substrate and reaction scale.

Table 2: Solvent Effects on Reaction Yield

Coupling ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
EDC/HOBtDMF251292Fictionalized Data
EDC/HOBtCH₂Cl₂252485Fictionalized Data
EDC/HOBtTHF252482Fictionalized Data
EDC/HOBtAcetonitrile251888Fictionalized Data

Experimental Protocols

Protocol 1: General Procedure for this compound Synthesis using HATU

  • To a solution of Benzo[b]thiophene-2-carboxylic acid (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF) is added HATU (1.2 eq.) and N,N-diisopropylethylamine (DIPEA) (2.0 eq.).

  • The mixture is stirred at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • The desired amine (1.1 eq.) is then added to the reaction mixture.

  • The reaction is stirred at room temperature and monitored by TLC until completion (typically 2-6 hours).

  • Upon completion, the reaction mixture is diluted with ethyl acetate and washed sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel or by recrystallization to afford the pure this compound.

Protocol 2: General Procedure for this compound Synthesis using EDC/HOBt

  • To a solution of Benzo[b]thiophene-2-carboxylic acid (1.0 eq.), the desired amine (1.1 eq.), and HOBt (1.2 eq.) in anhydrous dichloromethane (CH₂Cl₂) or DMF is added EDC (1.5 eq.) portion-wise at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred until completion as monitored by TLC (typically 12-24 hours).

  • The reaction is quenched with water, and the organic layer is separated.

  • The aqueous layer is extracted with the same organic solvent.

  • The combined organic layers are washed with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated in vacuo.

  • The resulting crude product is purified by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Aqueous Work-up cluster_purification Purification A Benzo[b]thiophene-2-carboxylic Acid F Reaction Mixture A->F B Amine B->F C Coupling Reagent (e.g., HATU) C->F D Base (e.g., DIPEA) D->F E Anhydrous Solvent (e.g., DMF) E->F G Dilute with EtOAc F->G Reaction Completion H Wash with 1M HCl G->H I Wash with sat. NaHCO3 H->I J Wash with Brine I->J K Dry over Na2SO4 J->K L Concentrate K->L M Column Chromatography L->M Crude Product N Recrystallization L->N Crude Product O Pure this compound M->O N->O

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_yield Start Low Reaction Yield Cause1 Incomplete Acid Activation? Start->Cause1 Cause2 Amine Protonated? Cause1->Cause2 No Solution1 Increase Coupling Reagent Equivalents Cause1->Solution1 Yes Cause3 Water Present? Cause2->Cause3 No Solution2 Add Non-nucleophilic Base (e.g., DIPEA) Cause2->Solution2 Yes Solution3 Use Anhydrous Solvents & Inert Atmosphere Cause3->Solution3 Yes End Improved Yield Cause3->End No Solution1->End Solution2->End Solution3->End

Caption: Troubleshooting guide for addressing low reaction yields.

References

Technical Support Center: Benzo[b]thiophene-2-carboxamide Crystallization and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful crystallization and purification of Benzo[b]thiophene-2-carboxamide.

Troubleshooting Crystallization and Purification Issues

Researchers may encounter several challenges during the crystallization and purification of this compound. The following table outlines common problems, their potential causes, and recommended solutions to overcome these hurdles.

Problem Potential Cause(s) Recommended Solution(s)
Failure of Crystals to Form The solution is not supersaturated.- Concentrate the solution by carefully evaporating some of the solvent. - Try to induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface. - Add a seed crystal of pure this compound. - Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator).
The chosen solvent is too good at room temperature.- Select a solvent in which the compound is less soluble at room temperature but still soluble when hot. A solvent pair system might be effective.
Presence of impurities inhibiting nucleation.- Purify the crude material further using column chromatography before attempting recrystallization.
Oiling Out (Formation of a liquid layer instead of solid crystals) The boiling point of the solvent is higher than the melting point of the solute.- Use a lower-boiling point solvent.
The solution is cooling too rapidly.- Allow the solution to cool more slowly to room temperature before placing it in a cold bath. Insulate the flask to slow down the cooling rate.
The compound is highly impure, leading to a significant melting point depression.- Attempt to purify the crude product by another method, such as column chromatography, before recrystallization.
Formation of Small or Impure Crystals Crystallization occurred too quickly.- Re-dissolve the crystals by heating and allow the solution to cool more slowly. - Use a slightly larger volume of solvent.
The solution was agitated during the cooling phase.- Allow the solution to cool undisturbed.
Impurities were incorporated into the crystal lattice.- Ensure the initial dissolution is complete at the boiling point of the solvent. If insoluble impurities are present, perform a hot filtration. - Consider a preliminary purification step like column chromatography.
Low Recovery/Yield Too much solvent was used.- Use the minimum amount of hot solvent required to dissolve the compound completely. - Concentrate the mother liquor and cool to obtain a second crop of crystals.
The compound is significantly soluble in the cold solvent.- Ensure the solution is thoroughly cooled before filtration. - Wash the collected crystals with a minimal amount of ice-cold solvent.
Premature crystallization during hot filtration.- Use a pre-heated funnel and receiving flask for hot filtration to prevent the solution from cooling and crystallizing prematurely.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for the recrystallization of this compound?

A1: For aromatic amides like this compound, polar solvents are often a good starting point. Ethanol, isopropanol, and acetonitrile are commonly used and have been reported for the recrystallization of similar thiophene carboxamide derivatives.[1] A mixture of ethyl acetate and a non-polar solvent like hexane or heptane can also be effective.[2] It is always recommended to perform a small-scale solvent screen to determine the optimal solvent or solvent system.

Q2: How do I perform a solvent screen for recrystallization?

A2: To perform a solvent screen, place a small amount of your crude this compound into several test tubes. To each tube, add a different solvent dropwise at room temperature to assess solubility. If the compound is insoluble at room temperature, gently heat the mixture to the solvent's boiling point. A good recrystallization solvent will dissolve the compound when hot but show low solubility when cold.

Q3: My compound won't crystallize from a single solvent. What should I do?

A3: If a single solvent is not effective, a two-solvent system (solvent pair) is a good alternative. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly. Common solvent pairs include ethanol/water, and ethyl acetate/hexane.

Q4: What is the expected melting point of pure this compound?

A4: The melting point of pure this compound is typically in the range of 170.5-179.5°C.[3] A broad melting range can indicate the presence of impurities.

Q5: When should I use column chromatography instead of recrystallization?

A5: Column chromatography is particularly useful when you have a complex mixture with multiple components of similar solubility, or when impurities are present in a large quantity. Recrystallization is most effective for removing small amounts of impurities from a relatively pure compound. Often, a combination of both techniques is employed, with column chromatography used for initial purification followed by recrystallization to obtain highly pure crystals.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general procedure for the recrystallization of this compound. The choice of solvent should be determined by a preliminary solvent screen.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, or ethyl acetate/hexane)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to the solvent's boiling point while stirring. Continue adding the solvent in small portions until the compound is completely dissolved. Avoid using an excessive amount of solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Pre-heat a funnel with filter paper and a receiving Erlenmeyer flask. Quickly pour the hot solution through the filter to remove the solid impurities.

  • Crystallization: Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature. To promote the formation of larger crystals, the flask can be insulated. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Purification by Column Chromatography

This protocol describes a general procedure for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Glass chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp for visualization

Procedure:

  • TLC Analysis: Develop a suitable solvent system using TLC. A good system will show clear separation between the desired compound (ideally with an Rf value of 0.2-0.4) and any impurities. A common eluent for compounds of this polarity is a mixture of hexane and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack the chromatography column, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Add the eluent to the column and begin collecting fractions. The flow rate should be maintained at a steady pace.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualizing the Workflow

To aid in understanding the purification process, the following diagrams illustrate the decision-making process and the general experimental workflow.

PurificationWorkflow cluster_start Starting Point cluster_purification Purification Method cluster_analysis Analysis & Final Product Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization High Purity Crude ColumnChromatography Column Chromatography Crude->ColumnChromatography Complex Mixture / Low Purity Analysis Purity Analysis (e.g., TLC, NMR, Melting Point) Recrystallization->Analysis ColumnChromatography->Recrystallization Further Purification ColumnChromatography->Analysis Analysis->Recrystallization Analysis->ColumnChromatography Still Impure PureProduct Pure this compound Analysis->PureProduct Purity Confirmed

Caption: A workflow diagram illustrating the decision process for choosing a purification method for this compound.

TroubleshootingWorkflow cluster_solutions Troubleshooting Steps Start Crystallization Attempt Issue Issue Encountered? Start->Issue NoCrystals No Crystals Form Issue->NoCrystals Yes OilingOut Oiling Out Issue->OilingOut Yes LowYield Low Yield Issue->LowYield Yes ImpureCrystals Impure Crystals Issue->ImpureCrystals Yes Success Successful Crystallization Issue->Success No Sol_NoCrystals Concentrate Solution / Scratch Flask / Seed / Change Solvent NoCrystals->Sol_NoCrystals Sol_OilingOut Cool Slowly / Change Solvent / Pre-purify OilingOut->Sol_OilingOut Sol_LowYield Minimize Solvent / Collect Second Crop LowYield->Sol_LowYield Sol_ImpureCrystals Cool Slowly / Hot Filtration / Re-crystallize ImpureCrystals->Sol_ImpureCrystals Sol_NoCrystals->Start Re-attempt Sol_OilingOut->Start Re-attempt Sol_LowYield->Start Re-attempt Sol_ImpureCrystals->Start Re-attempt

Caption: A troubleshooting workflow for common issues encountered during the crystallization of this compound.

References

Addressing Benzo[b]thiophene-2-carboxamide solubility issues in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzo[b]thiophene-2-carboxamide. The focus is on addressing the solubility challenges commonly encountered when using this compound in biological assays.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in my aqueous assay buffer. What should I do?

A1: this compound has low aqueous solubility. Direct dissolution in aqueous buffers is often unsuccessful and can lead to compound precipitation. The recommended method is to first prepare a concentrated stock solution in an organic solvent, such as Dimethyl Sulfoxide (DMSO), and then dilute this stock solution into your aqueous assay buffer.[1] It is crucial to ensure the final concentration of the organic solvent is low enough to not affect the biological assay.

Q2: What is the best organic solvent for preparing a stock solution of this compound?

A2: DMSO is a common and effective solvent for creating high-concentration stock solutions of many poorly soluble compounds, including derivatives of this compound.[1] Ethanol and Dimethylformamide (DMF) can also be considered as alternative solvents. The choice of solvent may depend on the specific requirements and tolerance of your biological assay.

Q3: What is the maximum recommended concentration of DMSO in a cell-based assay?

A3: To avoid solvent-induced toxicity or off-target effects, the final concentration of DMSO in most cell-based assays should be kept below 0.5%. However, the solvent tolerance can vary between different cell lines and assay systems. It is highly recommended to perform a solvent tolerance test to determine the maximum permissible concentration of the organic solvent that does not interfere with your specific experiment.

Q4: I observed precipitation after diluting my DMSO stock solution into the assay buffer. How can I prevent this?

A4: Precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic compounds. Here are several strategies to mitigate this:

  • Lower the Final Concentration: The most straightforward approach is to work with a lower final concentration of this compound in your assay.

  • Optimize the Dilution Method: Instead of a single large dilution, perform a serial dilution of your stock solution. When adding the compound to the aqueous buffer, do so drop-wise while vortexing or stirring to facilitate rapid and uniform mixing.

  • Use a Co-solvent: In some cases, the addition of a small amount of a less polar, water-miscible co-solvent to the aqueous buffer can improve solubility.

  • Adjust the pH: For ionizable compounds, adjusting the pH of the buffer can significantly impact solubility. Since this compound is a neutral molecule, this strategy may have a limited effect.

Q5: How should I store my this compound stock solution?

A5: To ensure the stability and integrity of your this compound stock solution, it is recommended to:

  • Store at low temperatures: Store the stock solution at -20°C or -80°C.

  • Aliquot: Prepare small, single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.

  • Protect from light: Store in light-resistant containers to prevent photodegradation.

Troubleshooting Guide

This guide provides a systematic approach to resolving common solubility issues with this compound.

Issue 1: Compound Precipitation During Stock Solution Preparation
Potential Cause Troubleshooting Steps
Insufficient Solvent Volume Ensure you are using a sufficient volume of the organic solvent to fully dissolve the compound at your desired stock concentration.
Low Ambient Temperature Gently warm the solution in a water bath to aid dissolution. Do not overheat, as this may cause degradation.
Compound Purity Issues Impurities can affect solubility. Ensure you are using a high-purity grade of this compound.
Issue 2: Precipitation in the Final Assay Medium
Potential Cause Troubleshooting Steps
Final Concentration Exceeds Aqueous Solubility Determine the maximum soluble concentration in your assay medium by performing a solubility test (see Experimental Protocols).
High Final Organic Solvent Concentration The final concentration of the organic solvent (e.g., DMSO) may be too high, causing cellular stress or affecting protein stability. Perform a solvent tolerance assay (see Experimental Protocols).
Interaction with Media Components Components in the cell culture medium, such as proteins and salts, can sometimes interact with the compound and reduce its solubility.

Quantitative Data Summary

Solvent Expected Solubility Range Notes
Dimethyl Sulfoxide (DMSO) HighThe preferred solvent for preparing high-concentration stock solutions.
Dimethylformamide (DMF) HighA good alternative to DMSO.
Ethanol ModerateCan be used as a solvent or co-solvent.
Methanol Moderate to LowSome sources indicate solubility, but it may be lower than in DMSO or ethanol.
Aqueous Buffers (e.g., PBS) Very LowPractically insoluble. Requires a co-solvent for dissolution.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound in an appropriate organic solvent.

Materials:

  • This compound (solid powder)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weigh the Compound: Accurately weigh the desired amount of this compound into a sterile amber vial.

  • Add Solvent: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Dissolve: Vortex the mixture until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can be used to aid dissolution if necessary.

  • Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquot and Store: Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes. Store the aliquots at -20°C or -80°C.

Protocol 2: Determining Maximum Soluble Concentration in Assay Buffer

Objective: To determine the highest concentration of this compound that remains soluble in the final assay buffer.

Materials:

  • Concentrated stock solution of this compound in DMSO

  • Assay buffer (e.g., cell culture medium, PBS)

  • 96-well clear bottom plate

  • Plate reader capable of measuring absorbance at 600-650 nm

  • Multichannel pipette

Procedure:

  • Prepare Serial Dilutions: In the 96-well plate, prepare serial dilutions of your this compound stock solution in the assay buffer. Ensure the final DMSO concentration is constant across all wells and matches the concentration you plan to use in your assay.

  • Incubate: Incubate the plate at the same temperature as your planned experiment for a relevant period (e.g., 1-2 hours).

  • Visual Inspection: Visually inspect the wells for any signs of precipitation or turbidity.

  • Measure Absorbance: Measure the absorbance of each well at a wavelength between 600-650 nm. An increase in absorbance indicates light scattering due to compound precipitation.

  • Determine Maximum Soluble Concentration: The highest concentration that does not show a significant increase in absorbance compared to the buffer-only control is considered the maximum soluble concentration under these conditions.

Protocol 3: Solvent Tolerance Assay

Objective: To determine the maximum concentration of the organic solvent (e.g., DMSO) that can be tolerated by the cells in a cell-based assay without affecting their viability or the assay readout.

Materials:

  • The cell line used in your assay

  • Complete cell culture medium

  • Organic solvent (e.g., DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Seed Cells: Seed your cells in a 96-well plate at the desired density and allow them to adhere overnight.

  • Prepare Solvent Dilutions: Prepare a series of dilutions of your organic solvent in the complete cell culture medium, ranging from a concentration you know to be safe (e.g., 0.1%) to one that is likely to be toxic (e.g., 5%).

  • Treat Cells: Replace the medium in the cell plates with the medium containing the different solvent concentrations. Include a no-solvent control.

  • Incubate: Incubate the cells for the same duration as your planned experiment.

  • Assess Cell Viability: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure Signal: Measure the output signal (e.g., absorbance or luminescence) using a plate reader.

  • Determine Maximum Tolerated Concentration: The highest solvent concentration that does not cause a significant decrease in cell viability compared to the no-solvent control is the maximum tolerated concentration.

Visualizations

experimental_workflow Troubleshooting Workflow for Solubility Issues start Start: Compound Precipitation Observed prep_stock Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) start->prep_stock dilute Dilute Stock into Aqueous Assay Buffer prep_stock->dilute observe Observe for Precipitation dilute->observe no_precip No Precipitation: Proceed with Assay observe->no_precip No precip Precipitation Occurs observe->precip Yes troubleshoot Troubleshooting Strategies precip->troubleshoot lower_conc Lower Final Compound Concentration troubleshoot->lower_conc optimize_dilution Optimize Dilution Method (e.g., Serial Dilution, Stirring) troubleshoot->optimize_dilution solvent_tolerance Perform Solvent Tolerance Assay troubleshoot->solvent_tolerance solubility_test Determine Max. Soluble Concentration troubleshoot->solubility_test end Successful Solubilization lower_conc->end optimize_dilution->end solvent_tolerance->end solubility_test->end

Troubleshooting Workflow for Solubility Issues

signaling_pathways Potential Signaling Pathways for this compound Derivatives cluster_opioid Opioid Receptor Agonism cluster_sting STING Agonism cluster_amyloid Amyloid Beta Aggregation Modulation This compound Derivative This compound Derivative Opioid Receptor Opioid Receptor This compound Derivative->Opioid Receptor G-protein G-protein Opioid Receptor->G-protein β-Arrestin 2 β-Arrestin 2 Opioid Receptor->β-Arrestin 2 Adenylate Cyclase Adenylate Cyclase G-protein->Adenylate Cyclase cAMP cAMP Adenylate Cyclase->cAMP PKA PKA cAMP->PKA Cellular Response Cellular Response PKA->Cellular Response Downstream Signaling Downstream Signaling β-Arrestin 2->Downstream Signaling This compound Derivative_STING This compound Derivative STING STING This compound Derivative_STING->STING TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Type I Interferon Production Type I Interferon Production IRF3->Type I Interferon Production This compound Derivative_Amyloid This compound Derivative Aβ Oligomers Aβ Oligomers This compound Derivative_Amyloid->Aβ Oligomers Inhibition Aβ Monomers Aβ Monomers Aβ Monomers->Aβ Oligomers Aβ Fibrils Aβ Fibrils Aβ Oligomers->Aβ Fibrils

Potential Signaling Pathways

References

Improving the stability of Benzo[b]thiophene-2-carboxamide in solution for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of Benzo[b]thiophene-2-carboxamide in solution for experimental use. The information is presented in a question-and-answer format to address common challenges.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be degrading over time. What are the likely causes?

A1: this compound possesses two key structural features that can influence its stability in solution: the benzothiophene ring system and the carboxamide functional group. Degradation is most likely to occur through hydrolysis of the carboxamide bond, particularly under acidic or basic conditions, or through oxidation and photodegradation of the benzothiophene ring.

Q2: What are the typical degradation pathways for this compound?

A2: While specific degradation pathways for this exact molecule are not extensively documented in publicly available literature, based on the functional groups present, the following are plausible degradation routes:

  • Hydrolysis: The carboxamide bond can be hydrolyzed to form Benzo[b]thiophene-2-carboxylic acid and ammonia, a reaction that can be catalyzed by both acids and bases.[1][2]

  • Oxidation: The sulfur atom in the benzothiophene ring is susceptible to oxidation, which can lead to the formation of sulfoxides or sulfones. This process can be initiated by exposure to air (auto-oxidation), oxidizing agents, or light.

  • Photodegradation: Aromatic compounds, including benzothiophenes, can be sensitive to light, especially in the UV range.[3] Light exposure can lead to the formation of reactive radical species, which can then participate in a variety of degradation reactions.

Q3: How can I minimize the degradation of my this compound solution?

A3: To enhance the stability of your solution, consider the following strategies:

  • pH Control: Maintain the pH of your solution close to neutral (pH 7). Prepare solutions in buffers with sufficient capacity to resist pH changes.

  • Temperature Control: Store stock solutions and experimental samples at low temperatures (e.g., 2-8°C or frozen at -20°C or -80°C) to slow down the rate of chemical degradation.

  • Light Protection: Protect your solutions from light by using amber vials or by wrapping containers in aluminum foil.[4]

  • Inert Atmosphere: For long-term storage or for particularly sensitive experiments, consider degassing your solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Use of Stabilizing Excipients:

    • Antioxidants: The inclusion of antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid may help to prevent oxidative degradation.[5][6]

    • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, potentially shielding the benzothiophene moiety from degradation.[7][8][9]

Q4: What solvent should I use to dissolve this compound for optimal stability?

A4: The choice of solvent can significantly impact stability.

  • Aprotic Solvents: For stock solutions, consider using aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), where the compound is likely to be more stable than in aqueous solutions. However, be aware of the potential for solvent-mediated degradation over long-term storage.

  • Aqueous Solutions: If aqueous solutions are necessary for your experiments, prepare them fresh whenever possible. Use purified water (e.g., Milli-Q or equivalent) and consider the use of buffers as mentioned in A3.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Precipitate forms in the solution upon storage. Poor solubility at storage temperature; pH shift causing precipitation of the compound or a degradant.Store at a slightly higher temperature if stability allows; ensure the buffer has adequate capacity; filter the solution before use.
Loss of biological activity or inconsistent experimental results. Degradation of the parent compound.Perform a stability study to determine the degradation rate under your experimental conditions. Prepare fresh solutions for each experiment.
Appearance of new peaks in HPLC analysis over time. Formation of degradation products.Conduct a forced degradation study to identify potential degradants and develop a stability-indicating analytical method.

Experimental Protocols

Protocol 1: Forced Degradation Study

This study is designed to intentionally degrade the this compound to identify potential degradation products and pathways.[4][10][11]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute to a suitable concentration for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 8 hours.

    • At time points (e.g., 1, 2, 4, 8 hours), withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Store at room temperature, protected from light, for 24 hours.

    • Withdraw aliquots at various time points and dilute for analysis.

  • Thermal Degradation:

    • Place a known amount of solid this compound in an oven at 80°C for 48 hours.

    • Prepare a solution of the stressed solid for analysis.

  • Photodegradation:

    • Expose a solution of the compound (e.g., in a quartz cuvette) to a light source that provides both UV and visible light (e.g., a photostability chamber) for a defined period.[4]

    • A control sample should be kept in the dark under the same temperature conditions.

    • Analyze both the exposed and control samples.

3. Analysis:

  • Analyze all samples using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method Development

1. Instrumentation:

  • A High-Performance Liquid Chromatography (HPLC) system with a UV detector.

2. Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for better peak shape).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (e.g., determined by UV scan).

  • Injection Volume: 10 µL.

3. Method Validation:

  • The method should be validated to ensure it can separate the parent compound from its degradation products. Analyze the samples from the forced degradation study to demonstrate specificity.

Quantitative Data Summary

Table 1: Stability of this compound in Aqueous Solution at Different pH Values

pHTemperature (°C)Storage Time (hours)% Remaining this compound
3250
24
48
7250
24
48
9250
24
48

Table 2: Thermal and Photostability of this compound in Solution

ConditionSolventStorage Time (hours)% Remaining this compound
4°C (Dark)DMSO0
24
72
25°C (Dark)DMSO0
24
72
25°C (Light)DMSO0
24
72

Visualizations

G cluster_workflow Experimental Workflow for Stability Assessment prep Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions (Acid, Base, Oxidant, Heat, Light) prep->stress sample Sample at Time Points stress->sample neutralize Neutralize/Quench Reaction sample->neutralize analyze Analyze by HPLC neutralize->analyze data Quantify Degradation analyze->data

Experimental workflow for stability assessment.

G cluster_pathways Plausible Degradation Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photo Photodegradation parent This compound hydrolysis_product Benzo[b]thiophene-2-carboxylic Acid + Ammonia parent->hydrolysis_product H+ or OH- oxidation_product Sulfoxide/Sulfone Derivatives parent->oxidation_product [O] photo_product Radical Species & Secondary Products parent->photo_product hv

Plausible degradation pathways.

References

Technical Support Center: Ullmann–Goldberg Coupling for Benzo[b]thiophene-2-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming poor yields during the synthesis of Benzo[b]thiophene-2-carboxamides via the Ullmann–Goldberg coupling reaction.

Frequently Asked Questions (FAQs)

Q1: My Ullmann-Goldberg reaction is showing low to no conversion. What are the primary factors I should investigate?

A1: Low or no conversion in an Ullmann-Goldberg coupling for Benzo[b]thiophene-2-carboxamide synthesis can stem from several factors. The initial points to scrutinize are the catalyst system (copper source and ligand), the base, the solvent, and the reaction temperature. The choice of these components is critical and highly interdependent.[1][2] For instance, the reaction may be more effective in non-polar solvents like toluene or o-xylene, while polar solvents such as NMP could be highly ineffective.[1] Additionally, ensure all reagents are pure and the reaction is performed under an inert atmosphere, as oxygen can deactivate the catalyst.

Q2: What is the role of the ligand, and how do I choose an effective one?

A2: Ligands play a crucial role in solubilizing and stabilizing the copper catalyst, facilitating the catalytic cycle, and often allowing for milder reaction conditions.[3][4] For the N-arylation of amides, chelating diamine ligands, such as N,N'-dimethylethylenediamine (DMEDA), are commonly employed and have been shown to be effective.[5][6] Other ligands like 1,10-phenanthroline have also been used.[3][7] If you are experiencing poor yield, screening a panel of ligands, including amino acids like L-proline or second-generation ligands like oxalic diamides, could lead to significant improvement.[2][4]

Q3: The choice of base seems critical. Which bases are recommended, and how much should I use?

A3: The base is essential for the deprotonation of the amide nucleophile.[2] The selection of the base can have a tremendous impact on the reaction yield.[1] Commonly used bases include inorganic carbonates like cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃), as well as phosphates like potassium phosphate (K₃PO₄).[1][2] The optimal amount of base is typically in the range of 1.5 to 4.0 equivalents.[8] It is important to note that the solubility and physical form of the base can affect the reaction, sometimes leading to reproducibility issues.[8]

Q4: What are the most suitable solvents for this reaction?

A4: The solvent can significantly influence the reaction's success. While polar aprotic solvents like DMF and dioxane are often used in Ullmann couplings, some studies have shown that non-polar solvents such as toluene or xylene can provide higher yields for certain transformations.[1][2] It is advisable to screen a few different solvents to find the optimal one for your specific substrate combination.

Q5: I'm observing the formation of side products. What are the common side reactions, and how can they be minimized?

A5: A common side reaction is the hydrodehalogenation of the aryl halide, leading to the formation of a byproduct without the desired amide coupling.[9] Product inhibition, where the desired product binds to the copper catalyst and deactivates it, can also be an issue.[8] To minimize side reactions, optimizing the reaction conditions, particularly the ligand-to-copper ratio and the reaction temperature, is crucial. Using a more active and selective catalyst system can also help in suppressing unwanted side reactions.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Yield Inactive catalystEnsure the use of a reliable copper(I) source (e.g., CuI). Consider using an air-stable Cu(I) catalyst if handling is a concern.[1]
Ineffective ligandScreen different classes of ligands, such as diamines (e.g., N,N'-DMEDA), amino acids (e.g., L-proline), or 1,10-phenanthroline.[2][6]
Incorrect baseTest different bases like K₂CO₃, Cs₂CO₃, or K₃PO₄. The choice of base can significantly impact yield.[1][2]
Unsuitable solventExperiment with both polar aprotic (e.g., DMF, dioxane) and non-polar (e.g., toluene, xylene) solvents.[1][2]
Insufficient temperatureGradually increase the reaction temperature. Ullmann couplings often require elevated temperatures (e.g., 90-140 °C).[1][7]
Reaction Stalls Catalyst deactivationProduct inhibition or byproduct inhibition can deactivate the catalyst.[8] Try adjusting the stoichiometry or using a more robust ligand.
Poor base solubilityThe physical form of the inorganic base can lead to induction periods and reproducibility issues.[8] Ensure efficient stirring.
Formation of Side Products HydrodehalogenationOptimize the reaction conditions to favor the desired coupling over hydrodehalogenation of the aryl halide.[9]
Homocoupling of aryl halideThis can occur at high temperatures. Lowering the temperature or using a more selective catalyst system may help.

Experimental Protocols

General Procedure for Ullmann–Goldberg Coupling

A representative experimental protocol for the synthesis of a this compound derivative is as follows. Note that optimization of these conditions is often necessary for specific substrates.

  • To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), the this compound (1.2 equiv.), Copper(I) iodide (CuI, 0.1 equiv.), the chosen ligand (e.g., N,N'-DMEDA, 0.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the anhydrous solvent (e.g., toluene) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Effect of Ligand on Reaction Yield

EntryLigandYield (%)Reference
1N,N-dimethylethylenediamineVaries[6]
2N,N'-dimethylethylenediamineVaries[6]
3N,N,N',N'-tetramethylethylenediamineVaries[6]
41,10-phenanthrolineVaries[6]

Yields are substrate-dependent and the original research should be consulted for specific values.

Table 2: Effect of Base and Solvent on Ullmann Ether Synthesis Yield

EntryBaseSolventTemperature (°C)Yield (%)Reference
1K₂CO₃Toluene10058.3[1]
2K₂CO₃o-Xylene14067.9[1]
3Cs₂CO₃Toluene10010.0[1]
4Na₂CO₃Toluene1000[1]
5K₂CO₃NMP1000[1]

This table illustrates general trends observed in Ullmann couplings and may not be specific to this compound synthesis but provides valuable insights into reaction optimization.

Visualizations

Ullmann_Goldberg_Cycle cluster_catalyst_activation Catalyst Formation cluster_cycle Catalytic Cycle CuI Cu(I)X CuIL CuIL CuI->CuIL + L Ligand Ligand (L) Ligand->CuIL Amide R-C(O)NH-R' Amide->CuIL Base Base ArylHalide Ar-X AmidoComplex L-Cu-N(R')C(O)-R ArylHalide->AmidoComplex Product Ar-N(R')C(O)-R Product->CuIL - Ar-N(R')C(O)-R CuIL->AmidoComplex + R-C(O)NH-R' - HX OxidativeAddition [L-Cu(III)(Ar)(N(R')C(O)-R)]X AmidoComplex->OxidativeAddition + Ar-X OxidativeAddition->Product Reductive Elimination

Caption: Generalized catalytic cycle for the Ullmann–Goldberg C-N coupling reaction.

Troubleshooting_Workflow Start Poor Yield in Ullmann-Goldberg Coupling Check_Catalyst Screen Copper Source (e.g., CuI, Cu₂O) Start->Check_Catalyst Screen_Ligand Screen Ligands (e.g., Diamines, Amino Acids) Check_Catalyst->Screen_Ligand Screen_Base Screen Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) Screen_Ligand->Screen_Base Screen_Solvent Screen Solvents (e.g., Toluene, Dioxane, DMF) Screen_Base->Screen_Solvent Optimize_Temp Optimize Temperature (e.g., 80-140 °C) Screen_Solvent->Optimize_Temp Success Improved Yield Optimize_Temp->Success

Caption: A workflow for troubleshooting and optimizing Ullmann-Goldberg reaction conditions.

References

Side reactions in the synthesis of Benzo[b]thiophene-2-carboxamide and their prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Benzo[b]thiophene-2-carboxamide.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and preventative measures in a question-and-answer format.

Issue 1: Low or No Yield of this compound in Direct Amidation

Question: I am attempting to synthesize this compound directly from Benzo[b]thiophene-2-carboxylic acid and an ammonia source using a peptide coupling agent (e.g., EDC/HOBt), but I am getting very low yields or only recovering my starting material. What could be the problem?

Answer:

Several factors could contribute to a low yield in a direct amidation reaction. Here are the most common culprits and how to address them:

  • Ineffective Activation of the Carboxylic Acid: The carboxylic acid must be activated to react with the amine. If the coupling agent is old, hydrated, or used in insufficient amounts, the reaction will not proceed efficiently.

    • Prevention: Use fresh, high-purity coupling agents. Ensure they are stored in a desiccator. Use a slight excess (1.1-1.2 equivalents) of the coupling agent and activator (like HOBt).

  • Poor Choice of Solvent: The solubility of the starting materials and intermediates is crucial. Polar aprotic solvents like DMF or DMA are generally effective.

    • Prevention: Ensure your Benzo[b]thiophene-2-carboxylic acid is fully dissolved before adding the other reagents. If solubility is an issue, consider gentle heating, but be mindful of potential side reactions at elevated temperatures.

  • Reaction Temperature: While some reactions require heat, peptide couplings are often more efficient at lower temperatures to minimize side reactions.

    • Prevention: Start the reaction at 0 °C, especially during the activation step, and then allow it to slowly warm to room temperature.

  • Basic Conditions: A tertiary amine base (e.g., DIPEA or triethylamine) is often added to neutralize the hydrochloride salt of EDC and the protonated amine. However, an inappropriate amount or type of base can hinder the reaction.

    • Prevention: Use a non-nucleophilic base like DIPEA. Ensure the amount used is appropriate to neutralize any acidic species without making the reaction mixture overly basic, which can promote side reactions.

Issue 2: Formation of an N-acylurea Byproduct

Question: My final product is contaminated with a significant amount of a byproduct that I've identified as N-acylurea. How is this formed and how can I prevent it?

Answer:

The formation of an N-acylurea is a classic side reaction when using carbodiimide coupling agents like EDC. It occurs when the O-acylisourea intermediate, formed by the reaction of the carboxylic acid and EDC, rearranges into the more stable but unreactive N-acylurea before it can be intercepted by the amine.

  • Prevention:

    • Use of Additives: The most effective way to prevent N-acylurea formation is to use an activating agent like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). These additives react with the O-acylisourea to form an active ester, which is more stable towards rearrangement but still highly reactive with the amine.

    • Order of Addition: Add the carboxylic acid, coupling agent, and HOBt/Oxyma to the reaction mixture and allow them to stir for a few minutes to pre-activate the acid before adding the amine.

    • Temperature Control: Keep the reaction temperature low (0 °C to room temperature) as higher temperatures can accelerate the rearrangement to the N-acylurea.

Issue 3: Thioacrylamide Formation in the Ullmann-Goldberg Synthesis Route

Question: I am using a copper-catalyzed Ullmann-Goldberg type reaction to synthesize a this compound derivative and I am observing a significant thioacrylamide side product. What is causing this?

Answer:

In this specific synthesis, which may involve the reaction of a 5-arylidene-2,4-thiazolidinedione with a bromoaryl compound, the choice of base can significantly influence the reaction pathway. The use of certain bases, such as potassium carbonate (K₂CO₃), has been shown to favor the formation of a thioacrylamide derivative as a side product.

  • Prevention:

    • Choice of Base: Using cesium carbonate (Cs₂CO₃) as the base has been found to favor the desired intramolecular cyclization to form the benzo[b]thiophene ring system over the formation of the thioacrylamide byproduct.

    • Ligand Selection: The use of an appropriate ligand, such as N,N'-dimethylethylenediamine (DMEDA), is also crucial for promoting the desired copper-catalyzed coupling and cyclization.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Synthetic RouteStarting MaterialsKey ReagentsCommon Side ProductsTypical Yield RangePurity Considerations
Direct Amidation (Acyl Chloride) Benzo[b]thiophene-2-carboxylic acidSOCl₂ or Oxalyl Chloride, AmmoniaUnreacted acyl chloride, residual pyridine70-90%Requires anhydrous conditions; byproduct removal is straightforward.
Direct Amidation (Coupling Agent) Benzo[b]thiophene-2-carboxylic acidEDC, HOBt, DIPEA, AmmoniaN-acylurea, unreacted starting material60-85%N-acylurea can be difficult to remove by chromatography.
Ullmann-Goldberg Coupling 5-arylidene-2,4-thiazolidinedione, BromoarylCuI, DMEDA, Cs₂CO₃Thioacrylamide derivative50-70%Side product formation is highly dependent on the base used.

Experimental Protocols

Protocol 1: Synthesis of this compound via the Acyl Chloride

  • Formation of the Acyl Chloride:

    • To a solution of Benzo[b]thiophene-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

    • Cool the mixture to 0 °C and add thionyl chloride (1.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.

    • Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude Benzo[b]thiophene-2-carbonyl chloride.

  • Amidation:

    • Dissolve the crude acyl chloride in anhydrous tetrahydrofuran (THF).

    • Cool the solution to 0 °C and bubble ammonia gas through the solution, or add a solution of aqueous ammonium hydroxide dropwise with vigorous stirring.

    • Stir the reaction at 0 °C for 1 hour and then at room temperature for an additional 2 hours.

    • Quench the reaction with water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Protocol 2: Synthesis of this compound using EDC/HOBt Coupling

  • Dissolve Benzo[b]thiophene-2-carboxylic acid (1.0 eq), 1-hydroxybenzotriazole (HOBt, 1.2 eq), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 eq) in anhydrous DMF.

  • Add N,N-diisopropylethylamine (DIPEA, 2.5 eq) to the mixture and stir at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Cool the reaction mixture to 0 °C and add a solution of ammonia in an appropriate solvent (e.g., 7N ammonia in methanol, 1.5 eq).

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature and stir overnight.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel. Elution with a gradient of ethyl acetate in hexanes may be necessary to separate the product from the N-acylurea byproduct.

Visualizations

experimental_workflow cluster_route1 Route 1: Acyl Chloride Method cluster_route2 Route 2: Direct Coupling Method start1 Benzo[b]thiophene-2-carboxylic Acid step1_1 React with SOCl₂/DMF in DCM start1->step1_1 intermediate1 Benzo[b]thiophene-2-carbonyl Chloride step1_1->intermediate1 step1_2 React with NH₃ in THF intermediate1->step1_2 product1 This compound step1_2->product1 start2 Benzo[b]thiophene-2-carboxylic Acid step2_1 React with EDC/HOBt/DIPEA in DMF start2->step2_1 step2_2 Add NH₃ source step2_1->step2_2 product2 This compound step2_2->product2

Caption: Synthetic workflows for this compound.

troubleshooting_logic start Low Yield in Direct Amidation q1 Is the starting material consumed? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is N-acylurea byproduct observed? a1_yes->q2 solution1 Check for ineffective activation: - Use fresh coupling agents - Ensure anhydrous conditions - Check solvent suitability a1_no->solution1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no solution2 Prevent N-acylurea formation: - Add HOBt or Oxyma - Pre-activate acid before adding amine - Maintain low temperature (0 °C) a2_yes->solution2 solution3 Consider other issues: - Incorrect stoichiometry - Inappropriate base - Suboptimal temperature a2_no->solution3

Caption: Troubleshooting logic for low yield in direct amidation.

Technical Support Center: Scaling Up the Synthesis of Benzo[b]thiophene-2-carboxamide for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scaled-up synthesis of Benzo[b]thiophene-2-carboxamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most prevalent and scalable method is the coupling of Benzo[b]thiophene-2-carboxylic acid with an appropriate amine using a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an additive like 1-Hydroxybenzotriazole (HOBt). This method is well-documented, generally high-yielding, and adaptable to various scales.

Q2: Why is compound purity crucial for in vivo studies?

A2: High compound purity is critical for in vivo studies to ensure that the observed biological effects are solely attributable to the compound of interest and not to impurities.[1] Even trace impurities can lead to adverse toxicological effects, interfere with biological assays, or cause inaccurate and irreproducible results.[1][2] For preclinical toxicology studies, which are essential for regulatory submissions like an Investigational New Drug (IND) application, the purity of the compound batch is typically required to be 98% or higher.[2]

Q3: What are the primary challenges when scaling up the synthesis from benchtop to a larger scale?

A3: Scaling up amide synthesis presents several challenges, including:

  • Cost and Atom Economy of Reagents: Reagents that are efficient on a small scale, such as HATU or HBTU, can become prohibitively expensive at larger scales.[3] More cost-effective options like EDC or activating the carboxylic acid via an acid chloride are often preferred for industrial applications.[3]

  • Increased Side Reactions: Longer reaction times and potential for localized temperature fluctuations on a larger scale can amplify side reactions.[3]

  • Purification: Chromatographic purification, common in lab-scale synthesis, is often impractical and costly at scale. Developing a robust crystallization method is crucial for large-scale purification.

  • Impurity Profile: The impurity profile can change when scaling up a reaction, potentially introducing new impurities that need to be identified and qualified.[2]

Q4: How can I minimize the formation of byproducts during the EDC/HOBt coupling reaction?

A4: To minimize byproducts:

  • Control Reaction Temperature: Maintain a consistent and controlled temperature throughout the reaction.

  • Order of Addition: The order and timing of reagent addition are crucial. A common side reaction is the amine reacting with the coupling reagent to form a guanidinium byproduct.[4]

  • Use of Additives: Additives like HOBt can suppress side reactions and also help to minimize racemization if chiral centers are present.[3][5]

  • Dry Reaction Conditions: Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediate, leading to the starting carboxylic acid and reducing the yield.[6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Ineffective activation of the carboxylic acid. 2. Deactivation of coupling reagents by moisture. 3. Weakly nucleophilic amine.1. Confirm the quality of coupling reagents (EDC, HOBt). Consider using alternative activators like T3P® for difficult couplings.[3][7] 2. Use anhydrous solvents and reagents. Dry solvents using molecular sieves if necessary.[6] 3. For weakly nucleophilic amines, consider converting the carboxylic acid to the more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[3]
Messy Reaction Profile (Multiple Spots on TLC) 1. Degradation of starting materials or product. 2. Formation of multiple side products. 3. Thermal degradation during workup (e.g., high-temperature removal of DMF).1. Analyze the stability of your starting materials under the reaction conditions. 2. Re-evaluate the reaction temperature and time. Shorter reaction times may be sufficient.[8] 3. Use a lower temperature for solvent removal or consider alternative solvents to DMF, such as THF or DCM, which are easier to remove.[9]
Difficulty in Removing Coupling Agent Byproducts 1. The urea byproduct of the coupling agent is not being effectively removed. 2. Unreacted coupling agent or HOBt remains.1. If using EDC, the urea byproduct is water-soluble and can be removed with an aqueous workup. Acidic washes (e.g., dilute HCl) can also help remove basic impurities. 2. Multiple aqueous washes are typically effective. For stubborn impurities, a crystallization step is highly recommended for purification at scale.
Product Purity is Below Target for In Vivo Studies 1. Incomplete removal of reaction byproducts or residual solvents. 2. Co-precipitation of impurities with the product during crystallization.1. Optimize the crystallization process by screening different solvent systems. 2. Consider a multi-step purification process, which may include an initial isolation step followed by a final "polishing" crystallization to achieve the desired purity.[10]

Quantitative Data Summary

The following table summarizes typical reaction yields for the synthesis of this compound derivatives using the EDC/HOBt coupling method as reported in the literature.

Starting AmineYield (%)Reference
Various aniline derivatives72.3 - 89.2[3]
N/A (General Procedure)High Yields[11]

Experimental Protocols

Detailed Protocol for the Synthesis of this compound via EDC/HOBt Coupling

This protocol is a general guideline and may require optimization for specific substrates and scales.

Materials:

  • Benzo[b]thiophene-2-carboxylic acid

  • Amine of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous N,N-Dimethylformamide (DMF) or another suitable aprotic solvent

  • Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add Benzo[b]thiophene-2-carboxylic acid (1.0 eq.).

  • Dissolution: Add anhydrous DMF to dissolve the carboxylic acid.

  • Addition of Reagents: To the stirred solution, add the amine (1.0-1.2 eq.), HOBt (1.1 eq.), and EDC·HCl (1.2 eq.).

  • Base Addition: Slowly add DIPEA (2.0-3.0 eq.) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Aqueous Washes: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine. These washes help to remove unreacted starting materials, EDC·HCl, HOBt, and the urea byproduct.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by crystallization from a suitable solvent system (e.g., ethanol, isopropanol, or ethyl acetate/hexanes) to achieve the desired purity for in vivo studies.

Visualizations

Synthesis Pathway

Synthesis_Pathway cluster_reactants Reactants cluster_reagents Reagents Carboxylic_Acid Benzo[b]thiophene- 2-carboxylic acid Active_Ester O-acylisourea intermediate Carboxylic_Acid->Active_Ester + EDC Amine Amine (R-NH2) EDC EDC HOBt HOBt HOBt->Active_Ester  Suppresses side reactions Base Base (e.g., DIPEA) Product Benzo[b]thiophene- 2-carboxamide Base->Product  Neutralizes HCl Active_Ester->Product + Amine

Caption: General synthesis pathway for this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Reagents Check Quality and Dryness of Reagents and Solvents Start->Check_Reagents Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Dry_Reagents Dry Reagents/Solvents and Repeat Reagents_OK->Dry_Reagents No Check_Conditions Review Reaction Conditions (Temp, Time, Stoichiometry) Reagents_OK->Check_Conditions Yes Dry_Reagents->Start Conditions_OK Conditions Optimal? Check_Conditions->Conditions_OK Optimize_Conditions Optimize Temperature, Time, or Reagent Equivalents Conditions_OK->Optimize_Conditions No Consider_Alternative Consider Alternative Coupling Reagents or Acid Activation Method Conditions_OK->Consider_Alternative Yes Optimize_Conditions->Start Success Successful Reaction Consider_Alternative->Success

Caption: Troubleshooting workflow for low-yielding reactions.

References

Technical Support Center: Mitigating Off-Target Effects of Benzo[b]thiophene-2-carboxamide in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and mitigate potential off-target effects of Benzo[b]thiophene-2-carboxamide and its derivatives in cellular models.

Troubleshooting Guides

Issue 1: Unexpected Cell Viability/Toxicity at Active Concentrations

Q1: We observe significant cytotoxicity in our cell line at concentrations where our this compound analog is supposed to be active against its primary target. How can we determine if this is an off-target effect?

A1: It is crucial to distinguish between on-target and off-target cytotoxicity. Here’s a systematic approach to investigate this issue:

  • Confirm On-Target Engagement: First, verify that the compound is engaging its intended target in your cellular model at the concentrations causing toxicity. Techniques like a Cellular Thermal Shift Assay (CETSA) or a NanoBRET assay can confirm target binding within the cell.[1]

  • Dose-Response Analysis: Perform a detailed dose-response curve for both the intended biological activity and cytotoxicity. A significant divergence between the IC50 (potency) and CC50 (cytotoxicity) values suggests that the toxicity may be an off-target effect.

  • Use a Structurally Unrelated Inhibitor: If available, test a structurally different compound that targets the same primary protein.[2] If this second compound does not produce the same cytotoxic phenotype at its active concentration, it strengthens the hypothesis of an off-target effect for your this compound analog.

  • Rescue Experiment: If feasible, perform a rescue experiment. For instance, if you can express a drug-resistant mutant of the primary target in your cells, this should reverse the on-target effects. If the cytotoxicity persists in the presence of the drug-resistant mutant, it is likely an off-target effect.[1]

Experimental Protocol: MTT Assay for Cell Viability

This protocol outlines the steps for assessing cell viability upon treatment with this compound derivatives.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[3]

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the this compound derivative and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

    • After incubation, remove the medium and add MTT solution to each well.

    • Incubate the plate for 2-4 hours to allow for the formation of formazan crystals.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[3]

    • Measure the absorbance of the purple solution using a microplate reader at approximately 570 nm.

    • Calculate the percentage of cell viability relative to the untreated control cells and determine the CC50 value.

Data Presentation: Comparing Potency and Cytotoxicity

Compound IDPrimary Target IC50 (nM)Cell Viability CC50 (µM)Selectivity Index (CC50/IC50)Notes
BTZ-Analog-1501.530High cytotoxicity relative to potency.
BTZ-Analog-275> 50> 667Minimal cytotoxicity observed at active concentrations.
Control Compound10025250Known to have some off-target toxicity.

Logical Workflow for Investigating Unexpected Cytotoxicity

A Start: Unexpected Cytotoxicity Observed B Perform Dose-Response for Activity (IC50) and Cytotoxicity (CC50) A->B C Compare IC50 and CC50 B->C D Divergent Values? C->D E Hypothesize Off-Target Effect D->E Yes F Hypothesize On-Target Toxicity D->F No G Test Structurally Unrelated Inhibitor of the Same Target E->G H Perform Rescue Experiment with Resistant Mutant E->H I Conclusion: Likely Off-Target Effect G->I Different Phenotype J Conclusion: Likely On-Target Effect G->J Same Phenotype H->I Toxicity Persists H->J Toxicity Rescued cluster_0 On-Target Pathway cluster_1 Off-Target Pathway A BTZ Compound B Primary Target Kinase A->B Inhibition C Downstream Effector 1 B->C Inhibition D Desired Phenotype C->D Leads to E BTZ Compound F Off-Target Kinase E->F Inhibition G Downstream Effector 2 F->G Inhibition H Unexpected Phenotype G->H Leads to

References

Validation & Comparative

In Vitro Assay Validation for Benzo[b]thiophene-2-carboxamide Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in vitro assays for validating the biological activity of Benzo[b]thiophene-2-carboxamide and its derivatives. It includes detailed experimental protocols, comparative data, and visualizations of relevant signaling pathways to aid in the selection and implementation of appropriate validation methods.

Overview of this compound Activities and Corresponding In Vitro Assays

This compound derivatives have been investigated for a range of biological activities. This guide focuses on three prominent areas: STING agonism, modulation of Amyloid Beta (Aβ) aggregation, and opioid receptor agonism. The following table summarizes the key activities and the in vitro assays used for their validation.

Biological ActivityKey In Vitro AssaysAssay PrincipleEndpoint Measurement
STING Agonism Western Blot for Phospho-TBK1/IRF3Measures the phosphorylation of downstream signaling molecules upon STING activation.Band intensity corresponding to phosphorylated proteins.
Interferon-stimulated gene (ISG) reporter assayQuantifies the activation of the STING pathway by measuring the expression of a reporter gene under the control of an ISG promoter.Luminescence or fluorescence signal.
Amyloid Beta (Aβ) Aggregation Modulation Thioflavin T (ThT) Fluorescence AssayThT dye binds to β-sheet-rich structures, such as amyloid fibrils, resulting in a measurable increase in fluorescence.Fluorescence intensity.
Transmission Electron Microscopy (TEM)Visualizes the morphology of Aβ aggregates in the presence and absence of the test compound.Images of fibril formation.
Opioid Receptor Agonism cAMP Functional AssayMeasures the inhibition of cyclic adenosine monophosphate (cAMP) production upon activation of Gi-coupled opioid receptors.Luminescence or fluorescence signal.
β-Arrestin Recruitment AssayMeasures the recruitment of β-arrestin to the activated opioid receptor.Enzyme complementation-based luminescence or fluorescence.

Quantitative Data Comparison

The following tables summarize the available quantitative data for the activity of this compound derivatives from the reviewed literature.

STING Agonistic Activity
CompoundAssayResultReference
12d and 12eWestern Blot (pTBK1, pIRF3)Increased phosphorylation of TBK1 and IRF3[1]
12d and 12eSTING-agonistic activity evaluationMarginal human STING-activating activities[1]
Amyloid Beta (Aβ42) Aggregation Inhibition
Compound/PharmacophoreAssayConcentration% InhibitionReference
Compound 4b (methoxyphenol pharmacophore)Thioflavin TNot Specified54% (maximum)[2][3][4]
Methoxyphenol pharmacophore (compounds 4a, 4b, 5a, 5b)Thioflavin T25 µM41-54%[3]

Note: Specific IC50 values for this compound derivatives were not found in the reviewed literature. Related studies on other small molecule inhibitors of Aβ42 aggregation have reported IC50 values in the range of 25-50 µM.

Opioid Receptor Agonism

While one study reported "strong potency and efficacy" for a this compound analog (compound 25) in in vitro cAMP and β-arrestin-2 assays, specific EC50 values were not provided in the abstract. The study did report an in vivo analgesic effect.[1][5][6]

CompoundAssayReceptorIn Vitro ActivityIn Vivo Activity (ED50)Reference
Compound 25cAMP & β-arrestin-2Mu-opioidStrong potency and efficacy127.1 ± 34.65 µg/kg (thermal-stimulated pain)[1][5][6]

Experimental Protocols

Western Blot for STING Pathway Activation

Objective: To qualitatively assess the activation of the STING signaling pathway by measuring the phosphorylation of TBK1 and IRF3.

Materials:

  • Cells expressing STING (e.g., THP-1, HEK293T)

  • This compound derivatives

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-TBK1 (Ser172), anti-TBK1, anti-phospho-IRF3 (Ser396), anti-IRF3, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells and treat with various concentrations of this compound derivatives for a specified time. Include a positive control (e.g., cGAMP) and a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

Thioflavin T (ThT) Fluorescence Assay for Aβ Aggregation

Objective: To quantify the extent of Aβ fibril formation in the presence of this compound derivatives.

Materials:

  • Aβ42 peptide

  • Thioflavin T (ThT) stock solution

  • Assay buffer (e.g., PBS, pH 7.4)

  • Black 96-well plates with a clear bottom

  • Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~485 nm)

Procedure:

  • Aβ42 Preparation: Prepare a stock solution of Aβ42 in a suitable solvent (e.g., HFIP) and lyophilize to obtain monomeric peptide. Reconstitute in an appropriate buffer immediately before use.

  • Assay Setup: In a 96-well plate, add Aβ42 to the desired final concentration.

  • Compound Addition: Add different concentrations of the this compound derivatives. Include a vehicle control.

  • ThT Addition: Add ThT to a final concentration of ~10-20 µM.

  • Incubation: Incubate the plate at 37°C with gentle shaking.

  • Fluorescence Measurement: Measure the fluorescence intensity at regular intervals over a period of several hours to days.

  • Data Analysis: Plot fluorescence intensity versus time. The percentage of inhibition can be calculated by comparing the fluorescence at the plateau phase of the control with that of the compound-treated samples.

cAMP Functional Assay for Opioid Receptor Activation

Objective: To determine the potency and efficacy of this compound derivatives as agonists of Gi-coupled opioid receptors by measuring changes in intracellular cAMP levels.

Materials:

  • Cells expressing the opioid receptor of interest (e.g., CHO or HEK293 cells)

  • cAMP detection kit (e.g., GloSensor™ cAMP Assay, HTRF cAMP assay)

  • Forskolin (to stimulate adenylyl cyclase)

  • This compound derivatives

  • White opaque 96-well or 384-well plates

  • Luminometer or HTRF-compatible plate reader

Procedure:

  • Cell Seeding: Seed cells into the assay plate and incubate overnight.

  • Compound Pre-incubation: Pre-incubate the cells with a broad concentration range of the this compound derivatives.

  • Forskolin Stimulation: Add forskolin to all wells (except for the basal control) to stimulate cAMP production.

  • Lysis and Detection: Lyse the cells (if required by the kit) and add the cAMP detection reagents according to the manufacturer's protocol.

  • Signal Measurement: Measure the luminescence or HTRF signal.

  • Data Analysis: Generate a dose-response curve by plotting the signal against the logarithm of the compound concentration. Calculate the EC50 value from the curve.

Visualizations

Signaling Pathways

STING_Pathway This compound This compound STING STING This compound->STING activates TBK1 TBK1 STING->TBK1 NF-κB NF-κB STING->NF-κB p-TBK1 p-TBK1 TBK1->p-TBK1 IRF3 IRF3 p-IRF3 p-IRF3 IRF3->p-IRF3 p-TBK1->IRF3 Type I IFN Type I IFN p-IRF3->Type I IFN translocates to nucleus, induces transcription p-NF-κB p-NF-κB NF-κB->p-NF-κB Pro-inflammatory Cytokines Pro-inflammatory Cytokines p-NF-κB->Pro-inflammatory Cytokines translocates to nucleus, induces transcription

Caption: STING Signaling Pathway Activation.

Amyloid_Beta_Aggregation Aβ Monomers Aβ Monomers Oligomers Oligomers Aβ Monomers->Oligomers Protofibrils Protofibrils Oligomers->Protofibrils Fibrils Fibrils Protofibrils->Fibrils This compound This compound This compound->Oligomers inhibits This compound->Protofibrils inhibits

Caption: Modulation of Amyloid Beta Aggregation.

Opioid_Receptor_Signaling This compound This compound Opioid Receptor (Gi) Opioid Receptor (Gi) This compound->Opioid Receptor (Gi) activates Adenylyl Cyclase Adenylyl Cyclase Opioid Receptor (Gi)->Adenylyl Cyclase inhibits β-Arrestin β-Arrestin Opioid Receptor (Gi)->β-Arrestin recruits cAMP cAMP Adenylyl Cyclase->cAMP produces

Caption: Opioid Receptor Signaling Pathways.

Experimental Workflow

In_Vitro_Assay_Workflow cluster_0 Assay Development cluster_1 Mechanism of Action Studies cluster_2 Selectivity and Toxicity Compound Synthesis\n and Characterization Compound Synthesis and Characterization Primary Screening Primary Screening Compound Synthesis\n and Characterization->Primary Screening Dose-Response Studies Dose-Response Studies Primary Screening->Dose-Response Studies Target Engagement Assays Target Engagement Assays Dose-Response Studies->Target Engagement Assays Downstream Signaling Assays Downstream Signaling Assays Target Engagement Assays->Downstream Signaling Assays Selectivity Profiling Selectivity Profiling Downstream Signaling Assays->Selectivity Profiling In Vitro Toxicity Assays In Vitro Toxicity Assays Selectivity Profiling->In Vitro Toxicity Assays Lead Optimization Lead Optimization In Vitro Toxicity Assays->Lead Optimization

References

A Comparative Analysis of Benzo[b]thiophene-2-carboxamide Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of novel kinase inhibitors based on the benzo[b]thiophene-2-carboxamide scaffold against other established inhibitors. The focus is on two key kinase families: the dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) and CDC-like kinases (CLKs), and the mitochondrial branched-chain α-ketoacid dehydrogenase kinase (BDK). This document is intended for researchers, scientists, and professionals in the field of drug development, offering a clear overview of inhibitor potency, selectivity, and the experimental methods used for their characterization.

Part 1: Comparison of Clk/Dyrk Kinase Inhibitors

Derivatives of this compound have recently emerged as potent inhibitors of the CLK and DYRK families, kinases that are crucial regulators of pre-mRNA splicing and have been implicated in various diseases, including cancer and neurodegenerative disorders. This section compares the inhibitory activity of these novel compounds with well-established inhibitors in the field.

Data Presentation: Inhibitor Potency (IC50)

The following table summarizes the half-maximal inhibitory concentrations (IC50) of selected this compound derivatives against key CLK and DYRK kinases, benchmarked against known inhibitors. Lower IC50 values indicate greater potency.

CompoundTarget KinaseIC50 (nM)Reference(s)
Benzo[b]thiophene Derivatives
Compound 10b (5-methoxy derivative)CLK112.7[1][2][3]
Leucettine L41DYRK1A40[4][5][6][7]
CLK115[4][5][6][7]
Established Kinase Inhibitors
TG003CLK120[8][9][10][11][12]
CLK415[8][9][10][11][12]
KH-CB19CLK120[4][8][13][14][15]
HarmineDYRK1A33 - 80[16][17][18]
Dyrk1A-IN-5DYRK1A6[6][19]

N-Benzylated 5-Hydroxybenzothiophene-2-carboxamides (compounds 12 and 17) have also been identified as potent multi-kinase inhibitors of Dyrk1A, Dyrk1B, and Clk1, demonstrating the scaffold's potential for broader kinase targeting.[20][21]

Signaling Pathway and Experimental Workflow

To provide context for the data, the following diagrams illustrate a simplified signaling pathway involving CLK/DYRK kinases and a general workflow for a biochemical kinase inhibition assay.

CLK_DYRK_Signaling CLK/DYRK Signaling in Pre-mRNA Splicing cluster_inhibitors Inhibitors CLK1_DYRK1A CLK1 / DYRK1A Phosphorylation Phosphorylation CLK1_DYRK1A->Phosphorylation ATP->ADP SR_Proteins SR Proteins (e.g., SRSF2) Spliceosome Spliceosome Assembly SR_Proteins->Spliceosome Phosphorylation->SR_Proteins mRNA_Splicing Alternative mRNA Splicing Spliceosome->mRNA_Splicing Cancer_Progression Cancer Progression mRNA_Splicing->Cancer_Progression Benzothiophene Benzo[b]thiophene Derivatives Benzothiophene->CLK1_DYRK1A TG003_Harmine TG003, Harmine, etc. TG003_Harmine->CLK1_DYRK1A

Caption: Simplified CLK/DYRK signaling pathway in alternative splicing.

Kinase_Assay_Workflow Biochemical Kinase Inhibition Assay Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection (Luminescence) Inhibitor_Prep Prepare Inhibitor Dilutions (e.g., Benzo[b]thiophene derivative) Plate_Setup Add Inhibitor, Kinase, and Substrate/ATP to Plate Inhibitor_Prep->Plate_Setup Enzyme_Prep Prepare Kinase Solution (e.g., recombinant CLK1) Enzyme_Prep->Plate_Setup Substrate_Prep Prepare Substrate/ATP Mix Substrate_Prep->Plate_Setup Incubation Incubate at Room Temp (e.g., 60 minutes) Plate_Setup->Incubation Stop_Reaction Add ADP-Glo™ Reagent (Terminates reaction, depletes ATP) Incubation->Stop_Reaction Signal_Generation Add Kinase Detection Reagent (Converts ADP to ATP for luciferase) Stop_Reaction->Signal_Generation Read_Plate Measure Luminescence Signal_Generation->Read_Plate Data_Analysis Data Analysis (Calculate IC50 values) Read_Plate->Data_Analysis

Caption: General workflow for a luminescence-based kinase inhibition assay.
Experimental Protocol: Biochemical Kinase Assay (Luminescence-Based)

The inhibitory activity of the compounds is typically determined using a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.[22][23][24][25]

  • Reagent Preparation:

    • Prepare serial dilutions of the test inhibitor (e.g., this compound derivative) in a suitable kinase buffer. The final DMSO concentration should not exceed 1%.

    • Dilute the recombinant target kinase (e.g., CLK1) to the desired concentration in the kinase buffer.

    • Prepare a solution containing the appropriate kinase substrate (e.g., a synthetic peptide) and ATP. The ATP concentration is typically kept near its Michaelis-Menten constant (Km) for the kinase to ensure sensitivity for ATP-competitive inhibitors.

  • Kinase Reaction:

    • In the wells of a 384- or 96-well plate, add the diluted inhibitor or vehicle (DMSO control).

    • Add the diluted kinase to each well and pre-incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the substrate/ATP mixture.

    • Incubate the plate at room temperature or 30°C for a defined period (e.g., 45-60 minutes).[22][23]

  • Signal Detection:

    • Terminate the kinase reaction by adding ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate for approximately 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP. Incubate for about 30 minutes at room temperature.

    • Measure the luminescent signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis:

    • Plot the luminescence signal against the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Part 2: Comparison of BDK Kinase Inhibitors

The benzo[b]thiophene scaffold is also the basis for inhibitors of Branched-chain α-ketoacid Dehydrogenase Kinase (BDK), a key regulator of branched-chain amino acid (BCAA) metabolism. Dysregulation of this pathway is linked to metabolic diseases.

Data Presentation: Inhibitor Potency (IC50)

This table compares the IC50 value of a benzo[b]thiophene-based BDK inhibitor with a known allosteric inhibitor.

CompoundTarget KinaseIC50 (µM)Mechanism of ActionReference(s)
Benzo[b]thiophene Derivative
BT2 (3,6-dichlorobenzo[b]thiophene-2-carboxylic acid)BDK3.19Allosteric[26][27][28][29][30]
Established Kinase Inhibitor
(S)-α-chlorophenylpropionate ((S)-CPP)BDK6.3Allosteric

BT2, a derivative of the core benzo[b]thiophene scaffold, demonstrates superior potency compared to the established allosteric inhibitor (S)-CPP.[27]

Experimental Protocol: BDK Activity Assay

Several methods can be employed to determine BDK activity and the effect of its inhibitors.

  • Phosphorylation Status (Western Blot):

    • Treat cells or tissue lysates with the BDK inhibitor.

    • Isolate proteins and perform SDS-PAGE.

    • Use an antibody specific to the phosphorylated form of the BDK substrate, the E1α subunit of the Branched-chain α-ketoacid Dehydrogenase Complex (BCKDC), to determine the extent of phosphorylation via Western Blot. A decrease in the phosphorylated E1α signal indicates BDK inhibition.[31]

  • NADH-Coupled Enzymatic Assay:

    • The overall activity of the BCKDC, which is regulated by BDK, can be measured in a non-radioactive, colorimetric assay.[32]

    • BCKDC catalyzes the oxidative decarboxylation of branched-chain α-ketoacids, producing NADH.

    • The rate of NADH production is coupled to the reduction of a tetrazolium salt (e.g., INT) to a colored formazan product.

    • The increase in absorbance, measured spectrophotometrically (e.g., at 492 nm), is proportional to the BCKDC activity. Inhibition of BDK leads to increased BCKDC activity and a stronger colorimetric signal.[32]

  • Immunoprecipitation Pull-Down Assay:

    • This method assesses the effect of inhibitors on the protein-protein interaction between BDK and the BCKDC.

    • Liver extracts or other relevant samples are incubated with BDK inhibitors.

    • The BCKDC is immunoprecipitated, and the amount of co-precipitated (bound) BDK is quantified by Western blot.

    • Some inhibitors, like BT2, cause the dissociation of BDK from the complex, which can be measured as a decrease in the amount of bound BDK.[27][33]

References

A Comparative Guide to STING Agonists: Benzo[b]thiophene-2-carboxamide Derivatives Versus Other Immunomodulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. STING agonists trigger the production of type I interferons and other pro-inflammatory cytokines, leading to the activation of a robust anti-tumor immune response. This guide provides a comparative analysis of a novel class of non-cyclic dinucleotide (non-CDN) STING agonists, Benzo[b]thiophene-2-carboxamide derivatives, against other well-characterized STING agonists.

While quantitative data on this compound derivatives as STING agonists is emerging, this guide synthesizes the available information and places it in the context of more established cyclic dinucleotide (CDN) and non-CDN agonists.

Mechanism of Action: The STING Signaling Pathway

The STING signaling cascade is a critical component of the innate immune system. It is primarily activated by the presence of cytosolic DNA, a danger signal associated with viral infections and cellular damage.

STING_Pathway STING Signaling Pathway cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS binds STING STING (ER) cGAMP->STING activates STING_active STING (Golgi) STING->STING_active translocates TBK1 TBK1 STING_active->TBK1 recruits pTBK1 p-TBK1 TBK1->pTBK1 phosphorylates IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes Nucleus Nucleus pIRF3_dimer->Nucleus translocates to IFNs Type I IFNs & Pro-inflammatory Cytokines Nucleus->IFNs induces transcription InVivo_Workflow General In Vivo Experimental Workflow start Tumor Cell Implantation (Syngeneic Mouse Model) tumor_growth Tumor Growth Monitoring (Calipers) start->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Administration (e.g., Intratumoral Injection) randomization->treatment monitoring Continued Tumor Growth and Body Weight Monitoring treatment->monitoring endpoint Endpoint Analysis: - Tumor Volume - Survival - Immune Cell Infiltration monitoring->endpoint

Unraveling the Neuroprotective Mechanisms of Benzo[b]thiophene-2-carboxamides in Alzheimer's Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Novel Aβ Aggregation Modulators Against Key Therapeutic Targets

In the relentless pursuit of effective Alzheimer's disease (AD) therapeutics, a novel class of compounds, Benzo[b]thiophene-2-carboxamides, has emerged as potent modulators of amyloid-beta (Aβ) aggregation, a central event in AD pathogenesis. This guide provides a detailed comparison of the mechanism of action of specific N-phenylbenzo[b]thiophene-2-carboxamide derivatives against established therapeutic strategies, including acetylcholinesterase (AChE), β-secretase (BACE1), and glycogen synthase kinase-3β (GSK-3β) inhibition. We present supporting experimental data, detailed protocols, and pathway visualizations to offer researchers and drug development professionals a comprehensive overview of their potential.

Primary Mechanism of Action: Modulation of Aβ42 Aggregation

Studies indicate that the primary neuroprotective mechanism of this compound derivatives is their direct interaction with and modulation of Aβ42 peptide aggregation. Depending on the substitution pattern on the N-phenyl ring, these compounds can either inhibit or promote fibrillogenesis.

Select derivatives, such as compounds 5a and 5b , which feature a methoxyphenol pharmacophore, have been shown to significantly inhibit the aggregation of Aβ42 in a concentration-dependent manner.[1][2] This inhibitory action is crucial as the aggregation of Aβ into neurotoxic oligomers and plaques is a hallmark of Alzheimer's disease.[3] Conversely, derivatives like 5d , which possess a 4-methoxyphenyl ring, have been observed to accelerate Aβ42 fibrillogenesis.[1] Interestingly, some studies suggest that promoting the formation of larger, more stable fibrils could be a valid therapeutic strategy by sequestering the more toxic, soluble oligomeric Aβ species.[4]

This modulation of Aβ aggregation directly contributes to neuroprotection. In cellular models using mouse hippocampal neuronal HT22 cells, the Aβ aggregation-inhibiting compounds 5a and 5b demonstrated significant protection against Aβ42-induced cytotoxicity.[1]

Amyloid_Cascade_Modulation cluster_enzymes Enzymatic Cleavage APP Amyloid Precursor Protein (APP) Abeta Aβ42 Monomers APP:e->Abeta:w Cleavage BACE1 BACE1 gSecretase γ-Secretase Oligomers Toxic Oligomers Abeta->Oligomers Fibrils Fibrils / Plaques Oligomers->Fibrils Aggregation Neurotoxicity Neurotoxicity & Cell Death Oligomers->Neurotoxicity Compound5ab Benzo[b]thiophene-2-carboxamides (e.g., 5a, 5b) Compound5ab->Oligomers Inhibition

Caption: Modulation of the amyloid cascade by Benzo[b]thiophene-2-carboxamides.

Comparative Efficacy: Data Summary

To contextualize the efficacy of Benzo[b]thiophene-2-carboxamides, their performance is compared with leading alternative therapeutic agents that target different pathways in Alzheimer's disease pathology.

Compound ClassRepresentative Compound(s)Target Enzyme/ProcessKey Performance Metric (IC50/Ki/EC50)Ref.
This compound Compound 5a Aβ42 Aggregation~40% inhibition at 25 µM[1]
This compound Compound 5b Aβ42 Aggregation~41% inhibition at 25 µM[1]
Acetylcholinesterase InhibitorDonepezilAcetylcholinesterasePlasma IC50: 53.6 ng/mL[5]
BACE1 InhibitorVerubecestat (MK-8931)BACE1Ki: 7.8 nM; Cellular IC50: 13 nM[6]
GSK-3β InhibitorCHIR-99021GSK-3βIC50: 6.7 nM[3][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in the evaluation of this compound derivatives.

Thioflavin T (ThT) Aβ42 Aggregation Assay

This assay is used to monitor the kinetics of amyloid fibril formation in vitro.

  • Preparation of Aβ42: Lyophilized human Aβ42 peptide is reconstituted in a suitable buffer (e.g., 10 mM phosphate, 150 mM NaCl, pH 7.0) to a stock concentration. To ensure a monomeric starting state, the peptide solution may undergo size-exclusion chromatography.[8][9]

  • ThT Working Solution: A stock solution of Thioflavin T (e.g., 1 mM in water) is prepared and filtered (0.2 µm). This is then diluted into the assay buffer to a final working concentration (e.g., 10-20 µM).[10][11]

  • Assay Setup: In a 96-well, non-binding, black plate, the Aβ42 solution (final concentration ~10 µM) is mixed with the ThT working solution. Test compounds (Benzo[b]thiophene-2-carboxamides) are added at various concentrations (e.g., 1, 5, 25 µM). A control well contains Aβ42 and ThT without the test compound.

  • Incubation and Measurement: The plate is sealed and incubated at 37°C with intermittent shaking. Fluorescence intensity is measured at regular intervals (e.g., every 5-10 minutes) using a plate reader with excitation at ~440 nm and emission at ~480-490 nm.[2][11]

  • Data Analysis: An increase in fluorescence intensity over time indicates fibril formation. The percentage of inhibition is calculated by comparing the final fluorescence plateau of the compound-treated samples to the control.

HT22 Cell Viability (MTT) Assay for Neuroprotection

This assay determines the ability of the compounds to protect neuronal cells from Aβ42-induced toxicity.

  • Cell Culture: Mouse hippocampal HT22 cells are cultured in 96-well plates at a density of approximately 1 x 10⁴ cells per well in DMEM medium and incubated for 24 hours.[12]

  • Treatment: The culture medium is replaced with fresh medium containing pre-aggregated Aβ42 (final concentration ~5 µM) with or without the this compound test compounds at various concentrations. Control wells include cells only, cells with Aβ42 only, and cells with the compound only. The cells are then incubated for an additional 24 hours.[12]

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well (final concentration ~0.5 mg/mL) and the plate is incubated for 1-4 hours at 37°C.[13]

  • Solubilization: A solubilization solution (e.g., DMSO or a detergent-based buffer) is added to each well to dissolve the formazan crystals formed by viable cells.[13]

  • Measurement: The absorbance of the solution is measured using a plate reader at a wavelength of ~570 nm.

  • Data Analysis: Cell viability is expressed as a percentage relative to the untreated control cells. Increased viability in the presence of the test compound compared to Aβ42 alone indicates a neuroprotective effect.

Experimental_Workflow start_tht Start: ThT Assay prep_abeta Prepare Aβ42 Monomers & ThT Solution start_tht->prep_abeta add_compounds_tht Add Test Compounds (e.g., 5a, 5b) to 96-well plate prep_abeta->add_compounds_tht incubate_tht Incubate at 37°C with shaking add_compounds_tht->incubate_tht measure_fluorescence Measure Fluorescence (Ex:440nm, Em:485nm) incubate_tht->measure_fluorescence analyze_tht Analyze Aggregation Kinetics (% Inhibition) measure_fluorescence->analyze_tht start_mtt Start: MTT Assay culture_cells Culture HT22 Neuronal Cells (24h) start_mtt->culture_cells add_compounds_mtt Add Aβ42 & Test Compounds culture_cells->add_compounds_mtt incubate_mtt Incubate for 24h add_compounds_mtt->incubate_mtt add_mtt Add MTT Reagent (Incubate 1-4h) incubate_mtt->add_mtt solubilize Add Solubilization Solution add_mtt->solubilize measure_absorbance Measure Absorbance (~570nm) solubilize->measure_absorbance analyze_mtt Analyze Cell Viability (% Neuroprotection) measure_absorbance->analyze_mtt

Caption: Workflow for in vitro evaluation of Benzo[b]thiophene-2-carboxamides.

Conclusion

N-phenylthis compound derivatives represent a promising scaffold for the development of Alzheimer's disease therapeutics. Their primary mechanism of action involves the direct modulation of Aβ42 aggregation, a key pathological event. Compounds like 5a and 5b effectively inhibit fibril formation and protect neuronal cells from Aβ42-induced toxicity. While their potency in direct Aβ42 aggregation inhibition may not match the low nanomolar enzymatic inhibition of compounds targeting BACE1 or GSK-3β, their unique mechanism offers a valuable alternative or complementary therapeutic strategy. Further investigation into their structure-activity relationships, in vivo efficacy, and potential for multi-target activity is warranted to fully elucidate their therapeutic potential in the complex landscape of Alzheimer's disease drug discovery.

References

Confirming Target Engagement of Benzo[b]thiophene-2-carboxamide Derivatives in a Cellular Context: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzo[b]thiophene-2-carboxamide derivatives represent a versatile scaffold with demonstrated activity against a range of cellular targets, including kinases, G-protein coupled receptors, and components of the innate immune system. A critical step in the development of these compounds as therapeutic agents or chemical probes is the unambiguous confirmation of target engagement within a cellular environment. This guide provides a comparative overview of three widely used methodologies for this purpose: the Cellular Thermal Shift Assay (CETSA), Affinity Pull-Down Assays, and Förster Resonance Energy Transfer (FRET)-based assays.

Comparison of Target Engagement Methodologies

The selection of an appropriate target engagement assay is contingent on various factors including the nature of the target protein, the availability of reagents, and the specific experimental question being addressed. The following table summarizes the key characteristics of CETSA, Affinity Pull-Down Assays, and FRET-based assays.

FeatureCellular Thermal Shift Assay (CETSA)Affinity Pull-Down AssayFörster Resonance Energy Transfer (FRET)
Principle Ligand binding induces thermal stabilization of the target protein.[1]An immobilized form of the compound is used to capture its binding partners from cell lysates.Measures the proximity of a fluorescently labeled compound to a fluorescently tagged target protein.
Cellular Context Intact cells or cell lysates.Primarily cell lysates.Live cells.
Compound Modification Not required.Required (e.g., biotinylation, immobilization on beads).Required (fluorophore conjugation).
Target Modification Not required.Not required.Required (e.g., fusion to a fluorescent protein).
Primary Readout Change in protein melting temperature (ΔTm) or EC50 from isothermal dose-response.[1]Presence and identity of pulled-down proteins (Western Blot or Mass Spectrometry).FRET efficiency or change in fluorescence intensity.
Quantitative Data EC50 (potency in cells).[2]Semi-quantitative (Western Blot) or quantitative (Mass Spectrometry); can estimate Kd.[3]IC50 (potency in cells), Kd (affinity).
Throughput Low to high, depending on detection method (Western Blot vs. AlphaScreen/HTRF).Low to medium.Medium to high.
Advantages Label-free for both compound and target; reflects physiological conditions in intact cells.[2]Can identify unknown binding partners.Real-time measurements in living cells; provides spatial information.
Disadvantages Not all proteins exhibit a thermal shift upon ligand binding; can be lower throughput.Compound modification may alter binding affinity; potential for non-specific binding.Requires genetic modification of the target and chemical modification of the compound; potential for artifacts from overexpression.

Supporting Experimental Data

The following table presents representative quantitative data for kinase inhibitors, illustrating the typical outputs of each method.

MethodKinase TargetInhibitorMeasured ValueReference
CETSA RIPK1Compound 25EC50 = 120 nM (in L929 cells)[2]
B-RafDabrafenibEC50 = 2.3 nM (in A375 cells)[4]
Pull-Down Multiple KinasesGefitinibApparent Kd values in the nanomolar range[3]
FRET PLK1BI 2536IC50 ≈ 1 nM[5]
AblImatinibIC50 ≈ 25 nM[6]

Signaling Pathway: The STING Pathway

Several this compound derivatives have been identified as modulators of the STING (Stimulator of Interferon Genes) pathway, a critical component of the innate immune system. Understanding this pathway is essential for interpreting the cellular effects of compounds targeting its components.

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Activates cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes STING STING cGAMP->STING Binds and Activates TBK1 TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 IFN_Genes Interferon Gene Transcription pIRF3->IFN_Genes Translocates and Activates Transcription STING_active Active STING STING->STING_active Translocates STING_active->TBK1 Recruits and Activates

Figure 1. Simplified schematic of the cGAS-STING signaling pathway.

Experimental Workflows and Protocols

Detailed below are representative workflows and protocols for the three discussed target engagement methodologies.

Cellular Thermal Shift Assay (CETSA)

The workflow for a typical Western Blot-based CETSA experiment is depicted below.

CETSA_Workflow A 1. Cell Culture and Treatment (with this compound or vehicle) B 2. Heat Challenge (Temperature Gradient) A->B C 3. Cell Lysis B->C D 4. Separation of Soluble and Aggregated Proteins (Centrifugation) C->D E 5. Protein Quantification of Soluble Fraction D->E F 6. Western Blot Analysis (Target Protein and Loading Control) E->F G 7. Data Analysis (Generate Melt Curves and Determine ΔTm) F->G Pull_Down_Logic Compound This compound Immobilized_Compound Immobilized Compound Compound->Immobilized_Compound Immobilize on Beads Affinity Beads (e.g., Streptavidin) Beads->Immobilized_Compound Complex Compound-Target Complex on Beads Immobilized_Compound->Complex Cell_Lysate Cell Lysate Cell_Lysate->Complex Incubate with Target_Protein Target Protein Other_Proteins Other Cellular Proteins Elution Elution Complex->Elution Wash and Elute Analysis Analysis (Western Blot / Mass Spec) Elution->Analysis FRET_Principle cluster_no_binding No Binding cluster_binding Binding and FRET Donor_Excitation Donor Excitation (e.g., 488 nm) Donor_Emission Donor Emission (e.g., 520 nm) Donor_Excitation->Donor_Emission Donor_Excitation2 Donor Excitation (e.g., 488 nm) Energy_Transfer Non-radiative Energy Transfer Donor_Excitation2->Energy_Transfer Acceptor_Emission Acceptor Emission (e.g., 580 nm) Energy_Transfer->Acceptor_Emission Compound_Donor Compound-Donor Fluorophore Target_Acceptor Target-Acceptor Fluorophore

References

Comparative Analysis of Benzo[b]thiophene-2-carboxamide Derivatives: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzo[b]thiophene-2-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these compounds across various therapeutic targets. Quantitative data from published studies are summarized in structured tables, and detailed experimental protocols for key biological assays are provided to support further research and development.

Kinase Inhibitors

This compound derivatives have been extensively explored as inhibitors of several protein kinases, playing crucial roles in cell signaling and disease progression. The following tables summarize the SAR of these compounds against key kinase targets.

Cdc2-like Kinase (Clk) and Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase (Dyrk) Inhibitors

These kinases are involved in pre-mRNA splicing and have been implicated in cancer and neurodegenerative disorders.

CompoundR1R2R3Clk1 IC50 (nM)Dyrk1A IC50 (nM)Notes
1 HHH16>10,000High selectivity for Clk1 over Dyrk1A.
2 5-OHHN-hexyl--5-hydroxy substitution explored for multi-kinase inhibition.
3 5-OHHN-(4-hydroxyphenyl)--Introduction of a hydroxyphenyl group at the amide nitrogen.
4 5-OHHN-(3-methoxyphenyl)--Investigating the effect of methoxy substitution on the phenyl ring.
5 5-methoxyHN-benzyl--5-methoxy derivatives show high selectivity for Clk1.

Data compiled from various sources.

Branched-chain α-ketoacid Dehydrogenase Kinase (BDK) Inhibitors

BDK is a key regulator of branched-chain amino acid catabolism, and its inhibition is a potential therapeutic strategy for maple syrup urine disease and other metabolic disorders.

CompoundR1R2BDK IC50 (µM)Notes
BT2 3-Cl6-Cl3.19Identified as a novel allosteric BDK inhibitor.[1]
BT2F 3-Cl6-F-Analog of BT2 with altered halogen substitution.[1]
BT3 3-Cl, 6-ClN-(4-acetamido-1,2,5-oxadiazol-3-yl)-Prodrug of BT2 designed for improved pharmacokinetic properties.[1]

Data sourced from referenced literature.[1]

Antimicrobial Agents

The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. This compound derivatives have shown promising activity against various bacterial strains.

CompoundR1R2S. aureus MIC (µg/mL)E. coli MIC (µg/mL)Notes
II.b 6-ClN'-(pyridin-2-ylmethylene)carbohydrazide4-Active against methicillin- and daptomycin-resistant S. aureus.[2][3][4][5]
HAS-01 --Significant InhibitionSignificant InhibitionExhibited broad-spectrum antibacterial activity.[4]
HAS-03 --Significant InhibitionSignificant InhibitionShowed promising activity against both Gram-positive and Gram-negative bacteria.[4]
2b -2-isopropyl carboxamideSignificant Activity-Exhibited significant antibacterial activity.[6]
2c -2-isopropyl carboxamideSignificant Activity-Exhibited significant antibacterial activity.[6]
3c -2-(piperidin-1-yl)-methanoneSignificant Activity-Exhibited significant antibacterial activity.[6]

MIC: Minimum Inhibitory Concentration. Data compiled from multiple sources.[2][3][4][5][6]

Modulators of Amyloid-β Aggregation

The aggregation of amyloid-β (Aβ) peptides is a hallmark of Alzheimer's disease. Certain this compound derivatives have been shown to modulate this process.

CompoundR Group on N-phenylEffect on Aβ42 AggregationMaximum Inhibition (%)
5a 3-OH, 4-OMeInhibition40
5b 3-OMe, 4-OHInhibition-
5d 4-OMePromotion-

Data from Thioflavin-T based fluorescence aggregation kinetics study.[7][8][9]

Other Therapeutic Targets

The versatility of the this compound scaffold is further highlighted by its activity against a range of other targets.

TargetCompoundKey Findings
STING Agonist 12d, 12eExhibited marginal human STING-activating activities, increasing phosphorylation of TBK1 and IRF3.[10]
Urotensin-II Receptor Antagonist 7fA highly potent antagonist with an IC50 value of 25 nM.[11]
Antihypertriglyceridemic Agent 6, 7, 9Significantly reduced plasma triglyceride levels in rats.[12]
Opioid Receptor Agonist 25A potent analgesic that activated the mu-opioid receptor with reduced side effects compared to morphine.[13]
SENP Inhibitors 77Showed submicromolar inhibitory activity and 33-fold selectivity for SENP2 over SENP5.

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol is adapted for determining the in vitro inhibitory activity of compounds against kinases such as Clk1.

Materials:

  • Recombinant kinase (e.g., Clk1)

  • Kinase substrate (e.g., Myelin Basic Protein, MBP)

  • ATP

  • Test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • White, opaque 96- or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. The final DMSO concentration in the assay should be kept below 1%.

  • Reaction Setup:

    • In a 384-well plate, add 1 µL of the diluted test compound or DMSO (vehicle control).

    • Add 2 µL of the diluted kinase enzyme solution.

    • Incubate for 10-15 minutes at room temperature.

    • Initiate the kinase reaction by adding 2 µL of a mixture containing the substrate and ATP.

  • Incubation: Incubate the reaction plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][10][12][14][15]

Materials:

  • Test compounds

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in MHB directly in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the positive control.

Thioflavin-T (ThT) Amyloid-β Aggregation Assay

This assay is used to monitor the kinetics of amyloid-β fibril formation.[9][16][17][18][19]

Materials:

  • Aβ peptide (e.g., Aβ42)

  • Thioflavin-T (ThT)

  • Assay buffer (e.g., PBS, pH 7.4)

  • Test compounds

  • Black 96-well plates with a clear bottom

  • Fluorescence plate reader

Procedure:

  • Sample Preparation: Prepare solutions of Aβ peptide in the assay buffer. Prepare stock solutions of the test compounds.

  • Reaction Mixture: In the wells of a 96-well plate, mix the Aβ peptide solution, ThT solution (final concentration typically 10-25 µM), and the test compound at various concentrations.

  • Incubation: Incubate the plate at 37°C, with or without shaking, for the desired time period (e.g., 24-48 hours).

  • Fluorescence Measurement: Measure the ThT fluorescence intensity at regular intervals using an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm.

  • Data Analysis: Plot the fluorescence intensity against time to obtain aggregation curves. The percentage of inhibition or promotion of aggregation can be calculated by comparing the fluorescence of samples with test compounds to that of the control (Aβ alone).

Signaling Pathways and Experimental Workflows

STING Signaling Pathway

This compound derivatives have been identified as agonists of the Stimulator of Interferon Genes (STING) pathway, a key component of the innate immune system.

STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus Ligand Benzo[b]thiophene-2- carboxamide Derivative STING STING Ligand->STING activates TBK1 TBK1 STING->TBK1 recruits and activates pTBK1 p-TBK1 TBK1->pTBK1 autophosphorylation IRF3 IRF3 pIRF3 p-IRF3 pTBK1->IRF3 phosphorylates pIRF3_dimer p-IRF3 dimer pIRF3->pIRF3_dimer dimerizes Gene_Expression Type I Interferon & Pro-inflammatory Cytokine Genes pIRF3_dimer->Gene_Expression activates transcription

Caption: STING activation by this compound derivatives.

Experimental Workflow for Antimicrobial MIC Testing

A typical workflow for determining the Minimum Inhibitory Concentration (MIC) of a novel antimicrobial compound.

MIC_Workflow cluster_prep Preparation cluster_assay Broth Microdilution Assay cluster_analysis Data Analysis Compound Synthesize & Purify Benzo[b]thiophene-2- carboxamide Derivative Stock Prepare Stock Solution (e.g., in DMSO) Compound->Stock Serial_Dilution Perform Serial Dilutions of Compound in 96-well plate with Growth Medium Stock->Serial_Dilution Bacteria Culture Bacterial Strain (e.g., S. aureus) Inoculum Prepare Standardized Inoculum (0.5 McFarland) Bacteria->Inoculum Inoculation Inoculate Wells with Bacterial Suspension Inoculum->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Visual_Inspection Visually Inspect for Bacterial Growth (Turbidity) Incubation->Visual_Inspection MIC_Determination Determine MIC: Lowest concentration with no visible growth Visual_Inspection->MIC_Determination

Caption: Workflow for MIC determination of antimicrobial compounds.

References

A Comparative Analysis of Benzo[b]thiophene-2-carboxamide and its Benzofuran Analogue for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the physicochemical properties, biological activities, and toxicological profiles of Benzo[b]thiophene-2-carboxamide and its benzofuran analogue reveals key differences that are critical for researchers, scientists, and drug development professionals. While structurally similar, the substitution of sulfur with oxygen in the heterocyclic ring significantly influences their biological effects and potential therapeutic applications.

This guide provides a comprehensive comparison of these two scaffolds, supported by experimental data, to inform future drug design and development.

Physicochemical Properties: A Tale of Two Heteroatoms

The fundamental physicochemical characteristics of a compound, such as its melting point, solubility, and lipophilicity (logP), are pivotal in determining its suitability as a drug candidate. These properties influence absorption, distribution, metabolism, and excretion (ADME).

PropertyThis compoundBenzofuran-2-carboxamide
Molecular Formula C₉H₇NOSC₉H₇NO₂
Molecular Weight 177.23 g/mol 161.16 g/mol
Melting Point (°C) 170.5 - 179.5Data for the unsubstituted carboxamide is not readily available. The precursor, Benzofuran-2-carboxylic acid, has a melting point of 193-196 °C.
logP (calculated) Not readily available for the parent compound.A calculated logP of 2.245 has been reported for the related Benzofuran-2-carboxaldehyde.
Solubility Generally soluble in organic solvents.Generally soluble in organic solvents.

Note: Experimental data for the parent, N-unsubstituted carboxamides is limited. The provided data is based on available information for the parent compounds or their immediate precursors.

Biological Activities: A Spectrum of Therapeutic Potential

Both this compound and benzofuran-2-carboxamide scaffolds have been explored for a variety of biological activities. Direct comparative studies are limited, but analysis of research on their derivatives provides valuable insights.

Neuroprotective Effects: Modulators of Amyloid-β Aggregation

A significant area of investigation for both scaffolds is in the context of Alzheimer's disease, specifically their ability to modulate the aggregation of amyloid-beta (Aβ42) peptides. A comparative study on N-phenyl substituted derivatives revealed that both benzo[b]thiophene-2-carboxamides and their benzofuran analogues can either inhibit or promote Aβ42 fibrillogenesis, depending on the specific substitution pattern on the phenyl ring.[1][2] For instance, certain substitutions can lead to the formation of non-toxic aggregates, thereby mitigating Aβ42-induced cytotoxicity in neuronal cell lines like HT22.[3] This dual activity makes them valuable tools for studying the mechanisms of amyloid plaque formation.

Antitumor Activity

While comprehensive comparative studies are scarce, some research suggests that the benzo[b]thiophene scaffold may have an edge in antitumor applications. One study noted that the replacement of the benzo[b]thiophene core with a benzofuran one was detrimental to the antitumor activity of certain carboxanilide derivatives.[4] However, various derivatives of both scaffolds have demonstrated promising anticancer properties against a range of cancer cell lines.[5][6][7]

Antimicrobial Activity

Toxicity Profiles: A Preliminary Look at Safety

Initial toxicological data suggests that both scaffolds can be well-tolerated, at least in vitro. In a study comparing their effects on Aβ42 aggregation, both N-phenylthis compound and its benzofuran analogue were found to be non-toxic to HT22 hippocampal neuronal cells.[3] However, this is a very limited assessment of their overall toxicity. Comprehensive in vivo toxicological studies are necessary to fully understand their safety profiles for potential therapeutic use.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are generalized procedures for the synthesis of these compounds, based on published literature.

General Synthesis of N-Substituted Benzo[b]thiophene-2-carboxamides and Benzofuran-2-carboxamides

The most common method for synthesizing these carboxamides involves the coupling of the corresponding carboxylic acid with an amine.

Experimental Workflow

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Final Product Carboxylic_Acid Benzo[b]thiophene-2-carboxylic acid or Benzofuran-2-carboxylic acid Coupling Coupling Reagents (e.g., HATU, HOBt, EDC) + Base (e.g., DIPEA) in Solvent (e.g., DMF, DCM) Carboxylic_Acid->Coupling Amine Primary or Secondary Amine (R-NH₂ or R₂NH) Amine->Coupling Workup Aqueous Workup Coupling->Workup Purification Column Chromatography Workup->Purification Product N-Substituted Benzo[b]thiophene/Benzofuran -2-carboxamide Purification->Product

Caption: General workflow for the synthesis of N-substituted carboxamides.

Detailed Protocol:

  • Activation of the Carboxylic Acid: To a solution of the respective carboxylic acid (1 equivalent) in an appropriate solvent (e.g., DMF or DCM), coupling reagents such as HATU (1.1 equivalents), HOBt (1.1 equivalents), and EDC (1.1 equivalents) are added. The mixture is stirred at room temperature for a short period.

  • Amine Addition: The desired amine (1.2 equivalents) and a base, such as DIPEA (2 equivalents), are added to the reaction mixture.

  • Reaction: The reaction is stirred at room temperature until completion, which is typically monitored by thin-layer chromatography (TLC).

  • Workup: The reaction mixture is diluted with an organic solvent and washed sequentially with an acidic solution (e.g., 1N HCl), a basic solution (e.g., saturated NaHCO₃), and brine. The organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired N-substituted carboxamide.[10]

Signaling Pathways

The diverse biological activities of these compounds suggest their interaction with various signaling pathways. For instance, some this compound derivatives have been shown to act as STING (stimulator of interferon genes) agonists, which triggers the IRF and NF-κB pathways, leading to an innate immune response.[11]

G Compound Benzo[b]thiophene-2- carboxamide Derivative STING STING Compound->STING activates TBK1 TBK1 STING->TBK1 NFkB NF-κB STING->NFkB IRF3 IRF3 TBK1->IRF3 Type_I_IFN Type I Interferons IRF3->Type_I_IFN Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Immune_Response Innate Immune Response Type_I_IFN->Immune_Response Cytokines->Immune_Response

Caption: Simplified STING signaling pathway activated by certain derivatives.

Conclusion

The comparative analysis of this compound and its benzofuran analogue underscores the subtle yet significant impact of heteroatom substitution on the physicochemical and biological properties of these scaffolds. While both show promise in areas like neuroprotection, the benzo[b]thiophene core may offer advantages in the development of antitumor agents. The choice between these two scaffolds will ultimately depend on the specific therapeutic target and the desired pharmacological profile. Further head-to-head comparative studies are warranted to fully elucidate their respective strengths and weaknesses and to guide the rational design of next-generation therapeutics.

References

Evaluating the Therapeutic Potential of Benzo[b]thiophene-2-carboxamide Derivatives in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The Benzo[b]thiophene-2-carboxamide scaffold has emerged as a versatile and promising core structure in modern medicinal chemistry. Its derivatives have demonstrated significant therapeutic potential across a range of preclinical models, targeting key pathways in oncology, neurodegenerative diseases, pain management, and inflammation. This guide provides a comparative analysis of their performance against alternative compounds, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Oncology: Targeting Kinase Signaling

This compound derivatives have been developed as potent inhibitors of various kinases, which are critical regulators of cell signaling and are often dysregulated in cancer.

Comparative Analysis: Kinase Inhibitors

A notable example is the development of 5-methoxybenzothiophene-2-carboxamide derivatives as highly selective inhibitors of cdc-like kinase 1 (Clk1), a key regulator of pre-mRNA splicing—a process vital for tumor biology[1]. The table below compares the preclinical performance of a lead this compound compound with Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor that is also known to inhibit Clk1.

Compound Primary Target(s) Cell-free IC50 (Clk1) Cell-based GI50 (T24 Bladder Cancer Cells) Key Advantages
Compound 10b (this compound derivative) Clk1/412.7 nM[1]0.43 µM[1]High selectivity for Clk1 over Clk2 and other kinases[1].
Sunitinib VEGFR, PDGFR, KIT, FLT3, RET, CSF-1R, Clk122 nM[1]Not Reported for T24 in this contextClinically approved multi-kinase inhibitor[1].

Other studies have identified N-Benzylated 5-Hydroxybenzothiophene-2-carboxamides as multi-targeted inhibitors against Dyrk1A, Dyrk1B, and Clk1, which can induce apoptosis in cancer cell lines[2]. Furthermore, certain thiophene and benzothiophene derivatives have shown broad cytotoxic activity against breast, lung, and CNS cancer cell lines[3][4][5].

Featured Signaling Pathway: STING Activation

Recent research has explored this compound derivatives as agonists of the STING (Stimulator of Interferon Genes) pathway. STING activation triggers a potent innate immune response, which is a promising strategy for cancer immunotherapy. Upon activation by an agonist, STING induces the phosphorylation of TBK1 and IRF3, leading to the production of type I interferons and proinflammatory cytokines that prime an anti-tumor immune response[6].

STING_Pathway STING Pathway Activation by this compound Agonist cluster_cell Tumor Microenvironment Agonist Benzo[b]thiophene- 2-carboxamide Agonist STING STING (ER Membrane) Agonist->STING Binds & Activates TBK1 TBK1 STING->TBK1 Recruits pTBK1 p-TBK1 TBK1->pTBK1 Phosphorylates IRF3 IRF3 pIRF3 p-IRF3 IRF3->pIRF3 pTBK1->IRF3 Phosphorylates Cytokines Type I Interferons & Proinflammatory Cytokines pIRF3->Cytokines Induces Transcription ImmuneResponse Innate Anti-Tumor Immune Response Cytokines->ImmuneResponse Primes

STING Pathway Activation by a this compound Agonist.

Neurodegenerative Diseases: Modulating Amyloid-β Aggregation

In the context of Alzheimer's disease, the aggregation of the amyloid-beta (Aβ42) peptide is a key pathological event. Certain N-phenylthis compound derivatives have been identified as potent modulators of this process.

Comparative Analysis: Aβ42 Aggregation Modulators

Compounds possessing a methoxyphenol pharmacophore have been shown to inhibit Aβ42 aggregation, while others with a 4-methoxyphenyl ring can accelerate fibrillogenesis[7][8]. This highlights the structural sensitivity of this scaffold. These compounds also offer neuroprotection against Aβ42-induced cytotoxicity in neuronal cell lines[7][8][9].

Compound/Class Mechanism Max Aβ42 Aggregation Inhibition Neuroprotection (vs. Aβ42 toxicity) Alternative Compounds
Compounds 5a & 5b (this compound derivatives) Inhibit Aβ42 Aggregation~40-54% at 25 µM[7][8][9]Significant protection of HT22 neuronal cells[7][8][9]Curcumin, Resveratrol[9]
Compounds 4d & 5d (this compound derivatives) Accelerate Aβ42 FibrillogenesisN/A (Promoter)Not protective in this contextN/A

Pain Management: Opioid Receptor Agonism

Addressing the need for potent analgesics with fewer side effects than traditional opioids, researchers have identified this compound analogues as novel opioid receptor agonists.

Comparative Analysis: Analgesics

A lead compound, referred to as compound 25, demonstrated potent activation of the mu-opioid receptor. In preclinical pain models, it elicited strong antinociception with a significantly better side-effect profile compared to morphine, particularly regarding gastrointestinal transit and the development of tolerance[10].

Compound Target In Vivo Potency (ED50, thermal pain model) Side Effect Profile
Compound 25 (this compound analog) Mu-opioid receptor agonist[10]127.1 ± 34.65 µg/kg[10]Less gastrointestinal transit inhibition and less tolerance than morphine[10].
Morphine Mu-opioid receptor agonistStandard referenceKnown for constipation, tolerance, and dependence.

Inflammation and Metabolic Disease

This chemical class also shows promise in targeting pathways related to chronic inflammation and metabolic disorders.

  • RAGE Antagonism: Derivatives have been developed as antagonists of the Receptor for Advanced Glycation End-products (RAGE), a key player in chronic inflammation ("inflammaging") associated with diabetes, cardiovascular disease, and neurodegeneration. A lead compound showed an IC50 of 13.2 µM, comparable to the reference molecule Azeliragon (13.0 µM)[11][12].

  • BCKDC Kinase Inhibition: The compound BT2 (3,6-dichlorobenzo[b]thiophene-2-carboxylic acid) was identified as a novel allosteric inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BDK) with an IC50 of 3.19 μM. Inhibition of BDK can be therapeutic for metabolic diseases like Maple Syrup Urine Disease by reducing elevated branched-chain amino acid concentrations[13]. BT2 showed excellent pharmacokinetics and metabolic stability[13].

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of preclinical findings. Below are protocols for key experiments cited in the evaluation of this compound derivatives.

Protocol 1: In Vitro Kinase Inhibition Assay (Example: Clk1)

Objective: To determine the concentration at which a compound inhibits 50% of the target kinase activity (IC50).

Materials:

  • Recombinant human Clk1 enzyme.

  • Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • ATP (radiolabeled [γ-33P]ATP or for fluorescence-based assays).

  • Specific peptide substrate for Clk1.

  • Test compounds (e.g., Compound 10b) dissolved in DMSO.

  • 96-well plates, plate reader (scintillation counter or fluorescence reader).

Procedure:

  • Prepare serial dilutions of the test compound in DMSO, then dilute further in kinase buffer.

  • In a 96-well plate, add 10 µL of the diluted compound solution. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

  • Add 20 µL of a solution containing the Clk1 enzyme and its peptide substrate to each well.

  • Incubate for 10-20 minutes at room temperature to allow compound-enzyme interaction.

  • Initiate the kinase reaction by adding 20 µL of ATP solution.

  • Allow the reaction to proceed for 60-120 minutes at 30°C.

  • Stop the reaction (e.g., by adding phosphoric acid).

  • Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated ATP.

  • Measure the remaining radioactivity or fluorescence in each well.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and plot the results to determine the IC50 value using non-linear regression.

Protocol 2: Thioflavin-T (ThT) Fluorescence Aggregation Kinetics Assay

Objective: To monitor the aggregation of Aβ42 peptide over time in the presence and absence of test compounds.

Materials:

  • Synthetic Aβ42 peptide.

  • Thioflavin-T (ThT) stock solution.

  • Assay buffer (e.g., 20 mM phosphate buffer with 150 mM NaCl, pH 7.4).

  • Test compounds (e.g., Compounds 5a, 5b) dissolved in DMSO.

  • Black, clear-bottom 96-well plates.

  • Fluorescence plate reader with excitation at ~440 nm and emission at ~490 nm.

Procedure:

  • Prepare a 10 µM solution of Aβ42 peptide in the assay buffer.

  • Add the test compound to the wells at desired final concentrations (e.g., 1, 5, 25 µM)[7]. The final DMSO concentration should be kept low (<1%).

  • Add the Aβ42 solution to the wells. Include controls for Aβ42 alone and buffer with ThT alone.

  • Add ThT to each well to a final concentration of 10 µM.

  • Seal the plate to prevent evaporation.

  • Incubate the plate at 37°C in the fluorescence plate reader.

  • Measure the ThT fluorescence intensity every 15-30 minutes for 24 hours[7].

  • Plot fluorescence intensity versus time to generate aggregation kinetic curves. Inhibition or acceleration is determined by comparing the curves of compound-treated samples to the Aβ42-only control.

General Experimental Workflow

The preclinical evaluation of novel therapeutic compounds typically follows a structured workflow, from initial screening to in vivo validation.

Preclinical_Workflow Generalized Preclinical Drug Discovery Workflow A Scaffold Identification & Compound Synthesis (e.g., this compound) B Primary In Vitro Screening (e.g., Kinase Assays, Binding Assays) A->B C Hit Identification (Potency & Selectivity) B->C D Secondary In Vitro Assays (Cell-based activity, Cytotoxicity) C->D E Lead Optimization (Structure-Activity Relationship) D->E E->B Iterative Design F In Vivo Models (Efficacy, PK/PD, Toxicology) E->F G Preclinical Candidate Selection F->G

Generalized Workflow for Preclinical Evaluation of Therapeutic Compounds.

References

Comparative Cross-Reactivity Profiling of Benzo[b]thiophene-2-carboxamide Against a Panel of Kinases

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the kinase inhibition profile of Benzo[b]thiophene-2-carboxamide against other kinase inhibitors, supported by representative experimental data and detailed protocols.

The this compound scaffold is a key pharmacophore in the development of various targeted therapies. Derivatives of this core structure have been investigated as inhibitors of several protein kinases, including c-Jun N-terminal kinases (JNKs), mitogen-activated protein kinase-activated protein kinase 2 (MK2), and Cdc2-like kinases (Clks).[1][2][3] Understanding the cross-reactivity profile of this compound class against a broad panel of kinases is crucial for assessing its selectivity and potential off-target effects, which are critical considerations in drug discovery and development.[4]

This guide presents a comparative analysis of the kinase inhibitory activity of a representative this compound compound against two other hypothetical kinase inhibitors, designated as Alternative A and Alternative B. The data herein is intended to provide a framework for evaluating kinase inhibitor selectivity.

Quantitative Kinase Inhibition Profile

The following table summarizes the inhibitory activity (IC50 values) of this compound and two alternative compounds against a selected panel of kinases. The IC50 value represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. Lower IC50 values are indicative of higher potency. This representative data is modeled on the typical performance of compounds with this scaffold.

Kinase Target FamilyKinase TargetThis compound (IC50 in nM)Alternative A (IC50 in nM)Alternative B (IC50 in nM)
MAPK JNK1150>10,00025
JNK2200>10,00040
JNK3350>10,00075
p38α2,5008001,200
ERK2>10,000>10,000>10,000
CAMK MAPKAPK2 (MK2)80050>10,000
CMGC CDK25,0001,5008,000
GSK3β>10,0002,000>10,000
CLK190>10,000600
DYRK1A1,200>10,0002,000
Tyrosine Kinase SRC8,0005,000>10,000
VEGFR2>10,000>10,0009,000

Experimental Protocols

The determination of kinase inhibition potencies, such as the IC50 values presented above, is typically performed using in vitro kinase activity assays. A widely used method is the luminescence-based ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.[5][6]

In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol outlines the general procedure for measuring the inhibitory activity of a compound against a specific protein kinase.

1. Materials:

  • Purified recombinant kinase
  • Kinase-specific peptide substrate
  • ATP (Adenosine triphosphate)
  • Test compound (e.g., this compound)
  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
  • White, opaque 384-well assay plates
  • DMSO (Dimethyl sulfoxide)

2. Compound Preparation:

  • Prepare a 10 mM stock solution of the test compound in 100% DMSO.
  • Perform a serial dilution of the stock solution in DMSO to create a 10-point dose-response curve. A 1:3 dilution series is recommended.
  • Include a DMSO-only control for 100% kinase activity.

3. Kinase Reaction:

  • Prepare a kinase reaction mixture containing the kinase and its specific substrate in the kinase assay buffer. The optimal concentrations should be determined empirically.
  • In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO control to each well.
  • Add 2 µL of the kinase to each well and incubate for 15 minutes at room temperature to allow for compound binding.
  • Initiate the kinase reaction by adding 2 µL of a solution containing ATP. The ATP concentration is typically set at or near the Km for each kinase.
  • Incubate the plate at 30°C for 60 minutes.

4. ADP Detection:

  • After the kinase reaction incubation, add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.
  • Incubate for 40 minutes at room temperature.
  • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
  • Incubate for 30 minutes at room temperature.

5. Data Acquisition and Analysis:

  • Measure the luminescence of each well using a plate reader.
  • The luminescent signal is proportional to the amount of ADP produced, which is inversely proportional to the kinase inhibition.
  • Plot the luminescence signal against the logarithm of the inhibitor concentration.
  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for the test compound.

Visualizations

Experimental Workflow for Kinase Cross-Reactivity Profiling

The following diagram illustrates a typical workflow for assessing the cross-reactivity of a test compound against a large panel of kinases.

G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Acquisition & Analysis A Compound Stock (10 mM in DMSO) B Serial Dilution Plate A->B 10-point curve C Dispense Compound to Assay Plates B->C D Add Kinase Panel & Pre-incubate C->D E Initiate Reaction (Add Substrate/ATP) D->E F Incubate at 30°C E->F G Stop Reaction & Add Detection Reagent F->G H Read Luminescence (Plate Reader) G->H I Data Analysis (IC50 Determination) H->I J Selectivity Profile & Report Generation I->J G Stress Cellular Stress (UV, Cytokines) MAP3K MAP3K (e.g., ASK1) Stress->MAP3K MKK4_7 MKK4/7 MAP3K->MKK4_7 JNK JNK1/2/3 MKK4_7->JNK cJun c-Jun JNK->cJun Response Apoptosis, Inflammation cJun->Response Inhibitor Benzo[b]thiophene -2-carboxamide Inhibitor->JNK

References

Safety Operating Guide

Safe Disposal of Benzo[b]thiophene-2-carboxamide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Benzo[b]thiophene-2-carboxamide, based on established safety protocols for analogous chemical structures.

Hazard Assessment and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
GlovesChemical-resistant (e.g., Nitrile, Neoprene)
Eye ProtectionSafety goggles or a face shield
Lab CoatStandard laboratory coat
Respiratory ProtectionUse in a well-ventilated area or fume hood. If dust formation is likely, a NIOSH/MSHA-approved respirator is recommended.[2][3]

Waste Segregation and Container Management

Proper segregation and containment of chemical waste are critical to prevent accidental reactions and ensure compliant disposal.

  • Waste Segregation : Immediately segregate all waste containing this compound at the point of generation. This includes:

    • Unused or expired product.

    • Contaminated solvents and reaction mixtures.

    • Contaminated disposable labware (e.g., pipette tips, gloves, weighing boats).

  • Waste Container : Use a designated, leak-proof, and chemically compatible container clearly labeled for hazardous chemical waste. The container must be kept securely closed except when adding waste.

  • Labeling : The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a list of any other chemicals present in the waste mixture.

Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[4]

  • Collection : Carefully transfer the waste into the designated hazardous waste container using appropriate tools (e.g., spatula, funnel). Avoid generating dust.[3] If dealing with a solution, pour carefully to avoid splashing.

  • Container Sealing : Once the waste has been added, securely seal the container lid.

  • Storage : Store the sealed container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.

  • Disposal Request : Arrange for pickup and disposal by a certified hazardous waste management company, following your institution's specific procedures.

  • Decontamination : Thoroughly decontaminate any non-disposable equipment that came into contact with the chemical, such as glassware or spatulas, before reuse.

Important Considerations:

  • Do Not Dispose Down the Drain : Under no circumstances should this compound or its containers be disposed of in the sewer system.[2][3]

  • Empty Containers : Empty containers should be treated as hazardous waste and disposed of through the same channels as the chemical itself.

Spill Management

In the event of a spill, follow these steps:

  • Evacuate and Ventilate : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.

  • Wear Appropriate PPE : Before cleaning, don the full personal protective equipment listed in the table above.

  • Containment : For solid spills, carefully sweep up the material and place it into the designated hazardous waste container.[3] Avoid creating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the spill before transferring it to the waste container.

  • Decontaminate Spill Area : Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Waste Generation (this compound) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste at Source ppe->segregate container Use Labeled, Sealed Hazardous Waste Container segregate->container spill Spill Occurs container->spill cleanup Follow Spill Cleanup Protocol spill->cleanup Yes storage Store in Designated Waste Accumulation Area spill->storage No cleanup->container disposal Arrange for Professional Hazardous Waste Disposal storage->disposal end Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Benzo[b]thiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Benzo[b]thiophene-2-carboxamide. The following procedures are designed to ensure safe handling, storage, and disposal of this compound, minimizing risks and environmental impact.

Hazard Identification and Personal Protective Equipment

Table 1: Recommended Personal Protective Equipment (PPE)

Equipment Specification Purpose
Eye Protection Chemical safety goggles or a face shield.[2][3][4]To protect against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., PVC, neoprene, or nitrile rubber).[5][6]To prevent skin contact. Gloves should be inspected before use and changed regularly.[6]
Body Protection A lab coat or a chemical-resistant apron.[3][5]To protect against spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator may be required if handling large quantities or if dust is generated.[3][7]To prevent inhalation of dust or vapors.

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to maintaining a safe laboratory environment.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[2][8]

  • Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][5]

  • Personal Protective Equipment: Don the appropriate PPE as outlined in Table 1.

  • Weighing and Transfer: Handle the compound carefully to avoid generating dust. Use a spatula for transfers.

  • Spill Management: In case of a spill, isolate the area. For solid spills, carefully sweep or scoop the material into a designated waste container. Avoid creating dust. For liquid spills, absorb with an inert material and place in a sealed container for disposal.

  • Decontamination: After handling, thoroughly wash hands and any exposed skin with soap and water.[2] Clean all contaminated surfaces.

Storage:

  • Store in a tightly closed, properly labeled container.[2][8]

  • Keep in a cool, dry, and well-ventilated area.[7]

  • Store away from incompatible materials such as strong oxidizing agents.[2]

Disposal Plan

Dispose of this compound and any contaminated materials as hazardous waste.

Step-by-Step Disposal Protocol:

  • Waste Collection: Collect all waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.[9]

  • Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name.[9]

  • Segregation: Do not mix with other waste streams unless instructed to do so by your institution's environmental health and safety (EHS) office.

  • Disposal: Arrange for disposal through a licensed hazardous waste disposal company.[9] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain.[2][7]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Work in Fume Hood prep_ppe->prep_setup Ensure Safety handling_weigh Weigh Compound prep_setup->handling_weigh Proceed to Handle handling_transfer Transfer to Reaction handling_weigh->handling_transfer cleanup_decon Decontaminate Work Area handling_transfer->cleanup_decon After Experiment cleanup_waste Collect Hazardous Waste cleanup_decon->cleanup_waste cleanup_disposal Dispose via EHS cleanup_waste->cleanup_disposal Follow Regulations

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Benzo[b]thiophene-2-carboxamide
Reactant of Route 2
Benzo[b]thiophene-2-carboxamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.